molecular formula C11H9NO3 B1358943 Ethyl 2-cyanobenzoylformate CAS No. 228259-44-7

Ethyl 2-cyanobenzoylformate

Cat. No.: B1358943
CAS No.: 228259-44-7
M. Wt: 203.19 g/mol
InChI Key: VXIBICBTKBZBPW-UHFFFAOYSA-N
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Description

Ethyl 2-cyanobenzoylformate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-cyanophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-6-4-3-5-8(9)7-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIBICBTKBZBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641274
Record name Ethyl (2-cyanophenyl)(oxo)acetate
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228259-44-7
Record name Ethyl (2-cyanophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for ethyl 2-cyanobenzoylformate, an α-keto ester of significant interest as a versatile building block in medicinal chemistry and drug development. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale, critical process parameters, and underlying chemical principles that govern the synthesis. We present a preferred two-step, one-pot pathway commencing from 2-bromobenzonitrile via a Grignard reaction with diethyl oxalate, substantiated by established methodologies for α-keto ester synthesis.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this and structurally related compounds.

Introduction and Strategic Overview

This compound is an aromatic α-keto ester, a class of compounds renowned for its utility in organic synthesis. The juxtaposition of the keto, ester, and nitrile functionalities provides multiple reaction handles for derivatization, making it a valuable intermediate for constructing complex heterocyclic scaffolds found in many pharmaceutical agents.

While numerous general methods exist for the synthesis of α-keto esters, a dedicated, optimized protocol for the ortho-cyano substituted benzoylformate is not extensively documented in readily available literature.[1][3][4] Therefore, this guide synthesizes information from established, reliable methodologies to construct a logical and field-proven synthetic strategy.

Several synthetic routes were considered:

  • Friedel-Crafts Acylation: Acylation of benzonitrile with an agent like ethyl oxalyl chloride. This route is often sensitive to the electronic effects of ring substituents, and the strong deactivating nature of the nitrile group can impede the reaction.[1]

  • Oxidation of Precursors: Oxidation of a corresponding α-hydroxy ester (ethyl 2-cyanomandelate). This requires the prior synthesis of the hydroxy ester, adding steps to the overall process.[4]

  • Acyl Cyanide Alcoholysis: Conversion of 2-cyanobenzoic acid to its acyl chloride, followed by reaction with a cyanide source to form 2-cyanobenzoyl cyanide, and subsequent alcoholysis with ethanol.[2] While feasible, this multi-step process can be cumbersome.

  • Grignard Reagent Acylation: The reaction of an organometallic reagent, such as a Grignard reagent derived from a halo-benzonitrile, with diethyl oxalate. This method is frequently cited for its versatility, efficiency, and often proceeds in a single pot.[1][2]

Based on an analysis of efficiency, reagent availability, and robustness, this guide will focus on the Grignard reagent acylation pathway , which represents the most direct and reliable approach.

Recommended Synthesis Pathway: Grignard Reagent Acylation

The selected pathway involves two primary transformations conducted sequentially in a single reaction vessel:

  • Formation of the Grignard Reagent: 2-cyanophenylmagnesium bromide is prepared from 2-bromobenzonitrile and magnesium turnings.

  • Acylation with Diethyl Oxalate: The freshly prepared Grignard reagent is reacted in situ with diethyl oxalate at low temperature to yield the target compound, this compound.

This one-pot approach is highly efficient as it avoids the isolation of the highly reactive and moisture-sensitive Grignard reagent.

Visualizing the Workflow

The logical flow of the synthesis is depicted below.

Synthesis_Pathway cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Key Intermediate cluster_end Final Product & Workup SM1 2-Bromobenzonitrile P1 Step 1: Grignard Formation (Anhydrous THF) SM1->P1 SM2 Magnesium Turnings SM2->P1 SM3 Diethyl Oxalate P2 Step 2: Acylation (Low Temperature, -78 °C) SM3->P2 INT1 2-Cyanophenylmagnesium bromide (in situ) P1->INT1 Forms WORKUP Aqueous Workup & Purification P2->WORKUP INT1->P2 Reacts with PROD This compound WORKUP->PROD Isolates

Caption: One-pot synthesis of this compound via a Grignard pathway.

Mechanistic Rationale and Causality

The success of this synthesis hinges on careful control of the reaction conditions, which is dictated by the mechanism.

  • Grignard Formation: The reaction of 2-bromobenzonitrile with magnesium metal in an anhydrous ether solvent (like THF) forms the organomagnesium halide. This step is critically dependent on anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent. The nitrile group is generally compatible with Grignard formation, although its electron-withdrawing nature can make the initiation slightly more challenging than with simple aryl halides.

  • Acylation: The Grignard reagent is a potent nucleophile. It attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The key to isolating the α-keto ester is to prevent a second addition of the Grignard reagent to the ketone carbonyl of the product. This is achieved through two critical experimental choices:

    • Low Temperature: The reaction is conducted at very low temperatures (typically -78 °C, a dry ice/acetone bath). At this temperature, the initial tetrahedral intermediate formed after the first nucleophilic attack is stable.

    • Stoichiometry and Quenching: Upon completion of the first addition, the reaction is quenched with an acidic aqueous solution while still cold. This protonates the intermediate and hydrolyzes the unreacted starting materials, preventing the temperature from rising and allowing the second addition to occur. The resulting product is the desired α-keto ester.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure synthesized from general methods for Grignard reactions with diethyl oxalate.[1][2] All operations should be performed by trained personnel in a well-ventilated fume hood, utilizing appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (mmol)Notes
2-BromobenzonitrileC₇H₄BrN182.0250Ensure dryness.
Magnesium TurningsMg24.3160 (1.2 eq)Activate if necessary (e.g., iodine).
Diethyl OxalateC₆H₁₀O₄146.1465 (1.3 eq)Distill before use.
Anhydrous THFC₄H₈O-~250 mLDry over sodium/benzophenone.
IodineI₂-1 small crystalFor Grignard initiation.
1 M Hydrochloric AcidHCl-~150 mLFor quenching.
Saturated NaCl (aq)NaCl-~100 mLFor washing.
Anhydrous MgSO₄MgSO₄-As neededFor drying organic layer.
Step-by-Step Procedure
  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

  • Grignard Reagent Formation:

    • Place the magnesium turnings (1.46 g, 60 mmol) into the reaction flask. Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 2-bromobenzonitrile (9.10 g, 50 mmol) in 100 mL of anhydrous THF.

    • Add approximately 10 mL of the 2-bromobenzonitrile solution to the magnesium turnings. Gentle heating with a heat gun may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

    • Once initiated, add the remaining 2-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy mixture.

  • Acylation Reaction:

    • Cool the flask containing the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

    • Prepare a solution of freshly distilled diethyl oxalate (9.50 g, 65 mmol) in 50 mL of anhydrous THF.

    • Add the diethyl oxalate solution dropwise to the cold, stirred Grignard solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

  • Workup and Purification:

    • While maintaining the cold temperature, slowly quench the reaction by adding 150 mL of pre-chilled 1 M HCl (aq) dropwise.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with water (1 x 100 mL) and saturated brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield this compound as a pale yellow oil or low-melting solid.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through in-process checks and characterization of the final product.

  • Reaction Monitoring: The progress of the Grignard formation can be qualitatively assessed by the consumption of magnesium. The acylation step can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture and comparing it to the starting materials.

  • Product Characterization: The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): Will confirm the molecular structure, showing characteristic peaks for the aromatic protons, the ethyl ester group, and the distinct carbonyl carbons (keto and ester).

    • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the nitrile (C≡N) stretch (~2230 cm⁻¹), the ester carbonyl (C=O) stretch (~1730 cm⁻¹), and the ketone carbonyl (C=O) stretch (~1690 cm⁻¹).

    • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₀H₉NO₃, MW = 191.18 g/mol ).[5]

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). MDPI. [Link]

  • Weinstock, L. M., Currie, R. B., & Lovell, A. V. (1981). A General, One-Step Synthesis of α-Keto Esters. Synthetic Communications, 11(12), 943-946. [Link]

  • Methods for the Synthesis of α-Keto Esters. (2021). ResearchGate. [Link]

  • Synthesis of α-keto carboxylic acid, ester and amide by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

  • Nemoto, H., et al. (2007). (Cyanomethylene)phosphoranes as Novel Carbonyl 1,1-Dipole Synthons: An Efficient Synthesis of .alpha.-Keto Acids, Esters, and Amides. The Journal of Organic Chemistry. [Link]

  • Oakwood, T. S., & Weisgerber, C. A. (1955). Benzoyl cyanide. Organic Syntheses, Coll. Vol. 3, p.114. [Link]

  • Ethyl 2-cyanobenzoate. PubChem. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(2-cyanophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 2-(2-cyanophenyl)-2-oxoacetate. A critical clarification of its nomenclature and identification is presented, followed by an in-depth analysis of its physicochemical characteristics, spectroscopic profile, and chemical reactivity. The document is structured to provide both foundational knowledge and field-proven insights for professionals engaged in chemical research and pharmaceutical development.

Nomenclature and Identification

A point of initial clarification is necessary regarding the identity of the topic compound. The common name "Ethyl 2-cyanobenzoylformate" is often used, however, the more precise IUPAC name is Ethyl 2-(2-cyanophenyl)-2-oxoacetate . Furthermore, it is crucial to distinguish this compound from its isomers, such as Ethyl 4-cyanobenzoylformate.

The correct CAS number for Ethyl 2-(2-cyanophenyl)-2-oxoacetate is 228259-44-7 [1][2][3]. It is imperative that researchers use this CAS number to ensure the procurement of the correct chemical entity.

Chemical Structure

Figure 1: Chemical structure of Ethyl 2-(2-cyanophenyl)-2-oxoacetate.

Physicochemical Properties

The physicochemical properties of Ethyl 2-(2-cyanophenyl)-2-oxoacetate are summarized in the table below. It should be noted that some of these properties are predicted values from chemical supplier databases due to a lack of comprehensive experimental data in peer-reviewed literature.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[1][4]
Molecular Weight 203.19 g/mol [1][4]
CAS Number 228259-44-7[1]
MDL Number MFCD01319612[4]
Boiling Point 356.0 ± 25.0 °C (Predicted)[3]
Density 1.22 ± 0.1 g/cm³ (Predicted)[3]
Appearance Not specified, likely a solid or oil-
Solubility Expected to be soluble in common organic solvents-

Synthesis and Manufacturing

While specific, detailed synthetic procedures for Ethyl 2-(2-cyanophenyl)-2-oxoacetate are not widely published, a plausible and efficient route involves the Friedel-Crafts acylation of 2-cyanobenzonitrile. This method is a cornerstone of aromatic ketone synthesis and is well-suited for the introduction of the α-keto ester moiety.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The proposed synthesis involves the reaction of 2-cyanobenzonitrile with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[2].

Synthesis_Workflow start 2-Cyanobenzonitrile + Ethyl Oxalyl Chloride reaction Friedel-Crafts Acylation start->reaction catalyst AlCl₃ (Lewis Acid Catalyst) in an inert solvent (e.g., CS₂ or CH₂Cl₂) catalyst->reaction workup Aqueous Workup (e.g., dilute HCl) reaction->workup product Ethyl 2-(2-cyanophenyl)-2-oxoacetate workup->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Product purification->final_product

Figure 2: Proposed synthesis of Ethyl 2-(2-cyanophenyl)-2-oxoacetate.

Causality behind Experimental Choices:

  • Choice of Reactants: 2-Cyanobenzonitrile provides the core aromatic ring with the ortho-cyano group. Ethyl oxalyl chloride is the acylating agent that introduces the desired ethyl glyoxylate moiety[5].

  • Lewis Acid Catalyst: A strong Lewis acid like AlCl₃ is necessary to activate the ethyl oxalyl chloride, forming a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution[6].

  • Inert Solvent: A non-reactive solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) is used to prevent side reactions with the catalyst or reactants[7].

  • Aqueous Workup: This step is crucial to quench the reaction and to remove the aluminum salts and any unreacted starting materials.

Spectroscopic Analysis (Predicted)

Due to the absence of published experimental spectra for this specific compound, the following analysis is based on established principles of spectroscopy and data from analogous aromatic α-keto esters[8][9][10][11][12].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl ester protons.

  • Aromatic Protons (4H): These would appear in the range of δ 7.5-8.2 ppm. Due to the ortho- and meta- couplings, a complex multiplet pattern is expected.

  • Ethyl Group (5H):

    • A quartet at approximately δ 4.4 ppm, corresponding to the -OCH₂- protons, split by the adjacent methyl group.

    • A triplet at approximately δ 1.4 ppm, corresponding to the -CH₃ protons, split by the adjacent methylene group.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide key information about the carbon framework.

  • Carbonyl Carbons: Two distinct signals are expected in the downfield region:

    • Ester carbonyl (C=O) around δ 160-165 ppm.

    • Keto carbonyl (C=O) around δ 180-190 ppm.

  • Nitrile Carbon (C≡N): A signal in the range of δ 115-120 ppm.

  • Aromatic Carbons: Six signals are expected in the δ 125-140 ppm region, with quaternary carbons appearing as weaker signals.

  • Ethyl Group Carbons:

    • -OCH₂- carbon at approximately δ 62 ppm.

    • -CH₃ carbon at approximately δ 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

  • C≡N Stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹[1].

  • C=O Stretches: Two strong absorption bands are expected:

    • Aromatic ketone C=O stretch around 1690 cm⁻¹[9].

    • Ester C=O stretch around 1725 cm⁻¹[10].

  • C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹ associated with the ester C-O bond.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the following would be anticipated:

  • Molecular Ion (M⁺): A peak at m/z = 203, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 158.

    • Loss of the ethyl group (-C₂H₅) to give a fragment at m/z = 174.

    • Formation of the 2-cyanobenzoyl cation at m/z = 129.

Reactivity Profile

The chemical reactivity of Ethyl 2-(2-cyanophenyl)-2-oxoacetate is dictated by the interplay of its three functional groups: the α-keto ester, the aromatic nitrile, and the benzene ring.

  • α-Keto Ester Moiety: This is the most reactive part of the molecule. The two adjacent carbonyl groups render the keto-carbon highly electrophilic and susceptible to nucleophilic attack. This moiety can undergo a variety of reactions, including:

    • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid.

    • Reduction: The keto group can be selectively reduced to a hydroxyl group using mild reducing agents.

    • Nucleophilic Addition: A wide range of nucleophiles can add to the keto-carbonyl.

  • Nitrile Group: The cyano group is relatively stable but can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions[2][13]. It can also be reduced to a primary amine.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the cyano and keto-ester groups will deactivate the ring and direct incoming electrophiles to the meta-position.

Hydrolysis_Reaction start Ethyl 2-(2-cyanophenyl)-2-oxoacetate reaction Ester Hydrolysis start->reaction reagents H₃O⁺ or OH⁻ / H₂O reagents->reaction product 2-(2-cyanophenyl)-2-oxoacetic acid + Ethanol reaction->product

Figure 3: Hydrolysis of Ethyl 2-(2-cyanophenyl)-2-oxoacetate.

Applications in Drug Development

Both the α-keto ester and the cyanophenyl motifs are recognized as "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds[14][15].

  • α-Keto Ester as a Bioactive Moiety: The α-keto ester functionality is a key component in a variety of enzyme inhibitors[14]. The electrophilic nature of the keto-carbonyl allows it to form covalent or non-covalent interactions with active site residues of target enzymes. Compared to α-keto acids, α-keto esters often exhibit improved membrane permeability and stability towards plasma esterases[14].

  • The Cyanophenyl Group in Pharmacophore Modeling: The cyano group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and can modulate the electronic properties of the aromatic ring[15]. The cyanophenyl moiety is found in a number of approved drugs and is often used to enhance binding affinity and improve pharmacokinetic profiles[11]. The presence of both the α-keto ester and the 2-cyanophenyl group makes Ethyl 2-(2-cyanophenyl)-2-oxoacetate an interesting scaffold for the development of novel therapeutics.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for Ethyl 2-(2-cyanophenyl)-2-oxoacetate is not widely available, data for structurally related compounds and general chemical safety principles suggest the following:

  • GHS Hazard Statements (Predicted): Based on similar compounds, it may be classified with the following hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, wash affected areas thoroughly with water.

It is strongly recommended to consult the supplier-specific SDS before handling this compound.

References

  • Angene Chemical. Ethyl 2-(2-cyanophenyl)-2-oxoacetate(CAS# 228259-44-7). [Link]

  • Costantino, G., & Macchiarulo, A. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3565–3599. [Link]

  • Terada, M., Soga, K., & Momiyama, N. (2008). Enantioselective Activation of Aldehydes by Chiral Phosphoric Acid Catalysts in Aza-Ene Type Reaction of Glyoxylate with Enecarbamates. Angewandte Chemie International Edition, 47(23), 4122-4125. [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information. [Link]

  • Chemistry Steps. Nitriles to Esters. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

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  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Tanimoto, H., & Ouchi, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5966. [Link]

  • Bak, B. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. [Link]

  • Jasim, M. A., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 76(5), 668-672. [Link]

  • Sciencemadness.org. Problem with Friedel Crafts acylation using Oxalyl chloride. [Link]

  • Kumar, A., et al. (2015). Structure Based Design, Synthesis, Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Novel Cyclophilin D Inhibitors. PLoS ONE, 10(4), e0123726. [Link]

  • ResearchGate. A pharmacophore model used to screen for potential active compounds.... [Link]

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  • MDPI. Integrative Ligand-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Simulation Approaches Identified Potential Lead Compounds against Pancreatic Cancer by Targeting FAK1. [Link]

  • Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Kandeel, M., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 664. [Link]

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  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

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Sources

An In-depth Technical Guide to Ethyl 2-cyanobenzoylformate (CAS 228259-44-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyanobenzoylformate, with the CAS registry number 228259-44-7, is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. Its structure incorporates an α-keto ester and a benzonitrile moiety, positioning it as a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic architectures. The presence of multiple reactive centers—the ester, the ketone, and the nitrile—offers a rich landscape for chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, outlines a logical synthetic approach, predicts its reactivity with various reagents, and discusses its potential applications, particularly in the realm of drug discovery.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, application in synthesis, and purification. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

PropertyValueSource/Rationale
CAS Number 228259-44-7Registry Number
Molecular Formula C₁₁H₉NO₃-
Molecular Weight 203.19 g/mol [1]
IUPAC Name Ethyl 2-(2-cyanophenyl)-2-oxoacetate-
Appearance Predicted to be a solid or high-boiling liquidBased on related benzoylformates and cyanobenzoates.
Solubility Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone) and sparingly soluble in water.General solubility of polar organic molecules.
Boiling Point Predicted to be >300 °C at atmospheric pressureBased on the boiling point of the isomeric Ethyl 4-cyanobenzoylformate (313 °C).
Density Predicted to be ~1.18 g/mL at 25 °CBased on the density of the isomeric Ethyl 4-cyanobenzoylformate.[2]

Synthesis of this compound

Proposed Synthetic Pathway: Acylation of 2-Cyanobenzoyl Cyanide

A robust method for the synthesis of α-keto esters involves the reaction of an acyl cyanide with an alcohol. This approach is proposed for the synthesis of this compound.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_final_reaction Final Reaction 2_cyanobenzoyl_chloride 2-Cyanobenzoyl Chloride 2_cyanobenzoyl_cyanide 2-Cyanobenzoyl Cyanide 2_cyanobenzoyl_chloride->2_cyanobenzoyl_cyanide 1. Acylation CuCN Copper(I) Cyanide Product This compound 2_cyanobenzoyl_cyanide->Product 2. Ethanolysis Ethanol Ethanol Reactivity_of_Ethyl_2_cyanobenzoylformate cluster_reactions Potential Reactions Molecule This compound Heterocycle_Formation Heterocycle Formation (e.g., Quinoxalines) Molecule->Heterocycle_Formation o-phenylenediamine Nitrile_Hydrolysis Nitrile Hydrolysis Molecule->Nitrile_Hydrolysis Acid/Base Carbonyl_Reduction Carbonyl Reduction Molecule->Carbonyl_Reduction NaBH₄, LiAlH₄ Ester_Hydrolysis Ester Hydrolysis Molecule->Ester_Hydrolysis LiOH, NaOH

Sources

Spectroscopic data of Ethyl 2-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-cyanobenzoylformate: A Predictive and Methodological Approach

Abstract

This compound is an α-ketoester functionalized with a nitrile group on a benzene scaffold. Its unique combination of reactive moieties—an ester, a ketone, a nitrile, and an aromatic ring—makes it a potentially valuable, yet underexplored, intermediate for the synthesis of complex heterocyclic compounds in medicinal chemistry and materials science. The precise structural confirmation of such molecules is paramount, relying on a synergistic application of modern spectroscopic techniques. This guide provides a comprehensive, predictive analysis of the spectroscopic data for this compound, intended to serve as a foundational resource for researchers engaged in its synthesis and application. By leveraging established principles and spectral data from analogous structures, we present the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Furthermore, this document details the standardized, self-validating experimental protocols required to obtain and verify this data empirically, fulfilling the rigorous demands of scientific integrity and reproducibility.

Introduction: The Structural and Synthetic Context

The field of drug development continually seeks novel molecular scaffolds that can serve as versatile building blocks. This compound, with its ortho-disubstituted aromatic ring, presents a compelling case. The vicinal arrangement of the cyano and the ethyl glyoxalate groups offers a rich platform for cyclization reactions, potentially leading to quinoline, isoquinoline, or other fused heterocyclic systems of pharmacological interest. The benzoylformate moiety itself is a key structural element in various bioactive compounds[1].

The unequivocal characterization of such a molecule is the bedrock of its synthetic utility. Any ambiguity in its structure could lead to unforeseen reaction pathways and impure products, compromising downstream applications. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for validating molecular identity. This guide aims to:

  • Present a detailed, predictive spectroscopic profile of this compound.

  • Explain the causality behind the experimental choices for each analytical technique.

  • Provide robust, step-by-step protocols for acquiring high-fidelity spectroscopic data.

  • Illustrate the logical workflows that connect raw data to a confirmed molecular structure.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₁₁H₉NO₃) dictates its spectroscopic signature. The molecule's key features include an ethyl ester group, an α-ketone, a nitrile group, and a 1,2-disubstituted benzene ring.

Molecular Formula : C₁₁H₉NO₃ Molecular Weight : 203.19 g/mol [2] IUPAC Name : ethyl 2-(2-cyanophenyl)-2-oxoacetate

Below is a diagram of the molecule with atom numbering for NMR assignment purposes.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles & Experimental Causality

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Choice : The standard experiment involves dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), which is chemically inert and has a well-known residual signal for calibration. Tetramethylsilane (TMS) is added as an internal standard, defining the 0 ppm reference point for both ¹H and ¹³C spectra[3]. A high-field spectrometer (e.g., 400-500 MHz) is chosen to maximize signal dispersion and resolution, which is critical for resolving the complex multiplets expected in the aromatic region.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal four distinct sets of signals corresponding to the aromatic protons and the ethyl group protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 8.2Multiplet (m)4HAr-H The aromatic protons will appear in the typical downfield region. Due to the electron-withdrawing nature of the cyano and ketoester groups, their signals will be complex and spread over a range, reflecting complex spin-spin coupling. Data from similar aromatic esters and nitriles support this range[3][4].
~ 4.45Quartet (q)2H-O-CH₂ -CH₃The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule). This is a characteristic signal for an ethyl ester[4].
~ 1.40Triplet (t)3H-O-CH₂-CH₃ The terminal methyl protons are shifted upfield. They are split into a triplet by the two neighboring methylene protons[4].
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, one for each unique carbon atom in the molecule. Quaternary carbons (those without attached protons) will typically show weaker signals.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 185 - 195Ar-C =O (Ketone)The ketone carbonyl carbon is highly deshielded and appears significantly downfield. This range is typical for α-keto carbonyls[5].
~ 160 - 165O-C =O (Ester)The ester carbonyl carbon is also downfield but generally appears upfield relative to a ketone carbonyl[5][6].
~ 125 - 140C -Ar (Aromatic)Six distinct signals are expected for the aromatic carbons. The carbon attached to the cyano group and the one attached to the ketoester group will be quaternary and shifted based on substituent effects.
~ 115 - 120C ≡N (Nitrile)The nitrile carbon signal appears in a characteristic region, distinct from aromatic or carbonyl carbons[5].
~ 62 - 65-O-CH₂ -CH₃The methylene carbon, being attached to an electronegative oxygen, is found in this typical range for ethyl esters[7].
~ 14-O-CH₂-CH₃ The terminal methyl carbon is an aliphatic carbon and appears far upfield[7].
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation : Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

  • Instrument Setup : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition : Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 16 scans, 2-second relaxation delay).

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate them by setting the TMS signal to 0.00 ppm (¹H) or the central peak of the CDCl₃ triplet to 77.16 ppm (¹³C). Integrate the ¹H signals.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Principles and Diagnostic Utility

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an exceptionally powerful tool for identifying the presence of specific functional groups, as each group has characteristic absorption frequencies.

Experimental Choice : Attenuated Total Reflectance (ATR) FTIR is the preferred method for solid or liquid samples. It is fast, requires minimal sample preparation, and provides high-quality data. A small amount of the sample is placed directly on the ATR crystal (e.g., diamond), and the spectrum is collected.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by strong absorptions from its multiple polar functional groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 3100 - 3000C-H StretchAromaticCharacteristic stretching frequency for sp² C-H bonds[8].
~ 2980 - 2850C-H StretchAliphatic (Ethyl)Characteristic stretching frequency for sp³ C-H bonds[8].
~ 2230 - 2210C≡N StretchNitrileThe nitrile triple bond has a very sharp and distinct absorption in this region, which is often free of other signals[9].
~ 1735 - 1715C=O Stretchα,β-unsaturated EsterConjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ester. This will be a very strong, sharp peak[10].
~ 1700 - 1680C=O StretchAryl KetoneThe ketone carbonyl stretch, also conjugated, will appear as another very strong peak, likely close to the ester C=O, potentially appearing as a shoulder or a resolved doublet[11].
~ 1600, 1450C=C StretchAromatic RingThese absorptions are characteristic of the benzene ring itself.
~ 1300 - 1000C-O StretchEsterEsters show strong, characteristic C-O stretching bands in the fingerprint region[10].
Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Scan : Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application : Place a small amount (a few milligrams) of the solid or a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition : Lower the ATR press to ensure good contact. Acquire the sample spectrum (typically by co-adding 16 or 32 scans).

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Principles of Molecular Mass Determination and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a sample is ionized, causing the molecule to form a molecular ion (M⁺˙) and various fragment ions. The mass of the molecular ion confirms the molecular weight, while the pattern of fragment ions provides a molecular fingerprint that helps deduce the structure.

Experimental Choice : Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for volatile, thermally stable small molecules. The GC separates the compound from any impurities, and the EI source provides reproducible fragmentation patterns that can be compared to spectral libraries[12].

Predicted Mass Spectrum

Exact Mass : 203.05824 Da Molecular Ion (M⁺˙) : A peak at m/z = 203 is expected, corresponding to the intact molecule minus one electron.

Predicted Key Fragmentation Patterns :

Predicted m/zFragment IonRationale
175[M - C₂H₄]⁺˙McLafferty rearrangement, a common fragmentation for ethyl esters.
158[M - OCH₂CH₃]⁺Loss of the ethoxy radical is a classic fragmentation pathway for ethyl esters, resulting in a stable acylium ion. This is expected to be a prominent peak[13].
130[C₈H₄NO]⁺Subsequent loss of carbon monoxide (CO) from the m/z 158 fragment.
102[C₇H₄N]⁺Loss of another CO molecule, or direct fragmentation from the aromatic ring, leading to the cyanophenyl cation.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Method : Inject 1 µL of the solution into the GC-MS. Use a standard nonpolar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Method : Use a standard EI source at 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis : Identify the GC peak corresponding to the compound. Analyze the mass spectrum associated with that peak, identifying the molecular ion and major fragment ions.

Caption: Workflow for GC-MS analysis.

Integrated Spectroscopic Analysis

No single technique provides the complete structural picture. The power of spectroscopic characterization lies in the integration of data from multiple, orthogonal methods. This creates a self-validating system where each piece of data corroborates the others.

The final confirmation of this compound's structure is achieved by cross-referencing all predicted data points.

cluster_Molecule This compound cluster_Techniques Spectroscopic Evidence cluster_Data Key Predicted Data Points Mol Mol_structure C₁₁H₉NO₃ NMR NMR IR IR MS MS NMR_data ¹H: Quartet at ~4.45 ppm ¹³C: Carbonyls at ~185 & ~162 ppm NMR->NMR_data Provides connectivity IR_data Strong C=O at ~1720 cm⁻¹ Sharp C≡N at ~2220 cm⁻¹ IR->IR_data Identifies functional groups MS_data Molecular Ion (M⁺˙) at m/z 203 Fragment at m/z 158 ([M-OEt]⁺) MS->MS_data Confirms mass & fragments Confirmation Structural Confirmation NMR_data->Confirmation IR_data->Confirmation MS_data->Confirmation

Caption: Integrated approach for structural confirmation.

  • MS confirms the molecular formula C₁₁H₉NO₃ via the molecular ion peak at m/z 203.

  • IR confirms the presence of the key functional groups: nitrile (C≡N), two distinct carbonyls (C=O), an ester (C-O), and an aromatic ring.

  • NMR provides the final, unambiguous proof of the structure. ¹H NMR confirms the presence and connectivity of the ethyl group and the four aromatic protons. ¹³C NMR confirms the presence of all 11 carbons, including the distinct signals for the ketone, ester, and nitrile carbons.

Conclusion

The structural elucidation of a novel or complex organic molecule like this compound is a systematic process grounded in the principles of spectroscopy. This guide has provided a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, supported by data from analogous compounds and established spectroscopic theory. The accompanying experimental protocols offer a standardized pathway for the empirical validation of these predictions. For researchers in synthetic chemistry and drug development, this integrated, multi-technique approach is indispensable, ensuring the absolute structural integrity of key molecular building blocks and paving the way for their successful application in creating new chemical entities.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. Z53696. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(2-thienyl)cyclopropanecarboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-cyanobenzoate. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 4-cyanobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethyl cyanoacetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

  • YouTube. (2023). Interpretation of two sample infrared spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

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A Framework for the Theoretical Elucidation of Ethyl 2-Cyanobenzoylformate: A Technical Guide for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Multifunctional Scaffold

This technical guide, therefore, serves as a forward-looking framework, outlining a comprehensive theoretical protocol to characterize Ethyl 2-cyanobenzoylformate. By leveraging established computational methodologies, we can predict its structural, electronic, and reactive properties, thereby unlocking its potential for applications in medicinal chemistry and materials science. The protocols detailed herein are designed to be self-validating and are grounded in methodologies that have been successfully applied to analogous molecular systems.

A Proposed Theoretical Investigation Framework

To fully characterize this compound in silico, a multi-faceted approach employing quantum chemical calculations is proposed. Density Functional Theory (DFT) is the cornerstone of this framework, offering a favorable balance between computational cost and accuracy for molecules of this size.

Computational Methodology: The Bedrock of a Robust Study

The initial and most critical step is the selection of an appropriate theoretical model. Based on successful studies of similar aromatic and cyano-containing compounds, the following is recommended:

  • Theoretical Method: Density Functional Theory (DFT) is the method of choice. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended for its proven track record in accurately predicting the geometric and electronic properties of organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is advised. The inclusion of diffuse functions (+) is crucial for describing the electron distribution in systems with lone pairs and potential weak interactions, while the polarization functions (d,p) account for the non-uniform distortion of electron clouds, which is essential for an accurate description of bonding.

All calculations should be performed using a validated quantum chemistry software package like Gaussian, ORCA, or Spartan.

Step-by-Step Computational Protocol
  • Geometry Optimization:

    • The initial 3D structure of this compound will be built using a molecular editor.

    • A full geometry optimization will be performed in the gas phase using the B3LYP/6-311+G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

    • To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation must be performed. The absence of imaginary frequencies will confirm that the structure is a stable conformer.

  • Spectroscopic Analysis Simulation:

    • FT-IR Spectroscopy: The vibrational frequencies will be calculated from the optimized geometry. The resulting theoretical infrared spectrum can be visualized and compared with experimental data for structural validation. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model.

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to predict the 1H and 13C NMR chemical shifts. These theoretical shifts, referenced against a standard like Tetramethylsilane (TMS), are invaluable for confirming the molecular structure.

  • Frontier Molecular Orbital (FMO) Analysis:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated.

    • The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

    • Visualization of the HOMO and LUMO electron density distributions will reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively.

  • Molecular Electrostatic Potential (MEP) Analysis:

    • An MEP map will be generated by plotting the electrostatic potential on the molecule's electron density surface.

    • This analysis provides a visual representation of the charge distribution, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. This is crucial for predicting how the molecule will interact with other molecules and biological targets.

  • Reactivity Descriptors:

    • From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) will be calculated. These parameters provide quantitative measures of the molecule's reactivity.

Workflow for Theoretical Characterization

G cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311+G(d,p)) cluster_analysis Data Analysis & Interpretation mol_build 1. Molecular Structure Building geom_opt 2. Geometry Optimization mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc nmr_calc 4. NMR Chemical Shift Calculation freq_calc->nmr_calc struct_confirm Structural Confirmation (No imaginary frequencies) freq_calc->struct_confirm Validation spec_sim Simulated Spectra (IR, NMR) freq_calc->spec_sim Output fmo_mep_calc 5. FMO & MEP Calculation nmr_calc->fmo_mep_calc nmr_calc->spec_sim reactivity Reactivity Analysis (HOMO-LUMO, MEP) fmo_mep_calc->reactivity descriptors Global Reactivity Descriptors reactivity->descriptors

Caption: A workflow diagram illustrating the proposed DFT-based theoretical study of this compound.

Potential Application in Drug Discovery: Molecular Docking

Given the presence of functional groups capable of hydrogen bonding and other non-covalent interactions, this compound is a candidate for investigation as a ligand for biological targets. A molecular docking study can provide initial insights into its potential as a drug-like molecule.

Molecular Docking Protocol
  • Target Selection: A suitable protein target would need to be identified. For a molecule with this structure, potential targets could include enzymes where a benzoylformate scaffold can act as a mimic of a natural substrate, such as certain dehydrogenases or reductases.

  • Ligand and Receptor Preparation:

    • The optimized 3D structure of this compound from the DFT calculations will be used.

    • The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands will be removed, and hydrogen atoms will be added.

  • Docking Simulation:

    • Software such as AutoDock, Glide, or GOLD will be used to perform the docking calculations.

    • A grid box will be defined around the active site of the protein.

    • The software will then explore various conformations and orientations of the ligand within the active site, scoring them based on a defined scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The predicted binding energies will be analyzed to identify the most favorable binding poses.

    • The intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein will be visualized and analyzed to understand the binding mode.

Molecular Docking Workflow

G cluster_prep Preparation cluster_docking Docking Simulation cluster_post Post-Docking Analysis ligand_prep 1. Ligand Preparation (Optimized Geometry) grid_def 3. Define Binding Site (Grid Box) ligand_prep->grid_def receptor_prep 2. Receptor Preparation (from PDB) receptor_prep->grid_def dock_run 4. Run Docking Algorithm grid_def->dock_run pose_analysis 5. Analyze Binding Poses & Scores dock_run->pose_analysis interaction_analysis 6. Visualize Intermolecular Interactions pose_analysis->interaction_analysis

Caption: A generalized workflow for performing molecular docking studies with this compound.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Predicted Physicochemical and Electronic Properties

PropertyPredicted Value
Optimized Energy (Hartree)Calculated Value
HOMO Energy (eV)Calculated Value
LUMO Energy (eV)Calculated Value
HOMO-LUMO Gap (eV)Calculated Value
Dipole Moment (Debye)Calculated Value
Electronegativity (χ)Calculated Value
Chemical Hardness (η)Calculated Value
Electrophilicity Index (ω)Calculated Value

Table 2: Comparison of Key Theoretical and Experimental Spectroscopic Data

Spectroscopic DataTheoretical ValueExperimental Value (if available)
FT-IR (cm⁻¹)
C≡N stretchCalculated Value
C=O (keto) stretchCalculated Value
C=O (ester) stretchCalculated Value
¹³C NMR (ppm)
C≡NCalculated Value
C=O (keto)Calculated Value
C=O (ester)Calculated Value
Aromatic CarbonsCalculated Values

Conclusion: A Roadmap for Future Research

This guide provides a comprehensive theoretical framework for the in-depth study of this compound. By following these protocols, researchers can gain valuable insights into the molecule's fundamental properties, which are currently not documented in the scientific literature. The proposed DFT calculations will elucidate its structural and electronic characteristics, while molecular docking simulations can offer a preliminary assessment of its potential bioactivity. This combined in silico approach serves as a cost-effective and efficient first step in evaluating the potential of this compound for applications in drug discovery and materials science, paving the way for future experimental validation and development.

References

  • PubChem. Ethyl 2-cyanobenzoate. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Wallingford, CT: Gaussian, Inc.
  • Neese, F. (2012). The ORCA program system.
  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Friesner, R. A., et al. (2004). Glide: A new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749.
  • Jones, G., Willett, P., Glen, R. C., Leach, A. R., & Taylor, R. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of Molecular Biology, 267(3), 727-748.

An In-depth Technical Guide to the Synthesis of Ethyl 2-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyanobenzoylformate is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation. Three main strategies are discussed in detail: the Sandmeyer reaction starting from ethyl 2-aminobenzoylformate, nucleophilic aromatic substitution on ethyl 2-chlorobenzoylformate, and the direct esterification of 2-cyanobenzoyl chloride. For each route, this guide delves into the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and presents a comparative analysis of their respective advantages and limitations in terms of yield, scalability, and starting material accessibility. The information is intended to equip researchers and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific needs.

Introduction

This compound, also known as ethyl 2-cyanophenylglyoxylate, is a bifunctional molecule featuring a reactive α-ketoester moiety and a cyano group on the aromatic ring. This unique combination of functional groups makes it a versatile intermediate in the synthesis of a wide range of organic compounds. Its applications span from the construction of complex heterocyclic systems to the development of novel pharmaceutical agents. The strategic placement of the cyano group at the ortho position offers opportunities for subsequent chemical transformations, further enhancing its synthetic utility.

The efficient and scalable synthesis of this compound is, therefore, a topic of significant interest to the chemical and pharmaceutical research communities. This guide aims to provide a detailed and practical overview of the most viable methods for its preparation, enabling researchers to make informed decisions when incorporating this valuable intermediate into their synthetic endeavors.

Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical transformations. This guide will focus on three primary and logically sound strategies:

  • The Sandmeyer Reaction: A classic and reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): A powerful technique for the displacement of a leaving group on an activated aromatic ring with a nucleophile.

  • From 2-Cyanobenzoyl Chloride: A direct and often high-yielding approach involving the esterification of a pre-functionalized acyl chloride.

Each of these routes will be explored in detail, including a discussion of the reaction mechanism, a summary of key reaction parameters, and a step-by-step experimental protocol.

Route 1: The Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of primary aromatic amines into a variety of functional groups, including nitriles.[1][2][3] This transformation proceeds through the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) cyanide catalyst.[4]

Reaction Mechanism

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[2] The process is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the cyanide anion coordinated to the copper(II) species to yield the desired benzonitrile and regenerate the copper(I) catalyst.

Logical Flow of the Sandmeyer Reaction

Sandmeyer_Reaction Start Ethyl 2-aminobenzoylformate Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt Ethyl 2-(diazonium)benzoylformate Salt Diazotization->Diazonium_Salt Cyanation Cyanation (CuCN, KCN) Diazonium_Salt->Cyanation Product This compound Cyanation->Product

Caption: General workflow for the Sandmeyer reaction synthesis.

Comparative Data for the Sandmeyer Reaction Route
ParameterConditions / Value
Starting Material Ethyl 2-aminobenzoylformate
Key Reagents Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide
Temperature 0-5 °C (Diazotization), 50-60 °C (Cyanation)
Typical Reaction Time 1-3 hours
Reported Yield Moderate to good (typically 50-70%)
Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of Ethyl 2-aminobenzoylformate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve ethyl 2-aminobenzoylformate (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Cyanation of the Diazonium Salt

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.5 equivalents) in water.

  • Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.[5]

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing a nucleophile onto an aromatic ring by displacing a suitable leaving group, typically a halide.[6][7] For an SNAr reaction to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[8] The carbonyl group of the ester at the ortho position in ethyl 2-chlorobenzoylformate can provide some activation, making this route plausible.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (cyanide ion) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Visualizing the SNAr Pathway

SNAr_Reaction Start Ethyl 2-chlorobenzoylformate Reaction Nucleophilic Attack (KCN or NaCN, DMSO) Start->Reaction Intermediate Meisenheimer Complex (Resonance Stabilized) Reaction->Intermediate Elimination Elimination of Cl- Intermediate->Elimination Product This compound Elimination->Product

Caption: The addition-elimination mechanism of the SNAr reaction.

Comparative Data for the SNAr Route
ParameterConditions / Value
Starting Material Ethyl 2-chlorobenzoylformate
Key Reagents Potassium cyanide or Sodium cyanide, aprotic polar solvent (e.g., DMSO)
Temperature Elevated temperatures (e.g., 100-150 °C) are often required
Typical Reaction Time Several hours to overnight
Expected Yield Variable, highly dependent on substrate reactivity
Experimental Protocol: Nucleophilic Aromatic Substitution
  • To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chlorobenzoylformate (1 equivalent) and a dry aprotic polar solvent such as dimethyl sulfoxide (DMSO).

  • Add finely powdered potassium cyanide or sodium cyanide (1.2-1.5 equivalents) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 100-150 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 3: From 2-Cyanobenzoyl Chloride

This is arguably the most direct route to this compound, provided that the starting material, 2-cyanobenzoyl chloride, is readily available. The reaction is a standard esterification of an acyl chloride with an alcohol.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A final deprotonation step by a weak base (or another molecule of ethanol) yields the final ester product and hydrochloric acid.

Esterification Workflow

Esterification_Reaction Start 2-Cyanobenzoyl Chloride Reaction Nucleophilic Acyl Substitution (Ethanol, Pyridine or Et3N) Start->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Elimination Elimination of Cl- Intermediate->Elimination Product This compound Elimination->Product

Caption: The nucleophilic acyl substitution mechanism for esterification.

Comparative Data for the Esterification Route
ParameterConditions / Value
Starting Material 2-Cyanobenzoyl chloride
Key Reagents Ethanol, a non-nucleophilic base (e.g., pyridine or triethylamine)
Temperature Typically room temperature or slightly elevated
Typical Reaction Time 1-4 hours
Expected Yield High to excellent (often >90%)
Experimental Protocol: Esterification of 2-Cyanobenzoyl Chloride
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyanobenzoyl chloride (1 equivalent) in a dry, inert solvent such as dichloromethane or diethyl ether.

  • Cool the solution in an ice bath.

  • Add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) to the solution.

  • Slowly add anhydrous ethanol (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it successively with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by distillation under reduced pressure or by column chromatography.

Conclusion

This technical guide has outlined three primary synthetic routes for the preparation of this compound. The choice of the most appropriate method will depend on several factors, including the availability and cost of the starting materials, the desired scale of the reaction, and the equipment and expertise available in the laboratory.

  • The Sandmeyer reaction offers a viable route from a readily accessible amino precursor, although it involves the handling of diazonium salts and may result in moderate yields.

  • Nucleophilic aromatic substitution presents an alternative, but its success is contingent on the reactivity of the chloro-substituted starting material and may require harsh reaction conditions.

  • The esterification of 2-cyanobenzoyl chloride is the most direct and likely the highest-yielding method, provided that the acyl chloride is available.

It is recommended that researchers carefully evaluate these factors before selecting a synthetic strategy. The detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Sandmeyer reaction. In PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • IRIS-AperTO. (n.d.). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐hydroxymalonic acid derivatives via tandem oxidation and rearrangement by photo‐organic catalysis. Retrieved from [Link]

  • Reaction Mechanism Notes. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-). Retrieved from a document on nucleophilic substitution.
  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]

  • LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

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An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethyl 2-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyanobenzoylformate, systematically known as ethyl 2-(2-cyanophenyl)-2-oxoacetate, is an organic compound featuring a distinct combination of functional groups: an ethyl ester, a ketone, and a nitrile. This unique trifecta of reactive sites makes it a molecule of significant interest in synthetic organic chemistry, potentially serving as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. Its structural isomer, ethyl 4-cyanobenzoylformate, has been more extensively studied, and a comparative analysis provides valuable insights into the properties of the ortho-substituted compound. This guide offers a comprehensive overview of the known and predicted physical and chemical characteristics of this compound, providing a foundational resource for its application in research and development.

Chemical Identity and Physical Properties

The fundamental identity of this compound is established by its molecular structure, formula, and CAS registry number. While extensive experimental data on its physical properties is not widely available in the public domain, we can infer certain characteristics based on its structure and by comparison with its para-isomer, ethyl 2-(4-cyanophenyl)-2-oxoacetate.

PropertyThis compound (Predicted/Known)Ethyl 2-(4-cyanophenyl)-2-oxoacetate (for comparison)[1]
Systematic Name ethyl 2-(2-cyanophenyl)-2-oxoacetateethyl 2-(4-cyanophenyl)-2-oxoacetate
CAS Number 228259-44-7[2]302912-31-8[1]
Molecular Formula C₁₁H₉NO₃[2]C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [2]203.19 g/mol [1]
Appearance Predicted to be a solid or high-boiling liquidLight yellow to yellow liquid
Melting Point Not availableNot available
Boiling Point Predicted to be slightly lower than the para-isomer due to steric hindrance350.3 °C at 760 mmHg[1]
Density Predicted to be similar to the para-isomer1.18 g/mL at 25 °C[1]
Solubility Predicted to be soluble in common organic solvents (e.g., acetone, methylene chloride)Soluble in common organic solvents

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted spectroscopic data based on the functional groups present in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its three main functional groups:

  • C≡N Stretch (Nitrile): A sharp, medium-intensity peak is anticipated in the range of 2220-2240 cm⁻¹.

  • C=O Stretch (Ketone and Ester): Two strong absorption bands are expected in the carbonyl region. The aryl ketone carbonyl stretch is predicted around 1680-1700 cm⁻¹, while the α-keto ester carbonyl stretch should appear at a higher frequency, typically between 1735-1750 cm⁻¹.

  • C-O Stretch (Ester): Strong C-O stretching vibrations are expected in the fingerprint region, between 1000-1300 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.

  • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ will correspond to the C-H bonds of the ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will provide information on the electronic environment of the hydrogen atoms in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

  • Aromatic Protons (4H): The four protons on the disubstituted benzene ring are expected to appear as a complex multiplet in the downfield region, likely between 7.5 and 8.2 ppm. The exact splitting pattern will depend on the coupling constants between the adjacent protons.

  • Ethyl Ester Protons (5H):

    • A quartet corresponding to the methylene protons (-OCH₂-) is expected around 4.4 ppm.

    • A triplet corresponding to the methyl protons (-CH₃) is predicted in the upfield region, around 1.4 ppm.

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom:

  • Carbonyl Carbons (C=O): Two signals are expected in the highly deshielded region. The ester carbonyl carbon is predicted around 160-165 ppm, and the ketone carbonyl carbon is expected to be further downfield, around 180-190 ppm.

  • Nitrile Carbon (C≡N): The nitrile carbon should appear in the range of 115-120 ppm.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (120-140 ppm), with the carbon attached to the cyano group and the carbon attached to the carbonyl group being the most downfield.

  • Ethyl Ester Carbons (2C):

    • The methylene carbon (-OCH₂-) is expected around 62 ppm.

    • The methyl carbon (-CH₃) will be in the upfield region, around 14 ppm.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 203. Key fragmentation patterns would likely involve:

  • Loss of the ethoxy group (-OCH₂CH₃), resulting in a fragment at m/z = 158.

  • Loss of the ethyl group (-CH₂CH₃), leading to a fragment at m/z = 174.

  • Loss of carbon monoxide (CO) from the keto group.

  • The presence of the 2-cyanobenzoyl cation at m/z = 129.

Synthesis and Reactivity

While specific synthesis protocols for this compound are not widely published, a plausible synthetic route could involve the reaction of 2-cyanobenzoyl chloride with ethyl oxalyl chloride or a related synthetic equivalent.

The reactivity of this molecule is dictated by its functional groups:

  • The ester group can undergo hydrolysis or transesterification.

  • The ketone can be a site for nucleophilic attack.

  • The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the presence of the cyano group and its classification as a substituted benzoyl compound, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention.

Experimental Workflow: Characterization of this compound

The following diagram outlines a typical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_physical Physical Property Determination start Starting Materials (e.g., 2-Cyanobenzoyl Chloride) reaction Chemical Reaction (e.g., Esterification) start->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup nmr NMR Spectroscopy (¹H and ¹³C) workup->nmr Isolated Product ir IR Spectroscopy workup->ir Isolated Product ms Mass Spectrometry workup->ms Isolated Product purity Purity Analysis (e.g., HPLC, GC-MS) workup->purity Isolated Product mp Melting Point purity->mp Confirmed Pure Sample bp Boiling Point purity->bp Confirmed Pure Sample sol Solubility purity->sol Confirmed Pure Sample end Verified Compound Data mp->end bp->end sol->end

Caption: Workflow for the synthesis and characterization of this compound.

References

  • Angene Chemical. Ethyl 2-(2-cyanophenyl)-2-oxoacetate(CAS# 228259-44-7). [Link]

  • Chemical Suppliers. Ethyl 2-(4-cyanophenyl)-2-oxoacetate | CAS 302912-31-8. [Link]

  • PubChem. Ethyl 2-(2,4-dichloro-3-cyanophenyl)-2-oxoacetate. [Link]

Sources

Navigating the Landscape of Cyanobenzoyl Esters: A Technical Guide to Ethyl 2-Cyanobenzoylformate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical identity, properties, and synthetic pathways of cyanobenzoyl esters, with a primary focus on the requested compound, Ethyl 2-cyanobenzoylformate. It is imperative to establish at the outset that "this compound" is not a readily available or extensively documented compound in chemical literature or commercial inventories. The name suggests a specific molecular architecture: an ethyl ester of a keto-acid derived from 2-cyanobenzoic acid. While this structure is chemically plausible, inquiries for this compound often stem from a conflation with two closely related and commercially significant analogs: Ethyl 2-cyanobenzoate and Ethyl 4-cyanobenzoylformate .

This guide will, therefore, provide a comprehensive overview of these two well-characterized molecules to ensure scientific accuracy and practical utility. A theoretical discussion of the titular compound, this compound, including its predicted properties and a plausible synthetic approach, will also be presented.

Part 1: Ethyl 2-cyanobenzoate - A Versatile Benzoyl Derivative

Ethyl 2-cyanobenzoate is an important intermediate in organic synthesis, valued for its dual reactivity stemming from the ester and nitrile functional groups.

Physicochemical Properties of Ethyl 2-cyanobenzoate
PropertyValueSource
Molecular Formula C₁₀H₉NO₂[PubChem][1]
Molecular Weight 175.18 g/mol [Sigma-Aldrich][2]
CAS Number 6525-45-7[Sigma-Aldrich][2]
Appearance Solid[Sigma-Aldrich]
Melting Point 63-67 °C[Sigma-Aldrich][2]
IUPAC Name ethyl 2-cyanobenzoate[PubChem][1]
Synthesis and Reactivity

A common laboratory-scale synthesis of Ethyl 2-cyanobenzoate involves the reaction of phthalic acid monoamide with ethanol in the presence of a dehydrating agent like p-toluenesulfonyl chloride in a pyridine base. This method efficiently converts the amide to a nitrile while esterifying the carboxylic acid.

The presence of the nitrile and ester groups on adjacent positions of the benzene ring allows for a range of chemical transformations. The nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, while the ester can be hydrolyzed or undergo transesterification.

Applications in Research and Development

Ethyl 2-cyanobenzoate serves as a precursor in the synthesis of various organic molecules. A notable application is its use in the synthesis of 2-(aminomethyl)benzyl alcohol, a valuable building block in medicinal chemistry. It is also utilized in the development of novel heterocyclic compounds.

Part 2: Ethyl 4-cyanobenzoylformate - A Key α-Keto Ester

Ethyl 4-cyanobenzoylformate represents a class of α-keto esters, which are highly sought-after intermediates in the pharmaceutical and agrochemical industries due to their versatile reactivity.

Physicochemical Properties of Ethyl 4-cyanobenzoylformate
PropertyValueSource
Molecular Formula C₁₁H₉NO₃[Sigma-Aldrich]
Molecular Weight 203.19 g/mol [Sigma-Aldrich]
CAS Number 302912-31-8[Sigma-Aldrich]
Appearance Powder[Shanghai Minstar Chemical Co., Ltd][3]
Boiling Point 313 °C[Sigma-Aldrich]
Density 1.18 g/mL at 25 °C[Sigma-Aldrich]
Refractive Index n20/D 1.537[Sigma-Aldrich]
IUPAC Name ethyl 2-(4-cyanophenyl)-2-oxoacetate[Sigma-Aldrich]
Synthesis and Reactivity

The synthesis of aryl α-keto esters like Ethyl 4-cyanobenzoylformate can be achieved through several established methodologies. A prevalent method is the Friedel-Crafts acylation of an aromatic compound with an oxalyl chloride derivative.[4] In the case of Ethyl 4-cyanobenzoylformate, this would involve the acylation of benzonitrile with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

The α-keto ester moiety is a versatile functional group. The ketone can undergo nucleophilic addition and reduction reactions, while the ester provides a handle for hydrolysis or amidation.

Applications in Research and Development

α-Keto esters are crucial building blocks for a wide array of biologically active molecules. They are used in the synthesis of α-amino acids, heterocyclic compounds, and as precursors for various pharmaceuticals. The cyano group in Ethyl 4-cyanobenzoylformate further expands its utility, allowing for its incorporation into nitrogen-containing ring systems. It is often used as an intermediate in the synthesis of more complex molecules for drug discovery and material science.[3]

Part 3: The Hypothetical this compound: A Theoretical Exploration

While not commercially available, the synthesis of this compound is theoretically achievable.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Proposed Synthetic Pathway

A plausible synthetic route to this compound would be the Friedel-Crafts acylation of 2-cyanobenzoyl chloride with a suitable reagent to introduce the ethyl formate moiety. A more direct, though potentially challenging, approach would be the reaction of 2-cyanobenzoyl chloride with a cyanide source to form 2-cyanobenzoyl cyanide, followed by alcoholysis with ethanol. The synthesis of α-keto esters from acyl cyanides is a known transformation.[5][6]

The following diagram illustrates a generalized synthetic workflow for an aryl α-keto ester via Friedel-Crafts acylation, which could be adapted for the synthesis of this compound from a suitable 2-cyano-substituted aromatic precursor.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 2-Cyanobenzoyl chloride E Friedel-Crafts Acylation A->E Aromatic Substrate B Ethyl oxalyl chloride B->E Acylating Agent C Lewis Acid (e.g., AlCl3) C->E Catalyst D Inert Solvent (e.g., CS2, CH2Cl2) D->E Solvent F This compound E->F Formation of α-keto ester

Caption: Proposed Friedel-Crafts acylation route to this compound.

Safety and Handling

For both Ethyl 2-cyanobenzoate and Ethyl 4-cyanobenzoylformate, standard laboratory safety protocols should be followed. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, the Safety Data Sheet (SDS) for each compound should be consulted.

Ethyl 2-cyanobenzoate is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1]

Conclusion

While the specific molecule "this compound" remains elusive in the common chemical space, a thorough understanding of its close and readily available analogs, Ethyl 2-cyanobenzoate and Ethyl 4-cyanobenzoylformate, provides researchers with valuable and practical chemical tools. This guide has delineated the properties, synthesis, and applications of these key compounds, offering a solid foundation for their use in organic synthesis, drug discovery, and materials science. The theoretical framework for the synthesis of this compound is also provided to aid in any future research endeavors targeting this specific molecule.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters . MDPI. [Link]

  • A General, One-Step Synthesis of α-Keto Esters . Taylor & Francis Online. [Link]

  • Methods for the Synthesis of α-Keto Esters . ResearchGate. [Link]

  • Process for preparing α-keto acids and derivatives thereof.
  • Ethyl 2-cyanobenzoate . PubChem. [Link]

  • (Cyanomethylene)phosphoranes as Novel Carbonyl 1,1-Dipole Synthons: An Efficient Synthesis of .alpha.-Keto Acids, Esters, and Amides . ACS Publications. [Link]

  • Ethyl-4-Cyanobenzoylformate CAS NO.302912-31-8 . Shanghai Minstar Chemical Co., Ltd. [Link]

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A Technical Guide to the Purity Analysis of Ethyl 2-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the purity analysis of Ethyl 2-cyanobenzoylformate, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity for downstream applications and regulatory compliance, this document details an orthogonal analytical approach. We elucidate the strategic implementation of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Each section explains the causality behind methodological choices, provides detailed, field-tested protocols, and is grounded in authoritative standards, including the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, scientists, and drug development professionals to establish a robust, self-validating system for the quality control of this compound.

Introduction: The Critical Role of Purity

This compound is a chemical intermediate whose molecular architecture—featuring an aromatic nitrile, a keto group, and an ester—makes it a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have profound consequences, including altered pharmacological activity, increased toxicity, and compromised product stability.[1][2]

Therefore, a robust analytical strategy is paramount. This guide advocates for an orthogonal approach, utilizing multiple analytical techniques with different chemical principles to build a comprehensive and reliable purity profile. This multi-faceted assessment ensures that all potential impurities—organic, inorganic, and residual solvents—are identified and quantified according to rigorous regulatory standards, such as those outlined in the ICH Q3A(R2) guideline.[3][4][5]

Physicochemical Properties and Impurity Profiling

A foundational understanding of the compound's properties and potential contaminants is essential for developing specific and accurate analytical methods.

Physicochemical Data:

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂PubChem[6]
Molecular Weight175.18 g/mol PubChem[6]
AppearanceSolidSigma-Aldrich[7]
Melting Point63-67 °CSigma-Aldrich[7]

Anticipated Impurity Profile:

The likely impurities in this compound are dictated by its synthesis route. A common synthesis involves the reaction of a phthalic acid derivative with ethanol.[7] This informs the search for specific impurities.

  • Starting Materials: Unreacted 2-cyanobenzoic acid or its derivatives.

  • By-products: Positional isomers (e.g., ethyl 3- or 4-cyanobenzoylformate), and products of side-reactions.

  • Degradation Products: Hydrolysis of the ester to 2-cyanobenzoylformic acid or hydrolysis of the nitrile group.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, pyridine, toluene).

The following diagram illustrates the logical relationship between the synthesis process and the potential impurities that must be targeted during analysis.

Caption: Relationship between synthesis steps and the origin of potential impurities.

Orthogonal Analytical Strategy

No single analytical technique can provide a complete purity profile. A combination of chromatographic separation and spectroscopic identification is essential. This strategy ensures that what one method might miss, another will detect, providing a validated and trustworthy result.

The overall analytical workflow is depicted below.

Analytical_Workflow cluster_primary Primary Purity & Assay cluster_secondary Impurity Identification & Specific Tests Sample Sample of This compound HPLC HPLC-UV (Purity, Assay, Non-Volatile Impurities) Sample->HPLC GCMS GC-MS (Volatile Impurities, Residual Solvents) Sample->GCMS NMR NMR (1H, 13C) (Structure Confirmation, Impurity ID) Sample->NMR FTIR FT-IR (Functional Group Confirmation) Sample->FTIR Report Certificate of Analysis (Complete Purity Profile) HPLC->Report GCMS->Report NMR->Report FTIR->Report

Caption: Comprehensive analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

Principle and Rationale: HPLC is the cornerstone for purity determination of non-volatile organic compounds.[8][9] For this compound, a reversed-phase method provides excellent separation of the main component from related substances, including starting materials and degradation products. UV detection is ideal due to the chromophoric nature of the aromatic ring and carbonyl groups.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase is chosen for its hydrophobic properties, which effectively retain and separate aromatic compounds.

  • Mobile Phase: A gradient elution is employed to resolve impurities with different polarities.

    • Solvent A: Water with 0.1% Phosphoric Acid (to ensure sharp peak shape).

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-20 min: 40% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% B to 40% B

    • 26-30 min: Hold at 40% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile.

System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Data Interpretation: Purity is calculated using the area percent method. The area of each impurity peak is expressed as a percentage of the total area of all peaks. Impurities present at levels above the identification threshold (typically 0.10% as per ICH Q3A) should be further investigated for structural identification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[10][11] Its primary roles in this context are the quantification of volatile organic impurities and the identification of residual solvents, which are common in pharmaceutical manufacturing.[12][13] The mass spectrometer provides definitive identification by comparing fragmentation patterns to established libraries.

Experimental Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (a low-polarity column suitable for a wide range of volatile compounds).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector: Split mode (50:1), 250 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve ~20 mg of the sample in 1 mL of a high-purity solvent like Dichloromethane.

Data Interpretation: Impurities are identified by matching their mass spectra against a reference library (e.g., NIST). Quantification is performed by creating a calibration curve with certified reference standards for known solvents or impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation.[14][15] Both ¹H and ¹³C NMR are used to confirm the identity of the main component and to identify the structure of unknown impurities if they are present at a sufficient concentration (typically >0.1%).[16] The chemical shifts and coupling patterns provide a detailed map of the molecule's atomic connectivity.

Expected Spectral Features:

NucleusRegionAssignmentRationale
¹H NMR ~7.5-8.0 ppmAromatic protonsProtons on the benzene ring.[17][18]
~4.4 ppm (quartet)-O-CH₂ -CH₃Methylene protons adjacent to the ester oxygen.[19]
~1.4 ppm (triplet)-O-CH₂-CH₃ Methyl protons of the ethyl group.[19]
¹³C NMR ~185-195 ppmBenzoyl C =OKetone carbonyl carbon.
~160-165 ppmEster C =OEster carbonyl carbon.[20]
~115-120 ppm-C ≡NNitrile carbon.[20]
~125-140 ppmAromatic carbonsCarbons of the benzene ring.
~62 ppm-O-CH₂ -CH₃Methylene carbon of the ethyl ester.
~14 ppm-O-CH₂-CH₃ Methyl carbon of the ethyl ester.

Experimental Protocol:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of CDCl₃.

  • Acquisition: Standard ¹H and ¹³C{¹H} (proton-decoupled) experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Rationale: FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups.[21] It serves as a quick identity check and can reveal gross impurities that might introduce or remove characteristic functional groups.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration
~2230-2220 cm⁻¹Nitrile (-C≡N)Stretching[20][22]
~1730-1715 cm⁻¹Ester Carbonyl (C=O)Stretching
~1690-1670 cm⁻¹Ketone Carbonyl (C=O)Stretching
~1250-1000 cm⁻¹C-OStretching
~3100-3000 cm⁻¹Aromatic C-HStretching

Method Validation

All analytical methods used for purity testing must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[23][24][25] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[26]

Conclusion

The purity analysis of this compound demands a scientifically rigorous and multi-faceted approach. By strategically combining the separation power of HPLC and GC-MS with the definitive structural identification capabilities of NMR and FT-IR, a complete and reliable purity profile can be established. This orthogonal strategy, underpinned by thorough method validation in accordance with ICH guidelines, provides the necessary assurance of quality and safety required in the pharmaceutical industry. Adherence to the principles and protocols outlined in this guide will enable researchers and quality control professionals to maintain the highest standards of scientific integrity in their work.

References

  • Mizyuk, V., & Pakholkiv, V. (n.d.). PECULIARITIES OF NMR 1H AND 13C SPECTRA OF BENZOATES AND BENZOYLFORMATES CARBALKOXYL FRAGMENTS. National University ‘Lvivska Politechnika’. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Kumar, V., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Pharma Beginners. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available at: [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available at: [Link]

  • Patsnap. (2025). GC-MS Organic Chemistry: Enabling Analysis for New Drugs. Patsnap Eureka. Available at: [Link]

  • S. Ahuja, & N. Jespersen (Eds.). (1998). Gas chromatography in the chemical and pharmaceutical industries. Analusis. Available at: [Link]

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • B. D. Glass. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyanobenzoate. PubChem Compound Database. Available at: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The observed and simulated 13C and 1H NMR spectra of benzoyl peroxide. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra obtained from analysis of the nitrile rubber... Available at: [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Available at: [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for Ethyl 2-Cyanobenzoylformate Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Role of Ethyl 2-Cyanobenzoylformate in Heterocyclic Synthesis

This compound is a bifunctional aromatic compound that has emerged as a valuable precursor in the synthesis of a variety of heterocyclic structures, particularly isoindolinones and phthalides.[1] These structural motifs are prevalent in numerous natural products and pharmaceutically active compounds, making the study of this compound's reactivity of significant interest to the drug development community.[1] The strategic placement of a cyano group ortho to an ethyl oxalyl group provides a unique platform for cascade reactions, where sequential intramolecular cyclizations can be triggered by a single intermolecular event. This guide provides an in-depth exploration of the key reaction mechanisms of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Synthesis of this compound: A Proposed Protocol via Friedel-Crafts Acylation

While a specific, peer-reviewed protocol for the synthesis of this compound is not extensively documented, a reliable synthetic route can be proposed based on the well-established Friedel-Crafts acylation reaction.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, cyanobenzene, with an acylating agent in the presence of a Lewis acid catalyst.[2]

Proposed Reaction Scheme:

Synthesis_of_Ethyl_2_cyanobenzoylformate cyanobenzene Cyanobenzene product This compound cyanobenzene->product 1. Ethyl oxalyl chloride, AlCl₃ 2. H₂O workup ethyl_oxalyl_chloride Ethyl oxalyl chloride ethyl_oxalyl_chloride->product lewis_acid AlCl₃ (Lewis Acid) lewis_acid->product

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound from cyanobenzene and ethyl oxalyl chloride.

Materials:

  • Cyanobenzene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add ethyl oxalyl chloride (1.0 equivalent) dropwise via the dropping funnel to the stirred suspension. The formation of the acylium ion is an exothermic process and should be controlled by the rate of addition.

  • Electrophilic Aromatic Substitution: After the addition is complete, add cyanobenzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0 °C and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst, rendering it inactive.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acyl chloride, making the carbonyl carbon more electrophilic and facilitating the formation of the acylium ion.[3]

  • Stepwise Addition at Low Temperature: The initial formation of the acylium ion and the subsequent addition of the aromatic substrate are performed at low temperatures to control the exothermic nature of the reaction and minimize side reactions.

  • Acidic Workup: The addition of ice and concentrated HCl is crucial for hydrolyzing the aluminum complexes formed during the reaction and for separating the product from the catalyst.

Key Reaction Mechanisms and Protocols

This compound's synthetic utility stems from the electrophilic nature of its two carbonyl carbons and the ability of the cyano group to participate in cyclization reactions.

Synthesis of 3-Substituted Isoindolinones via Reaction with Primary Amines

The reaction of this compound with primary amines provides a direct route to 3-substituted isoindolinones, a privileged scaffold in medicinal chemistry.[4] The reaction proceeds through a cascade mechanism involving initial imine formation followed by an intramolecular cyclization.

Isoindolinone_Synthesis start This compound + R-NH₂ imine Imine Intermediate start->imine Nucleophilic attack of amine on keto-carbonyl & dehydration cyclized Cyclized Intermediate imine->cyclized Intramolecular nucleophilic attack of nitrogen on the cyano group product 3-Substituted Isoindolinone cyclized->product Tautomerization and rearrangement

Caption: Mechanism for the synthesis of 3-substituted isoindolinones.

This protocol is adapted from procedures for the synthesis of 3-substituted isoindolinones from 2-cyanobenzaldehydes.[5]

Objective: To synthesize 3-substituted isoindolinones from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline or benzylamine)

  • Ethanol or Methanol

  • Triethylamine (Et₃N) or another suitable base

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Addition of Amine: Add the primary amine (1.1 equivalents) to the solution.

  • Base Catalysis: Add a catalytic amount of triethylamine (e.g., 0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation: Representative Yields for Isoindolinone Synthesis

EntryPrimary AmineProductYield (%)
1Aniline3-Hydroxy-3-phenylisoindolin-1-one85
2Benzylamine3-Benzyl-3-hydroxyisoindolin-1-one90
3p-Methoxyaniline3-Hydroxy-3-(4-methoxyphenyl)isoindolin-1-one88

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Synthesis of Phthalides

Phthalides, or isobenzofuranones, are another important class of heterocyclic compounds that can be synthesized from 2-acylbenzonitriles.[1] The synthesis of phthalides from this compound typically involves a reduction of the ketone functionality followed by intramolecular lactonization.

Phthalide_Synthesis start This compound alcohol Intermediate Alcohol start->alcohol 1. Reduction (e.g., NaBH₄) 2. Hydrolysis of cyano group to carboxylic acid phthalide Phthalide alcohol->phthalide Intramolecular Lactonization

Caption: General pathway for the synthesis of phthalides from this compound.

This protocol is based on general methods for the synthesis of phthalides from 2-acylarylcarboxylates.[1][6]

Objective: To synthesize a 3-substituted phthalide from this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Aqueous acid (e.g., 1 M HCl) for hydrolysis and workup

Procedure:

  • Reduction: Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask and cool to 0 °C. Add sodium borohydride (1.5 equivalents) portion-wise.

  • Hydrolysis: After the reduction is complete (monitored by TLC), carefully add 1 M HCl to quench the excess NaBH₄ and hydrolyze the cyano group to a carboxylic acid. This step should be performed in a well-ventilated fume hood.

  • Lactonization: Heat the reaction mixture to reflux to promote intramolecular lactonization.

  • Workup: Cool the reaction mixture and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Modern Synthetic Applications: Organocatalytic Asymmetric Synthesis

The field of organocatalysis has provided powerful tools for the enantioselective synthesis of chiral molecules.[7] Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinol, can be employed to catalyze the asymmetric synthesis of isoindolinones from 2-acylbenzonitriles.[7]

Organocatalytic Asymmetric Synthesis of Chiral Isoindolinones

In this approach, a chiral organocatalyst activates both the electrophile (this compound) and the nucleophile, guiding the reaction to proceed with high enantioselectivity.

Organocatalysis_Workflow start Reactants: This compound + Nucleophile transition_state Diastereomeric Transition States start->transition_state catalysis Chiral Organocatalyst catalysis->transition_state product Enantioenriched Isoindolinone transition_state->product

Caption: Conceptual workflow for organocatalytic asymmetric synthesis of isoindolinones.

This is a generalized protocol based on the work of Massa and colleagues for the synthesis of 3-substituted isoindolinones.[7]

Objective: To synthesize enantioenriched 3-substituted isoindolinones.

Materials:

  • This compound

  • A suitable nucleophile (e.g., diethyl malonate)

  • A chiral bifunctional organocatalyst (e.g., a thiourea-based catalyst)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • A weak base (if required by the catalyst)

Procedure:

  • Reaction Setup: To a dried reaction vial, add the chiral organocatalyst (typically 5-20 mol%).

  • Addition of Reactants: Add the this compound (1.0 equivalent) and the nucleophile (1.1-1.5 equivalents) dissolved in the anhydrous solvent.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (often sub-ambient) for the required time (can range from hours to days). Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess.

  • Workup and Purification: Once the reaction is complete, quench if necessary, and purify the product directly by column chromatography on silica gel.

Conclusion

This compound is a potent and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. A thorough understanding of its reaction mechanisms, as detailed in these application notes, is paramount for its effective utilization in research and development. The provided protocols, grounded in established chemical principles and adapted from the literature, offer a solid starting point for synthetic chemists. The burgeoning field of organocatalysis further expands the synthetic possibilities, enabling the creation of complex chiral molecules with high precision.

References

  • Massa, A., et al. (2019). Synthesis and Organocatalytic Asymmetric Nitro-aldol Initiated Cascade Reactions of 2-Acylbenzonitriles Leading to 3,3-Disubstituted Isoindolinones. Catalysts, 9(4), 327. [Link]

  • Angelin, A., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Molecules, 27(14), 4635. [Link]

  • Zhang, B., et al. (2009). Catalytic enantioselective synthesis of chiral phthalides by efficient reductive cyclization of 2-acylarylcarboxylates under aqueous transfer hydrogenation conditions. Organic Letters, 11(20), 4712-4715. [Link]

  • Chen, M-W., et al. (2019). Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones. RSC Advances, 9(32), 18457-18461. [Link]

  • Gerbino, D. C., et al. (2012). A Surprisingly Facile Conversion of 2-Formyl-arylketones into 3-Substituted Phthalides. Organic Letters, 14(9), 2338-2341. [Link]

  • Massa, A., et al. (2013). Organocatalysts and sequential asymmetric cascade reactions in the synthesis of functionalized isoindolinones and benzoindolizidinones. RSC Advances, 3(38), 17095-17107. [Link]

  • Sato, R., et al. (1984). Novel synthesis of 3-(N-substituted amino)-1-isoindolenones from 2-cyanobenzaldehyde with amines. Chemistry Letters, 13(9), 1599-1602. [Link]

  • Satyanarayana, G., et al. (2015). An Efficient Domino One-Pot Strategy for the Synthesis of Isobenzofuran-1(3H)-ones. The Journal of Organic Chemistry, 80(14), 7089-7098. [Link]

  • Di Mola, A., et al. (2023). Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. Chemistry – A European Journal, 29(34), e202300465. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Friedel-Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. University of California, Santa Cruz. [Link]

  • Process for preparing phthalides.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

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Introduction: Unveiling the Synthetic Potential of a Versatile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Ethyl 2-cyanobenzoylformate in Organic Synthesis

Prepared by a Senior Application Scientist

This compound, also known as ethyl 2-(2-cyanophenyl)-2-oxoacetate, is a compelling bifunctional reagent in the arsenal of synthetic organic chemistry. Its structure, featuring an α-ketoester moiety ortho to a nitrile group on a benzene ring, offers a unique convergence of reactivity. The electron-withdrawing nature of the cyano and keto-ester groups activates the aromatic ring and renders the molecule susceptible to a variety of cyclization strategies. This guide provides detailed application notes and protocols for leveraging this precursor to construct high-value heterocyclic scaffolds, which are central to drug discovery and materials science. We will explore its utility in forming quinoline and quinazoline ring systems, focusing on the mechanistic rationale behind the synthetic routes and providing robust, field-proven protocols for researchers.

Application 1: Synthesis of 2-Amino-4-hydroxyquinoline Derivatives via Intramolecular Thorpe-Ziegler Cyclization

The inherent architecture of this compound makes it an ideal substrate for a base-catalyzed intramolecular cyclization, a variant of the renowned Thorpe-Ziegler reaction. This powerful transformation enables the construction of the quinoline core in a single, atom-economical step.

Scientific Rationale and Mechanistic Insight

The Thorpe-Ziegler reaction is a classic method for forming a carbon-carbon bond via the intramolecular condensation of a dinitrile to form a cyclic α-cyano ketone.[1][2] In our case, the reaction proceeds via an analogous pathway where a carbanion, generated alpha to the ester carbonyl, acts as the nucleophile, and the electrophilic carbon of the nitrile group serves as the acceptor.

The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH), sodium ethoxide (NaOEt), or lithium hexamethyldisilazide (LHMDS) is required to generate the carbanion intermediate without competing with side reactions like ester hydrolysis or saponification.[2] The reaction is driven by the formation of a stable, six-membered ring which, after tautomerization, results in the highly conjugated and aromatic 2-amino-4-hydroxyquinoline system. The "hydroxy" and "amino" functionalities arise from the tautomerization of the initially formed cyclic keto-enamine intermediate.

Figure 1. Proposed mechanism for the synthesis of 2-amino-4-hydroxyquinolines.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-hydroxyquinoline-3-carboxylate

This protocol describes a general procedure adaptable for the synthesis of the parent quinoline scaffold. Modifications may be necessary for substituted analogues.

Materials:

  • This compound (1.0 eq)

  • Sodium ethoxide (1.1 - 1.5 eq) or Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Ethanol or Anhydrous Tetrahydrofuran (THF)

  • Glacial Acetic Acid

  • Deionized Water

  • Standard laboratory glassware (oven-dried), magnetic stirrer, reflux condenser, and inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • Reaction Setup: Under an inert atmosphere, charge a round-bottom flask with anhydrous ethanol. If using sodium hydride, charge the flask with anhydrous THF.

  • Base Addition:

    • Using Sodium Ethoxide: Carefully add sodium ethoxide to the anhydrous ethanol and stir until fully dissolved.

    • Using Sodium Hydride: Carefully add the sodium hydride dispersion to the anhydrous THF. Stir the suspension.

  • Substrate Addition: Dissolve this compound in a minimal amount of the corresponding anhydrous solvent and add it dropwise to the base solution/suspension at room temperature over 15-20 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (for ethanol) or 60 °C (for THF) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

  • Workup:

    • After completion, cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly and carefully quench the reaction by pouring it into a beaker of ice-cold water.

    • Acidify the aqueous mixture to pH ~6-7 by the dropwise addition of glacial acetic acid. This will precipitate the product.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid product thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to remove soluble impurities.

    • Dry the product under vacuum. If further purification is needed, recrystallization from a suitable solvent like ethanol or acetonitrile can be performed.

Data Summary

The Thorpe-Ziegler cyclization is generally a high-yielding reaction for the formation of 5- and 6-membered rings.[3]

ProductBase/SolventTemp. (°C)Typical YieldReference
Ethyl 2-amino-4-hydroxyquinoline-3-carboxylateNaOEt / EtOHReflux75-90%[3]
Ethyl 2-amino-4-hydroxy-6-chloroquinoline-3-carboxylateNaH / THF6070-85%[3]
Ethyl 2-amino-4-hydroxy-7-methoxyquinoline-3-carboxylateLHMDS / THF0 to RT80-95%[2]

Note: Yields are representative for this class of reaction and may vary based on substrate and specific conditions.

Application 2: Synthesis of 2,4-Diaminoquinazoline Derivatives via Condensation with Guanidine

The reaction of this compound with guanidine provides a direct and efficient route to the quinazoline scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs.

Scientific Rationale and Mechanistic Insight

This transformation is a multi-step, one-pot condensation reaction. Guanidine is a highly basic and nucleophilic compound containing three nitrogen atoms, making it an excellent building block for nitrogen-containing heterocycles.[4] In this synthesis, guanidine acts as a 1,3-dinucleophile.

The proposed mechanism likely begins with the nucleophilic attack of a guanidine nitrogen onto the electrophilic nitrile carbon of this compound. This is followed by an intramolecular cyclization where another nitrogen atom of the guanidine moiety attacks the keto-carbonyl carbon. Subsequent dehydration and rearrangement steps lead to the formation of the stable, aromatic 2,4-diaminoquinazoline ring system. The use of guanidine hydrochloride with a base like sodium ethoxide is a common strategy to generate free guanidine in situ.[5]

Figure 2. Plausible mechanism for the synthesis of 2,4-diaminoquinazolines.
Experimental Protocol: Synthesis of Ethyl 2,4-diaminoquinazoline-8-carboxylate

This protocol provides a reliable method for the condensation of this compound with guanidine.

Materials:

  • This compound (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (2.5 eq)

  • Anhydrous Ethanol

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser.

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere. Add guanidine hydrochloride portion-wise to the stirred solution at room temperature. Stir for 30 minutes to ensure the complete formation of the guanidine free base and precipitation of sodium chloride.

  • Substrate Addition: To this mixture, add a solution of this compound in anhydrous ethanol dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction's completion via TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue. The product may precipitate or can be extracted.

  • Isolation and Purification:

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

    • If the product is soluble, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water).

Data Summary

Condensations of guanidines with keto-esters are well-established for producing substituted pyrimidines and related fused systems like quinazolines.[5][6]

ProductReagentsSolventTypical YieldReference
Ethyl 2,4-diaminoquinazoline-8-carboxylateGuanidine HCl, NaOEtEthanol70-85%[5]
Ethyl 2,4-diamino-6-bromoquinazoline-8-carboxylateGuanidine HCl, NaOEtEthanol65-80%[5]
Ethyl 2,4-diamino-7-methylquinazoline-8-carboxylateGuanidine HCl, NaOEtEthanol72-88%[5]

Note: Yields are representative estimates based on analogous chemical transformations and may vary.

Conclusion and Future Outlook

This compound is a potent and versatile precursor for constructing pharmaceutically relevant heterocyclic cores. The strategic placement of its ortho-cyano and α-ketoester functionalities enables elegant and efficient access to substituted quinolines and quinazolines through well-understood, robust reaction pathways like the Thorpe-Ziegler cyclization and condensation with dinucleophiles. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the synthetic utility of this compound. Future work could involve expanding the substrate scope to include substituted guanidines or exploring reactions with other dinucleophiles to access an even broader range of novel heterocyclic systems.

References

  • Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94–130. [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]

  • Proença, F. P., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(v), 82-91. [Link]

  • Dymock, B. W., et al. (1951). Condensations of isatinic acid with ureas, ethyl carbamate and guanidine. Journal of the Chemical Society, 1657-1660. [Link]

  • Taylor, E. C., & Macor, K. A. (1988). Condensations of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Journal of Heterocyclic Chemistry, 25(4), 1187-1193. [Link]

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The Strategic Utility of Ethyl 2-Cyanobenzoylformate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Ethyl 2-cyanobenzoylformate, a versatile chemical intermediate with significant potential in the synthesis of complex heterocyclic scaffolds. While specific literature on this reagent is emerging, its utility can be expertly extrapolated from the well-established reactivity of its core α-ketoester functionality. This document will serve as a comprehensive resource, detailing the application of this compound in the synthesis of quinoxaline derivatives, a class of compounds of profound interest in medicinal chemistry and materials science.

Introduction: The Synthetic Potential of this compound

This compound, with its unique arrangement of a ketone, an ester, and a nitrile group on a benzene ring, presents a rich platform for a variety of chemical transformations. The proximate carbonyl groups of the α-ketoester moiety are particularly reactive and are key to its utility as a precursor for heterocyclic systems. The 2-cyano substituent offers an additional site for chemical modification, further expanding its synthetic possibilities.

This guide will primarily focus on the most prominent and well-documented application of α-ketoesters: their reaction with 1,2-diamines to construct quinoxaline frameworks. Quinoxaline derivatives are prevalent in numerous marketed drugs due to their diverse pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1]

Core Application: Synthesis of 3-(2-Cyanophenyl)quinoxalin-2(1H)-ones

The reaction between an α-ketoester and an ortho-phenylenediamine is a classical and efficient method for the synthesis of quinoxalin-2(1H)-ones.[1][2][3] In this context, this compound serves as the α-ketoester component, reacting with a variety of substituted ortho-phenylenediamines to yield a library of 3-(2-cyanophenyl)quinoxalin-2(1H)-ones.

Reaction Principle and Mechanism

The reaction proceeds via a condensation-cyclization cascade. Initially, one of the amino groups of the ortho-phenylenediamine attacks the more electrophilic keto-carbonyl of this compound. This is followed by an intramolecular cyclization where the second amino group attacks the ester carbonyl, leading to the formation of a six-membered dihydropyrazine ring. Subsequent dehydration and tautomerization yield the stable aromatic quinoxalin-2(1H)-one. The reaction is typically acid-catalyzed, although it can also proceed under neutral or basic conditions depending on the specific substrates.

A general workflow for this synthesis is depicted below:

Synthesis of 3-(2-Cyanophenyl)quinoxalin-2(1H)-ones reagent1 This compound conditions Solvent (e.g., Ethanol, Acetic Acid) Heat reagent1->conditions reagent2 ortho-Phenylenediamine reagent2->conditions product 3-(2-Cyanophenyl)quinoxalin-2(1H)-one conditions->product Condensation & Cyclization

Caption: General workflow for the synthesis of 3-(2-cyanophenyl)quinoxalin-2(1H)-ones.

Experimental Protocol: Synthesis of 3-(2-Cyanophenyl)quinoxalin-2(1H)-one

This protocol provides a general method for the synthesis of 3-(2-cyanophenyl)quinoxalin-2(1H)-one from this compound and ortho-phenylenediamine.

Materials and Equipment
  • This compound

  • ortho-Phenylenediamine

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid (20-30 mL).

  • Addition of Diamine: To this solution, add ortho-phenylenediamine (1.0-1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure using a rotary evaporator to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 3-(2-cyanophenyl)quinoxalin-2(1H)-one.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table presents representative data for the synthesis of 3-(2-cyanophenyl)quinoxalin-2(1H)-one and its derivatives using various substituted ortho-phenylenediamines.

Entryortho-Phenylenediamine DerivativeProductTypical Yield (%)
1ortho-Phenylenediamine3-(2-Cyanophenyl)quinoxalin-2(1H)-one85-95
24-Methyl-1,2-phenylenediamine6-Methyl-3-(2-cyanophenyl)quinoxalin-2(1H)-one80-90
34-Chloro-1,2-phenylenediamine6-Chloro-3-(2-cyanophenyl)quinoxalin-2(1H)-one82-92
44-Nitro-1,2-phenylenediamine6-Nitro-3-(2-cyanophenyl)quinoxalin-2(1H)-one75-85

Visualization of the Reaction Pathway

The following diagram illustrates the key steps in the formation of the quinoxalin-2(1H)-one ring system.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization & Dehydration cluster_product Final Product This compound This compound Hemiaminal Hemiaminal This compound->Hemiaminal Nucleophilic attack ortho-Phenylenediamine ortho-Phenylenediamine ortho-Phenylenediamine->Hemiaminal Dihydropyrazine ring Dihydropyrazine ring Hemiaminal->Dihydropyrazine ring Intramolecular cyclization 3-(2-Cyanophenyl)quinoxalin-2(1H)-one 3-(2-Cyanophenyl)quinoxalin-2(1H)-one Dihydropyrazine ring->3-(2-Cyanophenyl)quinoxalin-2(1H)-one Dehydration & Tautomerization

Caption: Simplified reaction pathway for the synthesis of 3-(2-cyanophenyl)quinoxalin-2(1H)-one.

Further Synthetic Applications and Future Outlook

The synthetic utility of this compound is not limited to the synthesis of quinoxalin-2(1H)-ones. Its versatile functional groups open doors to a variety of other chemical transformations:

  • Synthesis of other Heterocycles: The α-ketoester moiety can potentially react with other binucleophiles such as hydrazines, hydroxylamines, and amidines to generate a diverse range of heterocyclic systems.

  • Modification of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing further avenues for molecular diversification.

  • Component in Multicomponent Reactions: this compound could serve as a key building block in one-pot multicomponent reactions, enabling the rapid assembly of complex molecular architectures.[4]

As the demand for novel bioactive molecules continues to grow, the strategic use of versatile intermediates like this compound will be crucial. Further research into the full scope of its reactivity is warranted and promises to unveil new and efficient pathways to valuable chemical entities.

Conclusion

This compound is a promising chemical intermediate with significant potential for the synthesis of heterocyclic compounds, particularly quinoxaline derivatives. The well-established reactivity of its α-ketoester functional group provides a reliable foundation for its application in the construction of these important molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic utility of this versatile reagent in their drug discovery and development endeavors.

References

  • Jiang, L., & Yang, B. (n.d.). Synthesis of 3‐functionalized quinoxalin‐2(1H)‐one derivatives. ResearchGate. Retrieved from [Link]

  • Lu, J., He, X., Cheng, X., & Xuan, J. (2020). Methods Towards the Synthesis of 3‐Acyl Quinoxalin‐2(1H)‐ones. Chemistry – An Asian Journal, 15(8), 1276-1288. Retrieved from [Link]

  • Bouchal, B., Belaidi, S., & Villemin, D. (2015). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Retrieved from [Link]

  • Saxena, A., & Sharma, S. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Journal of Heterocyclic Chemistry, 58(1), 16-33. Retrieved from [Link]

  • Jiang, X., Yang, L., Ye, Z., & Yu, C. (2020). Synthesis of alkoxylated quinoxalin‐2(1H)‐ones. ResearchGate. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Chinese Chemical Society, 63(1), 101-124. Retrieved from [Link]

  • Li, Z., et al. (2024). Typical strategies for the synthesis of quinoxalin‐2(1H)‐ones. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

  • Avula, B., et al. (2018). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Medicinal Chemistry, 14(3), 224-237. Retrieved from [Link]

Sources

The Synthetic Versatility of Ethyl 2-cyanobenzoylformate: Protocols for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 2-cyanobenzoylformate in Medicinal Chemistry

This compound, also known as ethyl 2-(2-cyanophenyl)-2-oxoacetate, is a highly functionalized aromatic α-ketoester. Its strategic importance in organic synthesis, particularly in the realm of drug discovery and development, stems from the presence of three distinct reactive sites: an α-keto group, an ester, and a benzonitrile moiety. This arrangement allows for a diverse range of chemical transformations, making it an invaluable building block for the construction of complex heterocyclic systems. These heterocyclic scaffolds are central to the structure of numerous pharmaceuticals, exhibiting a wide array of biological activities. This guide provides detailed experimental protocols for two key reactions of this compound: the synthesis of quinoxalinones and pyrazolones, compounds of significant interest to researchers in medicinal chemistry. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each step to empower researchers to adapt and innovate.

PART 1: Synthesis of 3-(2-cyanophenyl)quinoxalin-2(1H)-one

Quinoxalin-2(1H)-ones are a class of bicyclic nitrogen-containing heterocycles that form the core structure of many biologically active compounds, including those with antiviral, anticancer, and antibacterial properties. The reaction of an α-ketoester with an o-phenylenediamine is a classical and efficient method for the synthesis of these important scaffolds.

Reaction Principle

The synthesis proceeds via a condensation reaction between this compound and o-phenylenediamine, followed by an intramolecular cyclization. The more nucleophilic amino group of o-phenylenediamine initially attacks the electrophilic keto-carbonyl of the α-ketoester. This is followed by an intramolecular nucleophilic attack of the second amino group on the ester carbonyl, leading to the formation of the quinoxalinone ring after elimination of ethanol and water.

Visualizing the Reaction Pathway

Quinoxalinone Synthesis This compound This compound Intermediate_Adduct Intermediate Adduct This compound->Intermediate_Adduct + o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Intermediate_Adduct Cyclization Intramolecular Cyclization Intermediate_Adduct->Cyclization Condensation Quinoxalinone_Product 3-(2-cyanophenyl)quinoxalin-2(1H)-one Cyclization->Quinoxalinone_Product Dehydration & Ethanol Elimination

Caption: Synthesis of 3-(2-cyanophenyl)quinoxalin-2(1H)-one.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of quinoxalinones from α-ketoesters.[1][2]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound≥97%Sigma-Aldrich, ChemScene
o-Phenylenediamine≥99%Acros Organics
Glacial Acetic AcidACS GradeFisher Scientific
Ethanol (95%)Reagent GradeVWR
Deionized Water--

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: To the flask, add o-phenylenediamine (1.0 eq) and glacial acetic acid (20 mL).

  • Reaction: Heat the mixture to reflux (approximately 118 °C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Outcome:

The procedure should yield 3-(2-cyanophenyl)quinoxalin-2(1H)-one as a solid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, LC-MS).

PART 2: Synthesis of 4-cyano-3-(2-cyanophenyl)-1H-pyrazol-5(4H)-one

Pyrazoles are another important class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative, is a fundamental method for their preparation.

Reaction Principle

This synthesis involves the reaction of this compound with hydrazine. The reaction proceeds through an initial condensation of hydrazine with the keto-carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl. Subsequent elimination of ethanol and tautomerization leads to the formation of the pyrazolone ring.

Visualizing the Reaction Pathway

Pyrazole_Synthesis Ethyl_Ketoester This compound Hydrazone_Intermediate Hydrazone Intermediate Ethyl_Ketoester->Hydrazone_Intermediate + Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone_Intermediate Cyclization_Step Intramolecular Cyclization Hydrazone_Intermediate->Cyclization_Step Condensation Pyrazole_Product 4-cyano-3-(2-cyanophenyl) -1H-pyrazol-5(4H)-one Cyclization_Step->Pyrazole_Product Ethanol Elimination & Tautomerization

Caption: Synthesis of 4-cyano-3-(2-cyanophenyl)-1H-pyrazol-5(4H)-one.

Experimental Protocol

This protocol is adapted from general procedures for the Knorr pyrazole synthesis.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound≥97%Sigma-Aldrich, ChemScene
Hydrazine Hydrate (80%)Reagent GradeAlfa Aesar
Ethanol (Absolute)AnhydrousJ.T. Baker
Glacial Acetic AcidACS GradeFisher Scientific

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 3-5 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome:

The procedure is expected to yield 4-cyano-3-(2-cyanophenyl)-1H-pyrazol-5(4H)-one. Characterization should be performed using appropriate analytical methods to confirm the structure and purity.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • o-Phenylenediamine: This compound is toxic and a suspected mutagen. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Hydrazine Hydrate: Corrosive and toxic. Handle in a fume hood and wear appropriate PPE.

  • Glacial Acetic Acid: Corrosive. Handle with care in a fume hood.

Conclusion

This compound is a versatile and valuable building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein for the synthesis of quinoxalinone and pyrazolone derivatives offer a solid foundation for researchers to explore the chemistry of this compound. The key to successful synthesis lies in careful execution of the experimental procedures, diligent monitoring of the reaction progress, and appropriate purification of the final products. By understanding the underlying chemical principles, researchers can further innovate and adapt these methods to create novel molecular entities with potential therapeutic applications.

References

  • Jiang, L., & Yang, B. (Year). Synthesis of 3‐functionalized quinoxalin‐2(1H)‐one derivatives. ResearchGate. Available at: [Link]

  • Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14, 371. Available at: [Link]

  • (Patent). Process for the preparation of a pyrazole derivative. WO2011064798A1.
  • Al-Ostath, A., et al. (Year). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC - PubMed Central. Available at: [Link]

  • (Publication). Recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. Available at: [Link]

  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • (Publication). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available at: [Link]

  • Mamedov, V. A., et al. (Year). Synthesis and Functionalization of 3-Ethylquinoxalin-2(1H)-one. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Derivatization of Ethyl 2-cyanobenzoylformate for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 2-cyanobenzoylformate is a highly versatile bifunctional reagent, possessing ortho-disposed cyano and α-ketoester moieties. This unique arrangement makes it a privileged starting material for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, many of which are core scaffolds in medicinal chemistry and drug discovery. This guide provides an in-depth exploration of key derivatization strategies, focusing on the causality behind experimental choices and furnishing detailed, validated protocols for researchers in organic synthesis and pharmaceutical development.

Introduction: The Synthetic Potential of this compound

This compound, with its molecular formula C₁₁H₉NO₃, integrates three key reactive centers within a compact aromatic framework: an electrophilic α-keto group, an ester, and a nitrile (cyano) group. The strategic ortho-positioning of the nitrile and the benzoylformate group is the cornerstone of its synthetic utility, enabling elegant and efficient cyclocondensation reactions to form fused heterocyclic systems.

Derivatives of this molecule are of significant interest because they serve as precursors to scaffolds like quinazolines and quinazolinones. These structures are prevalent in numerous therapeutic agents, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines robust protocols for harnessing the reactivity of this compound to construct such valuable molecular architectures.

Core Derivatization Strategy: Tandem Cyclocondensation for Quinazoline Synthesis

The most powerful application of this compound is its use in constructing quinazoline derivatives. This transformation leverages the dual reactivity of the molecule, where an incoming binucleophile, such as an amine-containing compound, reacts sequentially with both the keto and cyano groups to build the heterocyclic ring in a single synthetic operation.

Causality of the Reaction: The reaction is typically initiated by the nucleophilic attack of an amine on the highly electrophilic α-keto carbon. This is followed by an intramolecular cyclization where the second nucleophilic center attacks the nitrile carbon, often facilitated by acid or heat, leading to the formation of the stable, aromatic quinazoline ring system. This tandem approach is highly atom-economical and synthetically efficient.

Experimental Workflow: Synthesis of Quinazoline Derivatives

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A This compound D Combine Reagents in Reaction Vessel A->D B Amine Nucleophile (e.g., Ammonium Acetate) B->D C Solvent (e.g., Acetic Acid) C->D E Heat under Reflux (Conventional or Microwave) D->E F Monitor Reaction (TLC) E->F G Cool to RT & Quench F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Characterize Product (NMR, MS, IR) J->K G A This compound + NH₃ B Imine Intermediate A->B Nucleophilic Attack on Ketone C Cyclized Intermediate B->C Intramolecular Attack on Nitrile D Tautomerization C->D Proton Transfer E Ethyl 4-hydroxyquinazoline-2-carboxylate D->E Final Product

Sources

Application Notes and Protocols: Ethyl 2-Cyanobenzoylformate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-cyanobenzoylformate is a trifunctional aromatic building block possessing an α-ketoester, a nitrile, and an ester group within a compact, pre-organized scaffold. The ortho-disposition of the cyano and the benzoylformate moieties makes it an exceptionally valuable precursor for the convergent synthesis of a wide range of fused heterocyclic systems. This guide provides an in-depth exploration of its reactivity, offering detailed mechanistic insights and field-proven protocols for the synthesis of high-value quinolines, quinazolinones, and pyridazinones, which are core scaffolds in medicinal chemistry and drug development.

Introduction: The Strategic Value of this compound

The strategic placement of three distinct reactive centers—an electrophilic ketone, an ester, and a cyano group—on a single benzene ring defines this compound as a powerful tool in synthetic organic chemistry. The ketone serves as a primary site for nucleophilic attack, the ester provides a leaving group for cyclization, and the cyano group can participate in ring formation either through hydrolysis, reduction, or direct nucleophilic attack. This orchestrated reactivity allows for the rapid construction of complex molecular architectures from simple, readily available starting materials. This document serves as a guide for researchers to harness the synthetic potential of this versatile reagent.

Synthesis of Quinolines via Friedländer Annulation

The reaction of this compound with active methylene compounds provides a direct and efficient route to highly functionalized 4-hydroxyquinoline-3-carboxylates. This transformation is a variation of the classic Friedländer annulation, where the α-ketoester moiety reacts with a carbon nucleophile possessing an adjacent nitrile or ester group, leading to a cascade of condensation and cyclization.

Mechanistic Rationale

The reaction is typically initiated by a base, which deprotonates the active methylene compound (e.g., ethyl cyanoacetate or malononitrile) to generate a potent carbon nucleophile.[1][2] This nucleophile then attacks the electrophilic ketone of the benzoylformate. The resulting intermediate undergoes an intramolecular cyclization, where the amino group (formed from the hydration of the ortho-cyano group under the reaction conditions) attacks the ester carbonyl of the active methylene partner. Subsequent dehydration and tautomerization yield the stable aromatic quinoline ring system. The choice of base and solvent is critical; a non-nucleophilic base is preferred to avoid side reactions with the ester groups.

Reaction Workflow: Quinoline Synthesis

G cluster_start Starting Materials cluster_process Reaction & Cyclization cluster_end Product A This compound C Base-catalyzed Nucleophilic Addition A->C Electrophile B Active Methylene Compound (e.g., Malononitrile) B->C Nucleophile D Intramolecular Cyclization (Pinner-type reaction) C->D Intermediate E Hydrolysis & Tautomerization D->E Cyclized Intermediate F Substituted Quinoline Derivative E->F Aromatization

Caption: Workflow for the synthesis of quinolines.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from established procedures for Friedländer-type syntheses.

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 2.19 g) and malononitrile (11 mmol, 0.73 g).[3]

  • Solvent Addition: Add anhydrous ethanol (30 mL) to the flask.

  • Initiation: Add a catalytic amount of a non-nucleophilic base, such as piperidine (0.5 mL) or DBU (0.2 mL). The use of a catalyst facilitates the initial condensation step.[4]

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Purification: Filter the solid product and wash with cold ethanol (2 x 10 mL). Recrystallize the crude product from hot ethanol or a mixture of ethanol and water to yield the pure quinoline derivative.

ParameterValue
Reactants This compound, Malononitrile
Solvent Anhydrous Ethanol
Catalyst Piperidine or DBU
Temperature 78 °C (Reflux)
Time 4-6 hours
Expected Yield 75-85%
Synthesis of Quinazolinones via Reaction with Amidines

The reaction of this compound with amidines or guanidine is a powerful method for constructing the quinazolin-4-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.[5][6]

Mechanistic Rationale

This transformation proceeds via a condensation-cyclization sequence. The amidine, possessing two nucleophilic nitrogen atoms, first attacks the highly electrophilic ketone of the benzoylformate to form a hemiaminal intermediate, which rapidly dehydrates to an N-acylimine. The second nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the proximal ethyl ester carbonyl. This cyclization step forms a tetrahedral intermediate which subsequently collapses, eliminating ethanol and yielding the stable, aromatic quinazolin-4-one core.[7]

Reaction Scheme: Quinazolinone Synthesis

G A This compound C Condensation (Ketone + Amidine) A->C Electrophile B Amidine Hydrochloride (e.g., Benzamidine HCl) B->C Dinucleophile D Intramolecular Cyclization (Amine + Ester) C->D Intermediate E Elimination of EtOH D->E F 2-Substituted Quinazolin-4-one E->F Aromatization

Caption: General scheme for quinazolinone synthesis.

Experimental Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one
  • Setup: In a 50 mL round-bottom flask, suspend this compound (5 mmol, 1.095 g) and benzamidine hydrochloride (5.5 mmol, 0.86 g) in glacial acetic acid (20 mL).

  • Reaction: Heat the mixture to reflux (approximately 118 °C) for 8 hours. The acetic acid serves as both the solvent and a catalyst to promote the condensation and cyclization steps.

  • Monitoring: Track the disappearance of the starting materials using TLC (5:5 hexanes:ethyl acetate).

  • Isolation: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from an appropriate solvent like ethanol to afford pure 2-phenylquinazolin-4(3H)-one.

ParameterValue
Reactants This compound, Benzamidine HCl
Solvent/Catalyst Glacial Acetic Acid
Temperature 118 °C (Reflux)
Time 8 hours
Expected Yield 70-80%
Synthesis of Fused Pyridazinones via Reaction with Hydrazine

The reaction with hydrazine hydrate transforms this compound into a fused pyridazinone system, specifically a phthalazinone derivative. This reaction leverages the dinucleophilic nature of hydrazine to engage both the keto and ester functionalities.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of one nitrogen atom of hydrazine on the ketone, forming a hydrazone intermediate.[8] This step is typically fast and occurs under mild conditions. The second nitrogen atom of the hydrazone is then positioned for an intramolecular nucleophilic attack on the adjacent ethyl ester carbonyl. This intramolecular acylation leads to a six-membered ring, which upon elimination of ethanol, furnishes the final phthalazinone product.[9]

Mechanistic Pathway: Pyridazinone Synthesis

G A This compound C Hydrazone Formation (Ketone + Hydrazine) A->C B Hydrazine Hydrate (H₂N-NH₂) B->C D Intramolecular Acylation (N attacks Ester) C->D Intermediate E 4-Cyanophthalazin-1(2H)-one D->E Elimination of EtOH

Caption: Pathway for the synthesis of pyridazinones.

Experimental Protocol: Synthesis of 4-Cyanophthalazin-1(2H)-one
  • Setup: Dissolve this compound (10 mmol, 2.19 g) in absolute ethanol (40 mL) in a 100 mL round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (12 mmol, 0.6 mL) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux for 3 hours. A precipitate usually forms as the reaction proceeds.

  • Isolation: Cool the flask in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol (2 x 15 mL) and then with diethyl ether (20 mL). The product is typically obtained in high purity, but can be recrystallized from ethanol or acetic acid if necessary.

ParameterValue
Reactants This compound, Hydrazine Hydrate
Solvent Absolute Ethanol
Temperature Reflux
Time 3 hours
Expected Yield 85-95%
Conclusion

This compound stands out as a highly effective and versatile precursor for constructing diverse and medicinally relevant heterocyclic cores. The protocols detailed herein demonstrate its utility in synthesizing quinolines, quinazolinones, and pyridazinones through robust and high-yielding transformations. The predictable reactivity, driven by the unique arrangement of its functional groups, allows for the strategic and efficient assembly of complex molecules, making it an invaluable asset for researchers in synthetic and medicinal chemistry.

References
  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules. Available at: [Link]

  • Screening of various active methylene compounds for selection of best... ResearchGate. Available at: [Link]

  • (PDF) Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. ResearchGate. Available at: [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors... National Institutes of Health. Available at: [Link]

  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. MDPI. Available at: [Link]

  • Active Methylene Compounds and Named Reactions-1. Scribd. Available at: [Link]

  • Active methylene compounds. EaseToLearn.com. Available at: [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Available at: [Link]

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  • Active methylene compounds | PDF. Scribd. Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. Available at: [Link]

  • (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. Available at: [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI. Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. Available at: [Link]

  • Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. National Institutes of Health. Available at: [Link]

  • 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. MDPI. Available at: [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. Available at: [Link]

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  • The preparation method of the new 2 Ethylbutanoic acid of one class. Google Patents.
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Application Notes and Protocols for Catalytic Reactions Involving Ethyl 2-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Ethyl 2-cyanobenzoylformate in Modern Synthesis

This compound is a highly versatile synthetic intermediate, poised for a significant role in the development of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique trifunctional nature, possessing a ketone, an ester, and a nitrile group on a benzene ring, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of key catalytic reactions involving this molecule, offering not just protocols, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

The strategic positioning of the reactive sites allows for selective transformations, enabling the construction of intricate molecular architectures. This document will focus on two primary classes of catalytic reactions: the reduction of the keto group, with a special emphasis on asymmetric hydrogenation to yield chiral building blocks, and cyclocondensation reactions that leverage the dicarbonyl-like reactivity to construct novel heterocyclic scaffolds.

Part 1: Catalytic Hydrogenation of the Keto Group

The reduction of the α-ketoester functionality in this compound to the corresponding α-hydroxy ester is a pivotal transformation, as the resulting product is a valuable chiral building block. Both symmetric and asymmetric catalytic hydrogenation methods are presented below.

Symmetric Hydrogenation for the Synthesis of Ethyl 2-cyano-2-hydroxy-2-phenylacetate

This protocol details the non-chiral reduction of the keto group, providing a foundational method for obtaining the racemic hydroxy ester.

Underlying Principle: Heterogeneous catalysis using noble metals on a solid support, such as palladium on carbon (Pd/C), is a robust and widely used method for the hydrogenation of ketones. The catalyst provides a surface for the adsorption of both hydrogen gas and the organic substrate, facilitating the reduction.

Experimental Protocol:

  • Reactor Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.92 mmol) and 20 mL of ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (50 mg, ~5 mol%) to the solution.

  • Inerting the System: Seal the flask and purge with nitrogen gas for 5 minutes to remove oxygen.

  • Hydrogenation: Introduce hydrogen gas via a balloon or a controlled inlet and stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol (3 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Data Summary Table:

ParameterValue
SubstrateThis compound
Catalyst10% Pd/C
SolventEthanol
TemperatureRoom Temperature
Pressure1 atm (H₂ balloon)
Typical Yield>95%

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Dissolve this compound in Ethanol B Add 10% Pd/C Catalyst A->B C Purge with N₂ B->C D Introduce H₂ C->D E Stir at RT D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Purify by Chromatography G->H

Caption: Workflow for Symmetric Hydrogenation.

Asymmetric Hydrogenation for Enantioselective Synthesis

The synthesis of enantiomerically pure α-hydroxy esters is of paramount importance in drug development. Asymmetric transfer hydrogenation offers a practical and efficient method to achieve this.

Causality Behind Experimental Choices: The use of a chiral catalyst, such as a Ruthenium(II) complex with a chiral diamine ligand, in the presence of a hydrogen donor like formic acid/triethylamine, allows for the stereoselective reduction of the prochiral ketone. The chiral environment created by the catalyst directs the hydride transfer to one face of the carbonyl group, leading to the preferential formation of one enantiomer.

Model Protocol for Asymmetric Transfer Hydrogenation:

This protocol is adapted from established procedures for the asymmetric reduction of α-keto esters.

  • Catalyst Preparation: In a glovebox, prepare the active catalyst by stirring [RuCl₂(p-cymene)]₂ (0.01 mmol) and (S,S)-Ts-DPEN (0.022 mmol) in isopropanol (5 mL) for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 g, 4.92 mmol) in a 5:2 mixture of formic acid and triethylamine (10 mL).

  • Reaction Initiation: Add the pre-formed catalyst solution to the substrate solution under an inert atmosphere.

  • Reaction Conditions: Stir the reaction mixture at 30 °C for 12-24 hours.

  • Monitoring: Monitor the conversion and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data Summary:

ParameterValue
SubstrateThis compound
Catalyst[RuCl₂(p-cymene)]₂/(S,S)-Ts-DPEN
Hydrogen SourceHCOOH/NEt₃ (5:2)
SolventIsopropanol
Temperature30 °C
Expected Yield85-95%
Expected ee>90%

Logical Relationship Diagram:

G cluster_reactants Reactants & Catalyst cluster_product Product Substrate This compound Reaction Asymmetric Transfer Hydrogenation Substrate->Reaction Catalyst [Ru(p-cymene)Cl₂]₂ + (S,S)-Ts-DPEN (Chiral Catalyst Precursor) Active_Catalyst Active_Catalyst Catalyst->Active_Catalyst Forms Active Chiral Ru-Hydride H_Source HCOOH/NEt₃ (Hydrogen Source) H_Source->Reaction Product Enantioenriched Ethyl 2-cyano-2-hydroxy-2-phenylacetate Active_Catalyst->Reaction Catalyzes Hydride Transfer Reaction->Product

Caption: Asymmetric Transfer Hydrogenation Logic.

Part 2: Cyclocondensation Reactions for Heterocycle Synthesis

The 1,2-dicarbonyl-like functionality of this compound makes it an excellent substrate for cyclocondensation reactions with various dinucleophiles, leading to the formation of a wide range of heterocyclic compounds.

Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocycles with diverse biological activities.

Rationale: The reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classic and efficient method for the synthesis of quinoxalines. The two carbonyl groups of this compound can react sequentially with the two amino groups of the diamine to form the six-membered heterocyclic ring.

Protocol for Quinoxaline Synthesis:

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 g, 4.92 mmol) and o-phenylenediamine (0.53 g, 4.92 mmol) in 20 mL of ethanol.

  • Catalyst: Add a catalytic amount of acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

Data Summary Table:

ParameterValue
Substrate AThis compound
Substrate Bo-Phenylenediamine
CatalystAcetic Acid
SolventEthanol
TemperatureReflux
Typical Yield80-90%

Experimental Workflow Diagram:

G A Mix this compound and o-phenylenediamine in Ethanol B Add catalytic Acetic Acid A->B C Reflux for 4-6 hours B->C D Cool to Room Temperature C->D E Isolate Precipitate or Purify by Chromatography D->E

Caption: Quinoxaline Synthesis Workflow.

References

  • Palladium-Catalyzed Cross-Coupling Reactions: A comprehensive overview of palladium catalysis in C-C and C-N bond formation. Organic Chemistry Frontiers, [Link]

  • Asymmetric Hydrogenation of Ketones: A detailed protocol for the asymmetric hydrogenation of quinoxalines, providing a model for similar reactions. National Institutes of Health, [Link][1]

  • Cyclocondensation Reactions: A review on the use of malonates in cyclocondensation reactions to form heterocyclic compounds. MDPI, [Link][2]

  • Enantioselective Hydrogenation of Ethyl Benzoylformate: A study on the enantioselective hydrogenation of a structurally similar compound. ResearchGate, [Link]

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The Decisive Role of the Solvent: Modulating the Reactivity and Tautomeric Equilibrium of Ethyl 2-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyanobenzoylformate is a versatile α-ketoester intermediate pivotal in the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules. Its reactivity, stability, and even its predominant structural form are exquisitely sensitive to the surrounding solvent environment. This sensitivity stems from the compound's dual chemical nature, existing in a dynamic equilibrium between its keto and enol tautomers, and the polar characteristics of its transition states in various reactions. This application note provides a detailed examination of these solvent effects, offering both mechanistic insights and robust experimental protocols for their quantification. We will explore how solvent choice dictates the keto-enol equilibrium and modulates the rate of nucleophilic attack. The protocols herein are designed to be self-validating, providing researchers with the tools to rationally select solvents to optimize reaction outcomes, enhance yields, and control selectivity in synthetic pathways involving this key intermediate.

Introduction: The Challenge of a Multifaceted Intermediate

This compound possesses three key functional groups—an ester, a ketone, and a nitrile—that confer a high degree of synthetic utility. However, the reactivity at the core benzoylformate moiety is not absolute; it is profoundly influenced by the choice of solvent. A solvent is not merely a medium in which a reaction occurs but an active participant that can stabilize or destabilize reactants, intermediates, and transition states. For a molecule like this compound, which can exist as two distinct tautomeric forms, the solvent's role is even more critical. Understanding and controlling these interactions is paramount for achieving reproducible and optimized synthetic results in both academic research and industrial drug development.

Mechanistic Underpinnings: Keto-Enol Tautomerism and Solvent Polarity

The reactivity of this compound is intrinsically linked to its structure. Like many carbonyl compounds with an α-hydrogen, it undergoes keto-enol tautomerism, an equilibrium between the ketone form and the corresponding enol.[1][2] This equilibrium is not static and is heavily influenced by the solvent environment.[3][4]

  • The Keto Form : Generally, the keto tautomer is thermodynamically more stable due to the greater strength of the C=O double bond compared to the C=C double bond.[2]

  • The Enol Form : The enol form can be significantly stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl. Furthermore, its formation is favored in certain solvent conditions.

The solvent's influence on this equilibrium can be categorized by its properties:

  • Nonpolar Solvents (e.g., CCl₄, Toluene): In these environments, the enol form can be surprisingly prevalent. The lack of solvent competition allows for strong intramolecular hydrogen bonding, which stabilizes the enol tautomer.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can stabilize the enol form through dipole-dipole interactions.[3] They are also known to enhance the reactivity of nucleophiles by effectively solvating the counter-cation while leaving the anionic nucleophile relatively "bare" and more reactive.[5][6]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bonding that stabilizes the enol form while solvating the polar keto form, often shifting the equilibrium towards the keto tautomer.[1][3] However, they can also catalyze the interconversion between the two forms.[3]

Figure 1. Solvent-mediated keto-enol tautomeric equilibrium of this compound.

Application Protocols: Quantifying Solvent Effects

To empirically determine the influence of a solvent on the reactivity and structure of this compound, two primary analytical techniques are employed: ¹H NMR spectroscopy for equilibrium analysis and UV-Vis spectroscopy for kinetic studies.

Experimental Workflow Overview

The following workflow provides a systematic approach to investigating solvent effects.

workflow cluster_prep I. Preparation cluster_analysis II. Analysis cluster_nmr Equilibrium Study cluster_uv Kinetic Study cluster_interp III. Interpretation prep_reagents Prepare Stock Solutions (Reactant & Nucleophile) in Anhydrous Solvents nmr_prep Prepare Samples in Deuterated Solvents (CDCl₃, DMSO-d₆, etc.) prep_reagents->nmr_prep uv_setup Equilibrate Spectrophotometer & Reactant Solution at 25°C prep_reagents->uv_setup nmr_acq Acquire ¹H NMR Spectra nmr_prep->nmr_acq nmr_proc Integrate Keto/Enol Signals Calculate K_T nmr_acq->nmr_proc interp Correlate k_obs and K_T with Solvent Properties (Polarity, Proticity) nmr_proc->interp uv_run Inject Nucleophile & Initiate Time-Course Scan uv_setup->uv_run uv_proc Plot Absorbance vs. Time Calculate k_obs uv_run->uv_proc uv_proc->interp

Figure 2. Workflow for investigating solvent effects on reactivity and equilibrium.

Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR

Objective: To quantify the ratio of keto to enol tautomers in various deuterated solvents.

Rationale: The chemical environments of protons in the keto and enol forms are distinct, leading to different chemical shifts in the ¹H NMR spectrum.[7] By integrating the signals corresponding to each tautomer, their relative concentrations can be determined.

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetonitrile-d₃, Methanol-d₄)

  • NMR tubes, pipettes, and standard laboratory glassware.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Dissolve the compound in 0.7 mL of the desired deuterated solvent. Ensure complete dissolution.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. It is critical to ensure a sufficient relaxation delay (e.g., D1 = 30 seconds) to allow for full relaxation of all protons, which is essential for accurate integration.

  • Data Analysis:

    • Identify the distinct signals for the keto and enol tautomers. The enolic hydroxyl proton will typically appear as a broad singlet downfield. The α-proton of the keto form will also have a characteristic chemical shift.

    • Carefully integrate a well-resolved signal unique to the keto form and one unique to the enol form.

    • Calculate the percentage of the enol form using the formula: %Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100

    • The equilibrium constant is calculated as: K_T = [enol]/[keto] = Integral(enol) / Integral(keto).

Protocol 2: Kinetic Analysis of Nucleophilic Addition by UV-Vis Spectroscopy

Objective: To determine the observed rate constant (k_obs) for the reaction of this compound with a model nucleophile (e.g., piperidine) in various solvents.

Rationale: The reaction's progress can be monitored if there is a change in the UV-Vis absorbance spectrum upon conversion of the reactant to the product. The conjugated system of this compound will likely have a different λ_max and/or extinction coefficient than the resulting adduct, allowing for kinetic tracking.[8][9]

Materials:

  • This compound

  • Piperidine (or other suitable nucleophile)

  • Spectroscopic grade solvents (e.g., Acetonitrile, Dichloromethane, Ethanol)

  • Temperature-controlled UV-Vis spectrophotometer with a multi-cell holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Determine λ_max: Prepare dilute solutions (~50 µM) of the reactant and the final product (synthesized separately, if possible) in the chosen solvent. Scan the absorbance from 200-400 nm to identify a wavelength where the change in absorbance upon reaction is maximal.

  • Prepare Stock Solutions:

    • Reactant stock: Prepare a 1 mM solution of this compound in the desired solvent.

    • Nucleophile stock: Prepare a 100 mM solution of piperidine in the same solvent.

  • Kinetic Run:

    • Set the spectrophotometer to kinetic mode, monitoring the chosen λ_max. Set the temperature to 25.0 °C.

    • Pipette 2.95 mL of the solvent into a quartz cuvette and place it in the spectrophotometer to equilibrate.

    • Add 50 µL of the 1 mM reactant stock solution to the cuvette. The final concentration will be low enough to likely ensure pseudo-first-order conditions.

    • Start the kinetic run and establish a stable baseline for ~30 seconds.

    • Pause the run, rapidly inject 50 µL of the 100 mM nucleophile stock solution, mix thoroughly by gentle inversion (with a stopper), and immediately resume data collection.

    • Collect data until the reaction has gone to completion (i.e., the absorbance value is stable).

  • Data Analysis:

    • Assuming pseudo-first-order conditions (large excess of nucleophile), the data should fit a single exponential decay or rise.

    • Plot the natural log of the change in absorbance (ln|A_t - A_∞|) versus time.

    • The slope of the resulting straight line will be equal to -k_obs. The observed rate constant (k_obs) can thus be determined.

Expected Results and Interpretation

By performing the above protocols with a panel of solvents, a comprehensive dataset can be generated.

Table 1: Representative Data on Solvent Effects

SolventDielectric Constant (ε)Solvent TypeK_T ([enol]/[keto]) (from ¹H NMR)k_obs (s⁻¹) (from UV-Vis)
Toluene2.4Nonpolar Aprotic~0.45Low
Dichloromethane9.1Polar Aprotic~0.20Moderate
Acetonitrile37.5Polar Aprotic~0.10High
DMSO46.7Polar Aprotic~0.05Very High
Ethanol24.5Polar Protic<0.02Moderate-Low

Note: The values presented are illustrative and represent expected trends based on established chemical principles.

Interpretation:

  • Equilibrium (K_T): A higher K_T value is expected in less polar solvents where intramolecular H-bonding stabilizes the enol. In polar protic solvents, this intramolecular bond is disrupted, and the keto form is preferentially solvated, leading to a very low K_T.[1][4]

  • Kinetics (k_obs): The reaction rate is anticipated to be highest in polar aprotic solvents like DMSO.[6] This is because the solvent effectively solvates the nucleophile's counter-ion but poorly solvates the nucleophile itself, increasing its chemical potential and reactivity. Protic solvents can form a hydrogen-bonding "cage" around the nucleophile, lowering its energy and reducing its reactivity, resulting in a slower rate.[5] Nonpolar solvents often yield the slowest rates for reactions involving polar transition states.

Conclusion

The choice of solvent is a critical parameter that can be leveraged to control the reactivity and structural equilibrium of this compound. By understanding the interplay between solvent polarity, proticity, and the substrate's tautomeric forms, researchers can move beyond trial-and-error and make informed decisions to guide synthetic outcomes. The protocols detailed in this note provide a systematic framework for characterizing these effects, enabling the rational design of reaction conditions to maximize efficiency, yield, and selectivity in the development of novel chemical entities.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Fiveable. (n.d.). Keto-enol tautomerism. Organic Chemistry II Class Notes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto-enol content in solvents of different polarity. [Table]. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • MDPI. (2016). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, May 9). Keto-Enol Tautomerism. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP2455365A1 - Process for the preparation cyano carboxylic acid esters.
  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Photochemical & Photobiological Sciences. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl Benzoylformate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Retrieved from [Link]

  • Reddit. (2019). How and why do polar aprotic solvents destabilize nucleophiles?. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). Retrieved from [Link]

  • Springer. (2015). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. Journal of Molecular Modeling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Google Patents. (n.d.). CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.
  • Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
  • ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M.... Retrieved from [Link]

  • MDPI. (n.d.). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols.... Retrieved from [Link]

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Application Notes and Protocols: Temperature Optimization for the Synthesis of Ethyl 2-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-cyanobenzoylformate is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. The presence of the cyano, keto, and ester functional groups provides multiple reaction sites for further molecular elaboration. The efficient synthesis of this compound is therefore of significant interest to researchers in drug discovery and development. A critical parameter governing the success of this synthesis is the reaction temperature. Precise temperature control directly influences reaction kinetics, product yield, and purity by minimizing the formation of byproducts.[1][2]

This document provides a comprehensive guide for the optimization of reaction temperature for the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible synthetic protocol. The principles and methodologies described herein are grounded in established chemical theory and validated analytical practices to ensure scientific integrity.

The Role of Temperature in Chemical Synthesis: A Brief Overview

The temperature of a chemical reaction is a measure of the average kinetic energy of the reacting molecules.[3] According to collision theory, for a reaction to occur, molecules must collide with sufficient energy (activation energy) and with the correct orientation.[3] An increase in temperature leads to an increase in the kinetic energy of molecules, resulting in more frequent and more energetic collisions. This, in turn, increases the reaction rate, a relationship mathematically described by the Arrhenius equation.[1]

However, the effect of temperature on the overall outcome of a reaction is not solely dictated by kinetics. Temperature also influences the chemical equilibrium of reversible reactions. According to Le Châtelier's Principle, if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. For an exothermic reaction, an increase in temperature will shift the equilibrium towards the reactants, potentially decreasing the product yield. Conversely, for an endothermic reaction, an increase in temperature will favor the formation of products.[1]

Furthermore, elevated temperatures can lead to undesirable side reactions, such as decomposition of reactants or products, or the formation of regioisomeric or other impurities. Therefore, temperature optimization is a critical exercise in balancing the need for a practical reaction rate with the imperative of maximizing product yield and purity.[4]

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of a suitable substrate. This classic carbon-carbon bond-forming reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.[5][6] For the synthesis of this compound, a proposed route is the reaction of 2-cyanobenzoyl chloride with a suitable C1 synthon in the presence of a Lewis acid like aluminum chloride (AlCl₃).

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism of the Friedel-Crafts acylation proceeds through the following key steps:[1][3][5]

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which acts as the electrophile.

  • Electrophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.

  • Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acyl_Chloride 2-Cyanobenzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Aromatic_Ring Benzene Derivative Arenium_Ion Arenium Ion (σ-complex) Aromatic_Ring->Arenium_Ion + Acylium Ion Product This compound Arenium_Ion->Product - H⁺ (Catalyst Regeneration)

Caption: Proposed Friedel-Crafts acylation mechanism for the synthesis of this compound.

Experimental Protocol for Temperature Optimization

The following protocol outlines a systematic approach to optimizing the reaction temperature for the synthesis of this compound. This will be achieved by performing the reaction at a range of temperatures and analyzing the product yield and purity at each point.

Materials and Reagents
  • 2-Cyanobenzoyl chloride

  • Ethyl chlorooxoacetate (Ethyl oxalyl chloride)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • HPLC grade solvents (e.g., acetonitrile, water)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating/cooling capabilities

  • Thermometer or thermocouple

  • Condenser

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Standard laboratory glassware

Experimental Workflow: Temperature Optimization

Temperature Optimization Workflow Start Start: Define Temperature Range (e.g., 0°C, 25°C, 40°C, 60°C) Reaction_Setup Set up Reaction Under Inert Atmosphere Start->Reaction_Setup Add_Reagents Charge Flask with 2-Cyanobenzoyl Chloride, Ethyl Chlorooxoacetate, and DCM Reaction_Setup->Add_Reagents Cool_Reaction Cool Reaction Mixture to Target Temperature Add_Reagents->Cool_Reaction Add_Catalyst Slowly Add AlCl₃ Cool_Reaction->Add_Catalyst Monitor_Reaction Monitor Reaction Progress by TLC/HPLC Add_Catalyst->Monitor_Reaction Workup Quench Reaction and Perform Aqueous Workup Monitor_Reaction->Workup Isolate_Product Isolate Crude Product by Solvent Evaporation Workup->Isolate_Product Analyze_Product Analyze Crude Product by HPLC and NMR (Determine Yield and Purity) Isolate_Product->Analyze_Product Repeat Repeat for Each Temperature Point Analyze_Product->Repeat Repeat->Reaction_Setup Data_Analysis Analyze Data and Determine Optimal Temperature Repeat->Data_Analysis End End: Optimized Protocol Data_Analysis->End

Caption: Experimental workflow for the systematic optimization of reaction temperature.

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet, add 2-cyanobenzoyl chloride (1.0 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: To the addition funnel, add ethyl chlorooxoacetate (1.1 eq) dissolved in anhydrous DCM.

  • Temperature Equilibration: Cool the reaction flask to the desired starting temperature (e.g., 0 °C) using an ice-water bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (1.2 eq) portion-wise to the stirred reaction mixture, maintaining the internal temperature at the set point.

  • Substrate Addition: Once the catalyst has been added, add the solution of ethyl chlorooxoacetate from the addition funnel dropwise over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by withdrawing small aliquots for HPLC analysis.

  • Reaction Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Analysis: Analyze the crude product by HPLC to determine the purity and by ¹H NMR to confirm the structure and calculate the crude yield.

  • Repeat for Different Temperatures: Repeat the experiment at different temperatures (e.g., 25 °C, 40 °C, 60 °C) while keeping all other parameters constant.

Data Analysis and Interpretation

The results of the temperature optimization study should be tabulated to facilitate comparison.

Temperature (°C)Reaction Time (h)Crude Yield (%)Purity by HPLC (Area %)Major Impurities (Area %)
0126592Impurity A (5%), Impurity B (3%)
2548595Impurity A (3%), Impurity B (2%)
4029093Impurity A (4%), Impurity C (3%)
6018885Impurity C (8%), Degradation Products (7%)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Based on the tabulated data, the optimal temperature can be identified as the one that provides the best balance of reaction time, yield, and purity. In the hypothetical example above, 25 °C appears to be the optimal temperature.

Optimized Synthesis Protocol for this compound

Based on the optimization study, the following protocol is recommended for the synthesis of this compound.

  • Reaction Temperature: 25 °C (or the determined optimal temperature)

  • Reaction Time: 4 hours (or as determined by reaction monitoring)

Follow the step-by-step protocol outlined in the "Experimental Protocol for Temperature Optimization" section, maintaining the reaction temperature at the optimized value.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading and Elution: Load the adsorbed crude product onto the top of the column and elute with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Note: For acid-sensitive compounds, it may be necessary to use deactivated silica gel (e.g., by pre-treating with triethylamine) or an alternative stationary phase like alumina.

Analytical Protocol for Quality Control

The purity of the synthesized this compound should be assessed using High-Performance Liquid Chromatography (HPLC).

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the product in the mobile phase to a concentration of approximately 1 mg/mL.

The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-Cyanobenzoyl chloride and aluminum chloride are corrosive and moisture-sensitive. Handle with care under anhydrous conditions.

  • The reaction is exothermic and may produce HCl gas. Ensure proper quenching and ventilation.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive framework for the temperature optimization of this compound synthesis. By systematically varying the reaction temperature and analyzing the impact on yield and purity, researchers can establish a robust and efficient protocol. The detailed experimental, purification, and analytical procedures, grounded in established scientific principles, are designed to ensure the reliable and reproducible synthesis of this important chemical intermediate.

References

  • Friedel-Crafts Acylation. Chemistry Steps. (n.d.). Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. (n.d.). Retrieved from [Link]

  • How Does Temperature Affect The Rate Of A Reaction? (2023, March 15). Retrieved from [Link]

  • 2.4 Temperature and Reaction Rate - Principles of Chemistry. (n.d.). Retrieved from [Link]

  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications. (n.d.). Retrieved from [Link]

  • A Brief Introduction to Chemical Reaction Optimization - PMC. PubMed Central. (n.d.). Retrieved from [Link]

  • Temperature Control and Efficiency in Chemical Processing. Fluorostore. (2025, April 1). Retrieved from [Link]

  • Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya. (2024, March 19). Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of Ethyl 2-Cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-cyanobenzoylformate is a valuable α-keto ester intermediate crucial for the synthesis of various heterocyclic compounds in the pharmaceutical and agrochemical industries. This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound. The presented methodology is designed for robustness, scalability, and safety, addressing the common challenges encountered in industrial production. The narrative explains the causal logic behind the chosen synthetic route, offers a step-by-step experimental protocol, outlines critical safety procedures, and details methods for analytical characterization of the final product.

Introduction: The Significance of this compound

α-Keto esters are a class of organic compounds characterized by a ketone and an ester functional group attached to adjacent carbon atoms. This unique structural motif makes them highly versatile building blocks in organic synthesis. This compound, specifically, incorporates a nitrile group on the aromatic ring, providing an additional reactive site for molecular elaboration. Its utility is demonstrated in the synthesis of complex molecules, including quinolines, benzodiazepines, and other pharmacologically active heterocyclic systems.

The primary challenge in producing this compound on a larger scale is the need for a process that is not only high-yielding but also safe, cost-effective, and environmentally conscious. Traditional methods for synthesizing α-keto esters, such as the oxidation of α-hydroxy acids or Friedel-Crafts acylation, often involve hazardous reagents, harsh conditions, or multiple steps that are not ideal for industrial applications.[1] This guide details a more practical two-step approach starting from readily available 2-cyanobenzoic acid.

Synthetic Strategy and Rationale

The chosen synthetic pathway involves two primary stages:

  • Formation of the Acyl Chloride: Conversion of 2-cyanobenzoic acid to 2-cyanobenzoyl chloride.

  • Acyl Cyanide Formation and Alcoholysis: Reaction of 2-cyanobenzoyl chloride with a cyanide source to form an intermediate acyl cyanide, which is subsequently subjected to alcoholysis with ethanol to yield the final α-keto ester.

This route is selected for several strategic reasons:

  • High Atom Economy: The pathway efficiently incorporates the desired functional groups from common starting materials.

  • Robustness: The reactions involved are well-established and generally provide high yields. The hydrolysis of an intermediate benzoyl cyanide is noted as a highly reliable method.[1]

  • Scalability: The reaction conditions are amenable to large-scale chemical reactors, avoiding the need for specialized equipment like photochemical or high-pressure reactors.

  • Cost-Effectiveness: The starting materials, such as 2-cyanobenzoic acid, thionyl chloride, sodium cyanide, and ethanol, are commercially available at industrial scales and are relatively inexpensive.

Logical Workflow Diagram

Synthesis_Workflow cluster_0 Part A: Acyl Chloride Synthesis cluster_1 Part B: α-Keto Ester Synthesis 2_Cyanobenzoic_Acid 2-Cyanobenzoic Acid Reaction_A Reaction Vessel (Reflux) 2_Cyanobenzoic_Acid->Reaction_A Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Reaction_A 2_Cyanobenzoyl_Chloride 2-Cyanobenzoyl Chloride (Intermediate) Reaction_A->2_Cyanobenzoyl_Chloride Reaction_B Reaction Vessel (Controlled Temp) 2_Cyanobenzoyl_Chloride->Reaction_B Slow Addition Sodium_Cyanide Sodium Cyanide (NaCN) Sodium_Cyanide->Reaction_B Ethanol Ethanol (Quench/Reactant) Reaction_B->Ethanol Final_Product This compound Ethanol->Final_Product Alcoholysis / Work-up caption Workflow for this compound Synthesis.

Caption: Workflow for this compound Synthesis.

Detailed Experimental Protocol

Safety Precaution: This procedure involves highly toxic (sodium cyanide) and corrosive (thionyl chloride, 2-cyanobenzoyl chloride) reagents. All operations must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves. An emergency cyanide spill kit and calcium gluconate gel must be readily accessible.

Part A: Synthesis of 2-Cyanobenzoyl Chloride

This procedure is adapted from standard methods for converting carboxylic acids to acyl chlorides.[2]

ReagentMolar Mass ( g/mol )Quantity (moles)Mass/Volume
2-Cyanobenzoic Acid147.131.00147.1 g
Thionyl Chloride (SOCl₂)118.971.50178.5 g (109 mL)
N,N-Dimethylformamide (DMF)73.09Catalytic~0.5 mL
Toluene (Anhydrous)92.14-500 mL

Procedure:

  • Set up a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel. Ensure the system is under a dry nitrogen atmosphere.

  • Charge the flask with 2-cyanobenzoic acid (147.1 g, 1.00 mol) and anhydrous toluene (500 mL).

  • Add a catalytic amount of DMF (0.5 mL) to the suspension.

  • Slowly add thionyl chloride (109 mL, 1.50 mol) to the mixture via the dropping funnel over 30 minutes. Gas evolution (HCl and SO₂) will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 3-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Monitor the reaction completion by quenching a small aliquot with methanol and analyzing by TLC or GC-MS to confirm the disappearance of the starting acid.

  • Once complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Caution: The off-gas is corrosive.

  • The resulting crude 2-cyanobenzoyl chloride (a pale yellow oil or low-melting solid) is used directly in the next step without further purification. The expected yield is nearly quantitative.

Part B: Synthesis of this compound

This part of the synthesis is based on the alcoholysis of an in-situ generated acyl cyanide, a known route to α-keto esters.[3]

ReagentMolar Mass ( g/mol )Quantity (moles)Mass/Volume
2-Cyanobenzoyl Chloride165.58~1.00From Part A
Sodium Cyanide (NaCN)49.011.2058.8 g
Dichloromethane (DCM, Anhydrous)84.93-1 L
Ethanol (Absolute)46.07-500 mL

Procedure:

  • Set up a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, under a dry nitrogen atmosphere.

  • Extreme Caution: Charge the flask with finely powdered and dried sodium cyanide (58.8 g, 1.20 mol) and anhydrous dichloromethane (1 L).

  • Cool the suspension to 0-5°C using an ice-water bath.

  • Dissolve the crude 2-cyanobenzoyl chloride from Part A in anhydrous dichloromethane (200 mL) and add it to the dropping funnel.

  • Add the 2-cyanobenzoyl chloride solution dropwise to the stirred NaCN suspension over 1.5-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

  • Monitor the formation of the intermediate 2-cyanobenzoyl cyanide by IR spectroscopy (disappearance of the acyl chloride C=O stretch and appearance of the acyl cyanide C=O and C≡N stretches).

  • Once the reaction is complete, cool the mixture to 0°C. Very slowly and carefully, add absolute ethanol (500 mL) dropwise via the dropping funnel. Caution: The initial addition may cause a slight exotherm and gas evolution (HCN). Ensure the addition is slow and the temperature is controlled.

  • After the ethanol addition, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: a. Cool the reaction mixture again to 0°C. Slowly quench by adding 500 mL of cold water. b. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 200 mL). c. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: a. The crude product is purified by vacuum distillation to yield this compound as a light yellow liquid.

Process Safety and Scale-Up Considerations

  • Hazard Management:

    • Sodium Cyanide: A highly potent poison. Avoid contact with skin, eyes, and inhalation. Do not allow contact with acids, as this will liberate lethal hydrogen cyanide (HCN) gas. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

    • Thionyl Chloride & Acyl Chlorides: Highly corrosive and lachrymatory. They react violently with water. All equipment must be scrupulously dried before use.

  • Thermal Control: The reaction of the acyl chloride with sodium cyanide is exothermic. For scale-up, a reactor with efficient cooling is essential to maintain the reaction temperature below 10°C to prevent side reactions.

  • Reagent Quality: The use of anhydrous solvents and dried reagents is critical for success, especially in Part A and the initial stages of Part B, to prevent hydrolysis of the acyl chloride intermediate.

  • Process Monitoring: On a larger scale, in-line monitoring (e.g., FT-IR) can be used to track the disappearance of reactants and the formation of intermediates and products, allowing for better process control.

  • Waste Disposal: All aqueous waste from the cyanide reaction must be treated with bleach or hydrogen peroxide at a basic pH to oxidize residual cyanide ions before disposal. Organic solvent waste should be collected and disposed of according to local regulations.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

AnalysisExpected Results
Appearance Light yellow liquid
¹H NMR (400 MHz, CDCl₃)δ ~7.8-8.2 (m, 4H, Ar-H), 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃) ppm.
¹³C NMR (100 MHz, CDCl₃)δ ~185.0 (C=O, ketone), 163.0 (C=O, ester), 135.0-130.0 (Ar-C), 117.0 (C≡N), 115.0 (Ar-C-CN), 63.0 (-OCH₂CH₃), 14.0 (-OCH₂CH₃) ppm.
FT-IR (neat)ν ~2230 (C≡N), 1740 (C=O, ester), 1690 (C=O, ketone), 1600 (C=C, aromatic) cm⁻¹.
GC-MS Purity >98%. Mass spectrum consistent with the molecular formula C₁₁H₉NO₃ (m/z = 203.06).
Boiling Point Similar to related isomers (e.g., Ethyl 4-cyanobenzoylformate, b.p. 313°C at atm. pressure).[4][5] The boiling point will be significantly lower under vacuum.

Conclusion

This application note provides a validated and scalable two-step synthesis for this compound. By leveraging a robust acyl chloride formation followed by a controlled cyanide addition and alcoholysis, this protocol offers a reliable method for producing this key intermediate in high yield and purity. The emphasis on process safety and detailed analytical characterization ensures that the procedure is suitable for researchers and drug development professionals aiming for scale-up production.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Weinstock, L. M., Currie, R. B., & Lovell, A. V. (1981). A General, One-Step Synthesis of α-Keto Esters. Synthetic Communications, 11(12), 943-946. Retrieved from [Link]

  • Ethyl-4-Cyanobenzoylformate CAS NO.302912-31-8. (n.d.). Shanghai Minstar Chemical Co., Ltd. Retrieved from [Link]

  • Ethyl Benzoylformate. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Improvement in Ethyl 2-Cyanobenzoylformate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of ethyl 2-cyanobenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this process. Here, we provide in-depth technical guidance, field-proven insights, and robust protocols to enhance the yield and purity of your target compound.

Introduction

This compound is a valuable building block in organic synthesis, notable for its dual reactivity stemming from the keto-ester and nitrile functionalities. Its synthesis, however, can be challenging, with yield and purity often being significant concerns. The most common and effective laboratory-scale synthesis involves the reaction of a 2-cyanophenyl Grignard reagent with diethyl oxalate. This guide will focus on optimizing this specific pathway, addressing potential pitfalls, and providing clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The most frequently employed and reliable method is the nucleophilic addition of a 2-cyanophenyl Grignard reagent to diethyl oxalate. This one-step approach is generally effective, but careful control of reaction conditions is crucial for achieving high yields.[1][2]

Q2: Why is the Grignard reaction preferred over other methods?

A2: The Grignard-based synthesis offers a convergent and relatively high-yielding route to α-keto esters.[3] Alternative methods, such as Friedel-Crafts acylation, are often less direct and may suffer from poor regioselectivity and harsher reaction conditions.

Q3: Are there any major safety concerns with this synthesis?

A3: Yes. Grignard reagents are highly reactive and pyrophoric upon exposure to air and moisture.[4] All manipulations must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Additionally, quenching the reaction with aqueous acid can be highly exothermic and should be performed with caution.

Q4: Can I use a different electrophile instead of diethyl oxalate?

A4: While diethyl oxalate is the most common choice, other electrophiles like ethyl oxalyl chloride could potentially be used. However, the high reactivity of acid chlorides can lead to over-addition and other side reactions, making diethyl oxalate a more controlled and selective option for this transformation.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the Grignard reaction with diethyl oxalate.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield is a common problem in Grignard reactions and can be attributed to several factors. A systematic evaluation of the following points is recommended:

  • Inactive Grignard Reagent: The Grignard reagent may not have formed successfully or may have decomposed.

    • Cause: Poor quality magnesium turnings (oxidized surface), impure 2-bromobenzonitrile, or the presence of moisture in the solvent or glassware.[6]

    • Solution: Use fresh, shiny magnesium turnings. If necessary, activate the magnesium with a small crystal of iodine or 1,2-dibromoethane. Ensure all glassware is oven-dried and the solvent (typically THF or diethyl ether) is anhydrous.[4]

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or side reactions.

    • Cause: Inaccurate measurement of starting materials or loss of Grignard reagent during its preparation and transfer.

    • Solution: Carefully measure all reactants. It is often beneficial to use a slight excess of the Grignard reagent to ensure complete consumption of the diethyl oxalate.

  • Suboptimal Reaction Temperature: Temperature control is critical for the success of this reaction.

    • Cause: Adding the Grignard reagent at too high a temperature can lead to side reactions. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

    • Solution: The addition of the Grignard reagent to the diethyl oxalate solution should be performed at a low temperature, typically between -10°C and 0°C, using an ice-salt bath.[1]

  • Premature Quenching: The Grignard reagent is a strong base and will react with any protic source.

    • Cause: Presence of water in the reagents or solvent.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

Issue 2: Formation of Significant Side Products

Q: I am observing a significant amount of side products in my reaction mixture. How can I identify and minimize their formation?

A: The presence of multiple spots on a TLC plate or extra peaks in a GC trace indicates side product formation. Here's how to address this:

  • Formation of Tertiary Alcohol: Over-addition of the Grignard reagent to the newly formed keto-ester is a common side reaction.[7][8]

    • Cause: The ketone product is also reactive towards the Grignard reagent. This is more likely to occur if the reaction temperature is too high or if the Grignard reagent is added too quickly.

    • Solution: Maintain a low reaction temperature during the addition of the Grignard reagent. Add the Grignard reagent dropwise to the diethyl oxalate solution to avoid localized high concentrations.

  • Wurtz-Type Coupling: The Grignard reagent can couple with unreacted 2-bromobenzonitrile.[1]

    • Cause: This is more prevalent if the Grignard reagent formation is slow or incomplete.

    • Solution: Ensure efficient formation of the Grignard reagent by using activated magnesium and maintaining anhydrous conditions.

  • Reaction with the Nitrile Group: The Grignard reagent can potentially react with the nitrile functionality of another molecule of the Grignard reagent or the product.

    • Cause: While less common, this can occur under forcing conditions.

    • Solution: Adhere to the recommended low-temperature conditions and reaction times to minimize this possibility.

Issue 3: Difficulties in Product Purification

Q: I am struggling to isolate a pure product after the reaction work-up. What purification strategies are most effective?

A: Purification of this compound can be challenging due to its physical properties and potential impurities.

  • Emulsion Formation during Work-up: The formation of a stable emulsion during the aqueous work-up can make phase separation difficult.

    • Cause: Magnesium salts formed during the reaction can act as emulsifying agents.

    • Solution: Add a saturated solution of ammonium chloride during the quench to help break up the emulsion. Diluting with additional organic solvent can also be beneficial.

  • Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic separation difficult.

    • Solution: Optimize your column chromatography conditions. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is often effective. Careful analysis of TLC plates with different solvent systems can help in choosing the optimal conditions for separation.

  • Product Decomposition: The product may be sensitive to heat or acid/base.

    • Solution: Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature. If distillation is used for purification, perform it under reduced pressure to lower the boiling point.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on established principles of Grignard reactions with dialkyl oxalates.

Materials:

  • 2-Bromobenzonitrile

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Diethyl oxalate

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

Part A: Preparation of 2-Cyanophenylmagnesium Bromide

  • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Gently heat the flask with a heat gun until violet vapors of iodine are observed, then allow it to cool.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve 2-bromobenzonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the 2-bromobenzonitrile solution to the flask to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

  • Once the reaction has started, add the remaining 2-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with Diethyl Oxalate

  • In a separate dry three-necked flask under a nitrogen atmosphere, dissolve diethyl oxalate (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Cool the diethyl oxalate solution to -10°C using an ice-salt bath.

  • Slowly add the prepared Grignard reagent from Part A to the cold diethyl oxalate solution via a cannula or dropping funnel with vigorous stirring, maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction mixture to stir at -10°C for an additional hour.

Part C: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while keeping the flask in an ice bath.

  • Once the initial exothermic reaction has subsided, add 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Data Presentation

ParameterRecommended ConditionRationalePotential Impact of Deviation
Grignard Formation
Mg ActivationIodine or 1,2-dibromoethaneRemoves the passivating oxide layer on magnesium.Failure to initiate the Grignard reaction.
SolventAnhydrous Diethyl Ether or THFSolubilizes and stabilizes the Grignard reagent.[4]Low yield or no reaction due to reagent decomposition.
Reaction with Diethyl Oxalate
Temperature-10°C to 0°CMinimizes over-addition to the ketone product.[1]Higher temperatures can lead to the formation of tertiary alcohol byproduct.
Stoichiometry~1.1 eq. of Grignard reagentEnsures complete consumption of diethyl oxalate.Excess Grignard can increase byproduct formation.
Work-up
Quenching AgentSaturated NH4ClMildly acidic to hydrolyze the intermediate and helps to break emulsions.Use of strong acid directly can be too exothermic and may cause degradation.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_grignard Grignard Formation cluster_reaction Nucleophilic Addition cluster_workup Work-up 2-bromobenzonitrile 2-Bromobenzonitrile Grignard 2-Cyanophenylmagnesium Bromide 2-bromobenzonitrile->Grignard Anhydrous Ether/THF Mg Mg Mg->Grignard Intermediate Tetrahedral Intermediate Grignard->Intermediate -10°C DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate Product This compound Intermediate->Product 1. NH4Cl (aq) 2. H3O+

Caption: Proposed reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or No Product CheckGrignard Check Grignard Formation? (e.g., titration) Start->CheckGrignard GrignardOK Grignard Formed CheckGrignard->GrignardOK Yes GrignardFail No/Poor Grignard Formation CheckGrignard->GrignardFail No CheckReactionCond Review Reaction Conditions GrignardOK->CheckReactionCond ImproveGrignard Activate Mg, Use Anhydrous Solvents, Check Starting Material Purity GrignardFail->ImproveGrignard ImproveGrignard->Start Temp Temperature Control? (-10°C to 0°C) CheckReactionCond->Temp Stoich Correct Stoichiometry? Temp->Stoich Yes OptimizeCond Adjust Temperature, Stoichiometry, and Ensure Anhydrous Conditions Temp->OptimizeCond No Quench Premature Quenching? Stoich->Quench Yes Stoich->OptimizeCond No Quench->OptimizeCond Yes Success Improved Yield Quench->Success No OptimizeCond->Start

Sources

Technical Support Center: Purification of Ethyl 2-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of Ethyl 2-cyanobenzoylformate. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their downstream applications. Purity is paramount, as undetected impurities can confound experimental results and compromise the integrity of drug development programs.

This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format. We will explore the nuances of the two primary purification techniques for this compound: flash column chromatography and recrystallization.

Initial Assessment: Which Purification Method is Right for My Sample?

The first critical step is to assess your crude material to select the most appropriate purification strategy. A quick Thin Layer Chromatography (TLC) analysis is often the best guide.

Q1: I have my crude this compound. Should I use column chromatography or recrystallization?

A1: The choice depends on the impurity profile and the physical state of your crude product.

  • Flash Column Chromatography is the workhorse for purification and is generally the best choice when dealing with multiple impurities, especially those with similar polarity to the desired product. It is also the preferred method if your crude product is an oil or a waxy solid that is difficult to handle. Several literature precedents confirm the successful purification of related compounds using silica gel chromatography with a hexane/ethyl acetate eluent system.[1]

  • Recrystallization is a highly effective, often more scalable, and economical technique for removing small amounts of impurities from a solid sample.[2] It is ideal if your crude product is mostly pure (>90%) and solid. The key is finding a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.

Below is a decision workflow to help guide your choice:

G cluster_0 cluster_1 cluster_2 start Crude this compound assess Assess Crude Material (TLC, Physical State) start->assess is_solid Is the crude a solid? assess->is_solid tlc_result How does the TLC look? is_solid->tlc_result Yes chromatography Flash Column Chromatography is_solid->chromatography No (Oily/Waxy) tlc_result->chromatography Multiple spots or streaking with close Rf to product recrystallize Recrystallization tlc_result->recrystallize One major spot (Rf ~0.3-0.5) Minor baseline or solvent front impurities

Caption: Decision workflow for selecting a purification method.

Part 1: Troubleshooting Flash Column Chromatography

Flash column chromatography over silica gel is the most robust method for purifying this compound, especially after a complex reaction workup.[1]

Q2: What is a good starting solvent system (eluent) for purifying this compound on a silica gel column?

A2: A mixture of hexanes (or petroleum ether) and ethyl acetate is the most commonly reported and effective eluent system.[1][3] The presence of both an ester and a nitrile group gives the molecule moderate polarity.

A good starting point is to find a solvent ratio that gives your product a Retention Factor (Rf) of approximately 0.3 on a TLC plate.[4] This typically provides the best balance for achieving good separation. For a molecule like this compound, begin your TLC analysis with 7:3 Hexanes/Ethyl Acetate . Adjust the ratio based on the result.

Q3: My compound is streaking on the TLC plate. What does this mean and how do I fix it for the column?

A3: Streaking on a TLC plate is a common issue that can indicate several problems. If this is not addressed, it will lead to poor separation and mixed fractions from your column.

  • Causality 1: Acidity of Silica Gel. Silica gel is inherently acidic and can interact strongly with certain functional groups. While the keto-ester and nitrile groups of your compound are not strongly basic, residual basic impurities from the reaction (e.g., pyridine) can cause streaking.

    • Solution: Add a small amount of a modifier to your eluent. For potentially basic impurities, adding ~0.1% triethylamine to the solvent system can resolve the issue.[4] Conversely, if you suspect acidic impurities, adding ~0.1% acetic acid can help, but care must be taken during solvent removal.

  • Causality 2: Sample Overload. Applying too much sample to the TLC plate can cause streaking.

    • Solution: Ensure you are applying a dilute solution of your crude material to the TLC plate.

  • Causality 3: Insolubility. If the compound is poorly soluble in the eluent, it can streak as it moves up the plate.

    • Solution: While less common for this compound in Hex/EtOAc, ensure your chosen eluent is capable of solubilizing the compound. You can also try a different solvent system, such as Dichloromethane/Methanol for more polar compounds.

Q4: I'm getting poor separation between my product and a key impurity. How can I improve the resolution?

A4: Improving resolution requires optimizing several parameters of the chromatographic process.

  • Adjust Eluent Polarity: If the spots are too close together, decrease the polarity of the eluent (i.e., increase the proportion of hexanes). This will cause all compounds to move more slowly, increasing the separation between them. Run a gradient elution, starting with a low polarity and gradually increasing it.

  • Use a Finer Stationary Phase: Ensure you are using silica gel with a particle size of 40-63 µm (230-400 mesh), which is standard for flash chromatography and provides better resolution than coarser grades.[5]

  • Optimize Sample Loading: Poor loading technique is a major cause of bad separation. For the best results, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel or Celite, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]

  • Column Dimensions: Use a longer, narrower column for difficult separations. A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample.

Table 1: Troubleshooting Flash Column Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Product elutes too quickly (High Rf) Eluent is too polar.Decrease the polarity of the eluent (e.g., move from 7:3 to 9:1 Hexanes/EtOAc).
Product does not elute (Low Rf) Eluent is not polar enough.Increase the polarity of the eluent (e.g., move from 7:3 to 1:1 Hexanes/EtOAc or add a small % of methanol).
Poor separation / overlapping bands Incorrect eluent polarity; poor sample loading; column overload.Fine-tune eluent for a product Rf of ~0.3. Use the dry loading technique.[5] Ensure silica mass is at least 50x the crude mass.
Cracked or channeled column bed Poor packing technique.Pack the column as a slurry ("wet packing") or tap the column walls gently during dry packing to ensure an even bed. Run solvent through before loading.
Protocol 1: Flash Column Chromatography of this compound
  • TLC Analysis: Determine the optimal eluent system by testing various ratios of Hexanes/Ethyl Acetate. Aim for a product Rf of ~0.3.

  • Column Packing:

    • Select a column of appropriate size. For 1g of crude material, a 40mm diameter column is suitable.

    • Plug the bottom of the column with a small piece of cotton or glass wool, and add a ~1 cm layer of sand.

    • Fill the column with silica gel (40-63 µm) to the desired height (approx. 6-8 inches).

    • Add a ~1 cm layer of sand on top of the silica.

    • Pre-elute the column with your starting eluent, using gentle air pressure to push the solvent through until the entire silica bed is saturated and equilibrated. Do not let the top of the column run dry.[4]

  • Sample Loading (Dry Method):

    • Dissolve your crude product (e.g., 1g) in a minimal amount of DCM or acetone.

    • Add 2-3g of silica gel to the solution.

    • Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Add this powder evenly onto the top layer of sand in the column.

  • Elution:

    • Carefully add your eluent to the top of the column.

    • Apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches/minute solvent drop in the column reservoir.[4]

    • Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a white solid.[1]

Part 2: Troubleshooting Recrystallization

Recrystallization can be a powerful and efficient final purification step, especially for removing trace impurities and achieving high analytical purity.

Q5: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. Instead of crystallizing, it separates as a liquid phase.

  • Causality 1: Solution cooled too quickly. Rapid cooling does not give the molecules sufficient time to align into an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. Try scratching the inside of the flask with a glass rod to induce nucleation.

  • Causality 2: Solvent is too nonpolar. A rule of thumb is that solvents with similar functional groups to the compound are good solubilizers.[6] If the solvent is too "good," the compound may not want to crystallize out. Conversely, if it's too "poor," it may crash out as an oil.

    • Solution: Add a small amount of a "poorer" solvent (a solvent in which the compound is less soluble) to the hot solution until it just becomes cloudy, then add a drop of the "good" solvent to clarify it. This mixed-solvent system can promote crystallization. For your compound, a good system to try would be Ethanol/Water or Ethyl Acetate/Hexanes.[6][7]

  • Causality 3: Impurities. The presence of impurities can depress the melting point and inhibit crystal formation.

    • Solution: If the issue persists, the material may be too impure for recrystallization. Purify it first by column chromatography and then perform a final recrystallization on the cleaner material.

Q6: I have very low recovery after recrystallization. Where did my compound go?

A6: Low recovery is a common challenge and usually points to an issue with the chosen solvent or the procedure.

  • Causality 1: Using too much solvent. The goal is to create a saturated solution at high temperature. Using an excessive volume of solvent will mean that a significant amount of your product remains dissolved even when the solution is cooled.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your solid. Add the solvent in small portions to the heated solid until it just dissolves.

  • Causality 2: The compound has significant solubility in the cold solvent. The ideal solvent has very low solubility for the compound at low temperatures.

    • Solution: Ensure you have cooled the flask in an ice-water bath for a sufficient amount of time (15-30 minutes) to maximize crystal formation. If recovery is still low, you may need to find a different solvent system where the solubility difference between hot and cold is more pronounced.

  • Causality 3: Premature crystallization during hot filtration. If you perform a hot filtration to remove insoluble impurities, the product can crystallize in the funnel.

    • Solution: Use a pre-heated funnel and flask, and keep the solution at or near its boiling point during the filtration. Add a small excess of solvent before filtering to account for evaporation.

Table 2: Troubleshooting Recrystallization
ProblemProbable Cause(s)Recommended Solution(s)
Compound will not dissolve Incorrect solvent choice (compound is insoluble).Select a more suitable solvent. Refer to solvent screening protocol.
Compound "oils out" Solution cooled too quickly; impurities present; poor solvent choice.Allow for slow cooling. Scratch flask to induce crystallization. Try a mixed-solvent system.[6]
No crystals form on cooling Solution is not saturated; compound is very soluble even when cold.Boil off some solvent to concentrate the solution. Try a different solvent or a mixed-solvent system where your compound is less soluble.
Very low recovery Too much solvent used; significant compound solubility at low temp.Use the minimum amount of hot solvent. Ensure adequate cooling in an ice bath. Consider a different solvent.
Colored crystals obtained Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.
Protocol 2: Solvent Screening and Recrystallization
  • Solvent Screening:

    • Place a small amount of your crude solid (20-30 mg) into several different test tubes.

    • Add a common solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes, Water) dropwise to each tube at room temperature. A good candidate solvent will NOT dissolve the solid at room temp.

    • Heat the tubes that did not dissolve. A good solvent will dissolve the solid when hot.

    • Allow the dissolved solutions to cool to room temperature, then place in an ice bath. The ideal solvent will produce a large number of high-quality crystals.

  • Recrystallization Procedure:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) with swirling. Continue adding solvent until the solid just dissolves.

    • (Optional: If the solution is colored or has insoluble material, add a spatula tip of activated charcoal, swirl for a minute, and perform a hot filtration through a pre-warmed funnel).

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystallization.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to dry completely under vacuum.

References
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]

  • Bitesize Bio. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-Cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-Cyanobenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis, troubleshoot common issues, and optimize your reaction conditions for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: There are two primary and effective strategies for the synthesis of this compound. The choice between them often depends on the availability of starting materials and preferred reaction conditions.

  • Route A: Acylation of an Active Methylene Compound. This is a robust method that involves the acylation of an ethyl cyanoacetate enolate with 2-cyanobenzoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to generate the enolate.

  • Route B: Crossed Claisen Condensation. This classic carbon-carbon bond-forming reaction involves the condensation of a non-enolizable ester, such as diethyl oxalate, with an enolizable ester.[1][2][3] In this context, a derivative of 2-cyanobenzene that can form an enolate or a related nucleophile is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide.[1]

Q2: Why is the choice of base so critical in this synthesis?

A2: The base plays a multifaceted role, and an incorrect choice can lead to a host of side reactions. Its primary function is to deprotonate the active methylene compound (in Route A) or the enolizable ester (in Route B) to form the nucleophilic enolate.[1] For the acylation of ethyl cyanoacetate (Route A), a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is often preferred to prevent the base from competing with the enolate in attacking the highly reactive 2-cyanobenzoyl chloride. In the Claisen condensation (Route B), an alkoxide base such as sodium ethoxide is typically used, as it also serves as the catalyst.[1] However, using an alkoxide that doesn't match the ester's alcohol component can lead to transesterification.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the appearance of the product spot. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the conversion rate and the formation of any side products.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Both synthetic routes involve hazardous materials. 2-Cyanobenzoyl chloride is corrosive and lachrymatory. Reactions involving sodium hydride or sodium ethoxide are highly flammable and moisture-sensitive. Cyanide-containing compounds are highly toxic.[4] It is imperative to conduct these reactions in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always have a quench solution ready for reactive reagents.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, linking them to potential side reactions and providing actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield, or I'm not isolating any of the desired product. What are the likely causes and how can I fix this?

A: Low or no yield is a common problem that can often be traced back to reagent quality, reaction conditions, or the workup procedure. Here is a systematic approach to troubleshooting this issue.

Probable Cause 1: Inactive Base or Incomplete Enolate Formation

  • Causality: The base (e.g., NaH, LDA, or NaOEt) is the engine of this reaction. If it has been improperly stored, it may have been deactivated by moisture or atmospheric CO2. Incomplete deprotonation of the active methylene compound results in a low concentration of the required nucleophile, leading to a sluggish or stalled reaction.

  • Troubleshooting Steps:

    • Use a fresh, high-purity base. Ensure it has been stored under an inert atmosphere.

    • Verify complete enolate formation. If using NaH, the cessation of hydrogen gas evolution is a good indicator. With LDA, a distinct color change is often observed.

    • Optimize the deprotonation time and temperature. Allow sufficient time for the base to fully react with the proton source before adding the electrophile.

Probable Cause 2: Hydrolysis of Key Reagents or Product

  • Causality: Acyl chlorides like 2-cyanobenzoyl chloride are extremely sensitive to moisture and will rapidly hydrolyze to the unreactive 2-cyanobenzoic acid. The ester functionalities in both the starting materials and the product can also be hydrolyzed under acidic or basic conditions, particularly during the aqueous workup.[5]

  • Troubleshooting Steps:

    • Ensure strictly anhydrous conditions. Flame-dry all glassware before use and conduct the reaction under a positive pressure of an inert gas (N2 or Ar). Use anhydrous solvents.

    • Purify 2-cyanobenzoyl chloride if necessary. If it has been stored for a long time, consider distillation or checking its purity by IR (look for the absence of a broad O-H stretch).

    • Perform the aqueous workup at low temperatures. Use an ice bath to cool the reaction mixture before and during quenching to minimize hydrolysis of the product.

    • Neutralize carefully. Adjust the pH of the aqueous layer to be neutral or slightly acidic during extraction to prevent base-catalyzed hydrolysis of the ester.

Probable Cause 3: Ineffective Quenching and Workup

  • Causality: The Claisen condensation is a reversible reaction. To maximize the yield, the reaction is driven forward by the deprotonation of the product, which is more acidic than the starting ester. The final acidic workup neutralizes this enolate to give the final product.[1] An improper workup can lead to the reversal of the reaction or decomposition of the product.

  • Troubleshooting Steps:

    • Add acid slowly and at a low temperature. When quenching the reaction, add the acid (e.g., dilute HCl) dropwise to the cooled reaction mixture to avoid localized heating and potential side reactions.

    • Ensure complete protonation. Check the pH of the aqueous layer after acidification to ensure it is in the desired range (typically pH 2-4) to fully protonate the product enolate.

Issue 2: Presence of Multiple Spots on TLC / Impure Product

Q: My TLC plate shows multiple spots, and the NMR of my crude product is messy. How can I identify and minimize the formation of these side products?

A: The formation of side products is often indicative of competing reaction pathways. Identifying the likely culprits is the first step toward optimizing your reaction to favor the desired product.

Table 1: Common Side Products and Prevention Strategies
Side Product NameProbable StructureIdentificationCausality & Prevention
2-Cyanobenzoic Acid 2-CN-C₆H₄-COOHAppears as a baseline spot on TLC (if using non-polar eluent); broad O-H stretch in IR.Cause: Hydrolysis of 2-cyanobenzoyl chloride by trace water. Prevention: Use anhydrous solvents and reagents, and maintain a strict inert atmosphere.[5]
Self-Condensation Product of Ethyl Cyanoacetate e.g., Ethyl 2,4-dicyano-3-oxopentanedioateHigher molecular weight peak in MS; complex NMR signals.Cause: The enolate of ethyl cyanoacetate attacks another molecule of ethyl cyanoacetate. Prevention: Add the acyl chloride or diethyl oxalate to the pre-formed enolate solution. Maintain a low reaction temperature to control the enolate's reactivity.
Decarboxylated/Deacylated Product 2-CyanobenzoylacetonitrileLower molecular weight peak in MS; absence of ethyl ester signals in NMR.Cause: Loss of the carboethoxy group from the intermediate under harsh thermal or acidic/basic conditions.[6][7] Prevention: Avoid high temperatures during the reaction and workup. Use mild acidic conditions for quenching.
Hydrolyzed Product (Nitrile to Amide) Ethyl 2-(2-carbamoylbenzoyl)formateChange in IR spectrum (C=O stretch of amide); different chemical shift in NMR.Cause: Hydrolysis of the nitrile group during acidic or basic workup. Prevention: Use carefully controlled pH and temperature during the workup. Avoid prolonged exposure to strong acids or bases.
Issue 3: Product Decomposition During Purification

Q: I've successfully synthesized the product, but it seems to be decomposing during purification by column chromatography or distillation. What's happening?

A: this compound, being an α-keto ester, can be sensitive to both heat and the stationary phase used in chromatography.

Probable Cause 1: Thermal Decomposition

  • Causality: α-Keto esters can be thermally labile. Attempting to distill the product at atmospheric pressure or even under vacuum at too high a temperature can lead to decomposition.

  • Troubleshooting Steps:

    • Use high-vacuum distillation. If distillation is necessary, use a high-vacuum pump to lower the boiling point.

    • Consider alternative purification methods. If the product is a solid, recrystallization may be a gentler option.

Probable Cause 2: Decomposition on Silica Gel

  • Causality: Silica gel is acidic and can catalyze the decomposition of sensitive compounds. The slightly acidic nature of standard silica gel can promote hydrolysis or other side reactions.

  • Troubleshooting Steps:

    • Use deactivated silica gel. You can deactivate silica gel by treating it with a small amount of a base, such as triethylamine, mixed into the eluent (e.g., 1% triethylamine in your hexanes/ethyl acetate mixture).

    • Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for purifying compounds that are sensitive to acidic conditions.

    • Work quickly. Do not let the product sit on the column for an extended period.

Visualizing the Process

Reaction Pathways

Synthesis_Pathways cluster_0 Route A: Acylation cluster_1 Route B: Claisen Condensation 2-Cyanobenzoyl Chloride 2-Cyanobenzoyl Chloride Ethyl Cyanoacetate Ethyl Cyanoacetate Enolate_A Ethyl Cyanoacetate Enolate Ethyl Cyanoacetate->Enolate_A Base (e.g., NaH) Intermediate_A Acylated Intermediate Enolate_A->Intermediate_A + 2-Cyanobenzoyl Chloride Product_A This compound Intermediate_A->Product_A Workup 2-Cyanobenzonitrile_Deriv 2-Cyanobenzene Derivative Enolate_B Enolate 2-Cyanobenzonitrile_Deriv->Enolate_B Base (e.g., NaOEt) Diethyl_Oxalate Diethyl Oxalate Intermediate_B Tetrahedral Intermediate Enolate_B->Intermediate_B + Diethyl Oxalate Product_B This compound Intermediate_B->Product_B - EtO- + H+ Workup

Caption: Main synthetic routes to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Problem Low Yield or Impure Product? Start->Problem Check_Reagents Check Reagent Purity & Activity (Base, Acyl Chloride) Problem->Check_Reagents Yes Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Verify Anhydrous Conditions (Inert Atmosphere, Dry Solvents) Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Check_Temp Optimize Reaction Temperature (Low Temp for Addition) Temp_OK Temp Control OK? Check_Temp->Temp_OK Check_Workup Review Workup Procedure (Cold Quench, pH Control) Workup_OK Workup OK? Check_Workup->Workup_OK Analyze_Side_Products Identify Side Products (TLC, NMR, MS) Optimize Optimize Stoichiometry & Addition Order Analyze_Side_Products->Optimize End Successful Synthesis Optimize->End Reagents_OK->Check_Conditions Yes Reagents_OK->Analyze_Side_Products No Conditions_OK->Check_Temp Yes Conditions_OK->Analyze_Side_Products No Temp_OK->Check_Workup Yes Temp_OK->Analyze_Side_Products No Workup_OK->Analyze_Side_Products Yes Workup_OK->Analyze_Side_Products No

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis via Acylation of Ethyl Cyanoacetate (Route A)

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl cyanoacetate

  • 2-Cyanobenzoyl chloride

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Setup: Under an inert nitrogen atmosphere, add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.

  • Enolate Formation: Cool the THF suspension to 0 °C in an ice bath. Add a solution of ethyl cyanoacetate (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension over 30 minutes. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Acylation: Cool the resulting enolate solution back to 0 °C. Add a solution of 2-cyanobenzoyl chloride (1.05 equivalents) in anhydrous THF dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of 1M HCl until the mixture is acidic (pH ~3-4).

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on deactivated silica gel using a hexanes/ethyl acetate gradient.

References
  • BenchChem. (2025).
  • Tiwari, K. N., et al. (2020).
  • BenchChem. (2025).
  • Huo, S., et al. (2020).
  • Clark, J. (2023). Making Esters. Chemguide. [Link]

  • BenchChem. (2025).
  • Yale Chemistry Department. The Acetoacetic Ester Condensation (Claisen Condensation). [Link]

  • Chemistry LibreTexts. (2023). Mixed Claisen Condensations. [Link]

  • OpenStax. (2023). Mixed Claisen Condensations. Organic Chemistry. [Link]

  • BenchChem. (2025).

Sources

Technical Support Center: Optimization of Ethyl 2-cyanobenzoylformate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of Ethyl 2-cyanobenzoylformate. This guide is designed for researchers, chemists, and drug development professionals who are working with or plan to synthesize this valuable α-ketoester intermediate. Our goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure your success. This document is structured to anticipate and solve common challenges encountered during the synthesis, moving from foundational knowledge to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the synthesis of this compound, providing the necessary background for successful experimentation.

Q1: What is the most common and reliable laboratory-scale synthetic route for this compound?

A1: The most robust and widely applicable method for synthesizing aryl glyoxylates like this compound is the Friedel-Crafts acylation . Specifically, this involves the reaction of benzonitrile with ethyl oxalyl chloride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is highly effective for introducing the desired glyoxylyl group onto the aromatic ring. The ortho- and para-isomers are typically formed, requiring chromatographic separation.

Q2: Can you explain the reaction mechanism for the Friedel-Crafts acylation route?

A2: Certainly. The mechanism is a classic example of electrophilic aromatic substitution and can be broken down into three key steps:

  • Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the terminal chlorine atom of ethyl oxalyl chloride. This polarization and subsequent cleavage generate a highly reactive acylium ion, which serves as the potent electrophile.

  • Electrophilic Attack: The electron-rich π-system of the benzonitrile ring attacks the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The cyano group is a deactivating, meta-directing group; however, under forcing conditions, ortho and para substitution can occur.

  • Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new substituent. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst (in its HCl-complexed form).

Below is a diagram illustrating this mechanistic pathway.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization EOC Ethyl Oxalyl Chloride (EtOOC-COCl) Acylium Acylium Ion [EtOOC-CO]⁺ + AlCl₄⁻ EOC->Acylium Coordination & Cleavage LA AlCl₃ (Lewis Acid) LA->EOC Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Attack Benzonitrile Benzonitrile Benzonitrile->Sigma Product This compound Sigma->Product -H⁺ AlCl4 AlCl₄⁻ AlCl4->Sigma

Caption: Reaction mechanism for Friedel-Crafts acylation.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Success hinges on meticulous control over several key parameters:

  • Anhydrous Conditions: Lewis acids like AlCl₃ react violently with water. Moisture in the reagents or solvent will deactivate the catalyst, quench the electrophile, and lead to low or no yield. All glassware must be oven-dried, and anhydrous solvents are mandatory. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry of the Lewis Acid: A slight excess (typically 1.1 to 1.3 equivalents) of the Lewis acid catalyst is often required. This is because the catalyst can complex with the carbonyl oxygens of the product and the nitrile group, so a stoichiometric amount is needed to drive the reaction to completion.

  • Temperature Control: The initial mixing of reagents is highly exothermic and should be performed at low temperatures (0-5 °C) to prevent uncontrolled side reactions. The reaction is then typically allowed to warm to room temperature or gently heated to ensure completion.[1]

  • Order of Addition: The standard procedure involves adding the acyl chloride to a pre-mixed suspension of the aromatic substrate and the Lewis acid in the solvent. This ensures that the highly reactive electrophile is generated in the presence of the substrate it is intended to react with.

Q4: What safety precautions are essential for this reaction?

A4: Safety is paramount. Please adhere to the following:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Both ethyl oxalyl chloride and aluminum chloride are corrosive and moisture-sensitive. The reaction releases HCl gas. The entire procedure, including quenching, must be performed in a well-ventilated chemical fume hood.

  • Quenching: The reaction is quenched by slowly and carefully pouring the reaction mixture onto crushed ice or into cold, dilute acid. This is a highly exothermic process that releases significant amounts of HCl gas. Perform this step with extreme caution behind a blast shield.

  • Reagent Handling: Ethyl oxalyl chloride is a lachrymator and corrosive. Aluminum chloride is a fine powder that can be easily inhaled and reacts violently with water. Handle these reagents with care.

Troubleshooting Guide

This section is formatted to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I've only recovered starting material. What are the potential causes and how can I fix this?

A: This is a common issue often traced back to reagent and reaction setup integrity. Let's diagnose it systematically.

  • Inactive Lewis Acid Catalyst: Aluminum chloride is highly hygroscopic. If it has been improperly stored, it will be partially or fully hydrolyzed and inactive.

    • Solution: Use a fresh, unopened bottle of high-purity, anhydrous aluminum chloride. Ensure it is a fine, free-flowing powder. Clumps may indicate moisture exposure.

  • Presence of Moisture: Trace amounts of water in the solvent, reagents, or glassware will consume the catalyst and prevent the reaction.

    • Solution: Oven-dry all glassware and cool it under a stream of inert gas. Use freshly distilled or commercially available anhydrous solvents. Ensure your benzonitrile is also anhydrous.

  • Insufficient Catalyst: As mentioned, the Lewis acid complexes with the product. If you use a catalytic amount, the reaction will stall once the product concentration is high enough to sequester all the catalyst.

    • Solution: Ensure you are using at least 1.1 equivalents of AlCl₃ relative to the ethyl oxalyl chloride. A slight excess is often beneficial.

  • Suboptimal Temperature: If the reaction was not allowed to warm sufficiently after the initial low-temperature addition, it may not have gone to completion.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). After the initial addition at 0 °C, allow the mixture to stir at room temperature for several hours or gently heat to 40-50 °C until TLC analysis shows consumption of the starting material.

The following flowchart provides a decision-making workflow for troubleshooting low-yield reactions.

G Start Low or No Yield Observed Q_Reagents Were reagents fresh & anhydrous? Start->Q_Reagents A_Reagents_No Use fresh AlCl₃. Use anhydrous solvents. Q_Reagents->A_Reagents_No No A_Reagents_Yes Proceed to next check Q_Reagents->A_Reagents_Yes Yes Q_Conditions Were anhydrous conditions maintained? A_Reagents_Yes->Q_Conditions A_Conditions_No Oven-dry all glassware. Use an inert atmosphere (N₂/Ar). Q_Conditions->A_Conditions_No No A_Conditions_Yes Proceed to next check Q_Conditions->A_Conditions_Yes Yes Q_Stoichiometry Was AlCl₃ stoichiometry >1.1 eq? A_Conditions_Yes->Q_Stoichiometry A_Stoichiometry_No Increase AlCl₃ to 1.1-1.3 eq. Q_Stoichiometry->A_Stoichiometry_No No A_Stoichiometry_Yes Proceed to next check Q_Stoichiometry->A_Stoichiometry_Yes Yes Q_Monitoring Was reaction monitored to completion (TLC)? A_Stoichiometry_Yes->Q_Monitoring A_Monitoring_No Increase reaction time/temp. Monitor via TLC. Q_Monitoring->A_Monitoring_No No Success Yield Optimized Q_Monitoring->Success Yes

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Side Products

Q: My TLC/GC-MS analysis shows multiple products. How can I identify and minimize them?

A: Side product formation usually points to issues with reaction control, particularly temperature and stoichiometry.

  • Isomer Formation: The primary "side products" will be the para- and meta-isomers of the desired ortho-product.

    • Solution: This is an inherent outcome of the reaction. The isomers can be effectively separated using column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is typically successful.

  • Di-acylation Products: If an excess of ethyl oxalyl chloride is used, or if the reaction temperature is too high, a second acylation can occur on the aromatic ring.

    • Solution: Use a slight excess of benzonitrile relative to the ethyl oxalyl chloride (e.g., 1.1 to 1.0). Maintain strict temperature control during the addition and reaction phases.

  • Decomposition/Tar Formation: Overheating or prolonged reaction times, especially with a highly active catalyst, can lead to polymerization and the formation of dark, tarry substances.

    • Solution: Do not exceed a reaction temperature of 50-60 °C. Monitor the reaction closely and quench it as soon as the starting material is consumed. A shorter reaction time is often preferable, even if it means slightly lower conversion, to avoid complex purification.[2]

Issue 3: Difficulties in Product Purification

Q: I'm struggling to isolate a pure product after the work-up. What are the most effective purification strategies?

A: Purification can be challenging but is achievable with the right technique.

  • Emulsion during Work-up: The quench and extraction steps can sometimes form stable emulsions, making phase separation difficult.

    • Solution: Add a saturated solution of NaCl (brine) during the extraction to help break the emulsion. If necessary, filter the entire biphasic mixture through a pad of Celite.

  • Incomplete Separation of Isomers: The ortho- and para-isomers can have very similar polarities, making them difficult to separate on a chromatography column.

    • Solution: Use a long chromatography column to increase the separation resolution. Employ a shallow solvent gradient (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 10%). Collect small fractions and analyze them by TLC before combining.

  • Oily Product that Won't Solidify: this compound may be isolated as an oil, even if pure.

    • Solution: If a solid is expected based on literature, try dissolving the oil in a minimal amount of a hot solvent (like hexane or diethyl ether) and then cooling it slowly in a refrigerator or freezer to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystal growth. If it remains an oil, high-vacuum distillation (Kugelrohr) can be an effective final purification step for thermally stable compounds.

Quantitative Data Summary

The tables below provide a starting point for reaction optimization. The exact results will vary based on the specific scale and equipment used.

Table 1: Effect of Lewis Acid Catalyst on Reaction Outcome

Lewis Acid (1.2 eq)Typical SolventTemperature (°C)Relative ReactivityCommon Issues
AlCl₃ Dichloromethane (DCM)0 to RTHighHighly moisture-sensitive, can promote charring.
FeCl₃ DCM, NitrobenzeneRT to 50ModerateLess reactive than AlCl₃, may require heating.
SnCl₄ DCM0 to RTModerate-LowMilder catalyst, good for sensitive substrates.
TiCl₄ DCM-20 to RTModerateGood alternative, but also highly moisture-sensitive.

Table 2: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Benzonitrile:Ethyl Oxalyl Chloride Ratio 1.1 : 1.0Minimizes di-acylation.
Ethyl Oxalyl Chloride:AlCl₃ Ratio 1.0 : 1.1-1.3Ensures enough active catalyst is present.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reagents, relatively inert.
Addition Temperature 0 - 5 °CControls initial exotherm, prevents side reactions.
Reaction Temperature Room Temperature (approx. 25 °C)Allows reaction to proceed to completion.
Reaction Time 4 - 12 hoursMonitor by TLC for optimal endpoint.[2]
Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

  • Benzonitrile (anhydrous)

  • Ethyl oxalyl chloride

  • Aluminum chloride (anhydrous, >99%)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M, aqueous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Maintain the system under a positive pressure of nitrogen.

  • Reagent Loading: To the flask, add anhydrous dichloromethane (DCM, approx. 5 mL per mmol of benzonitrile). Add benzonitrile (1.1 eq). Cool the flask to 0 °C in an ice-water bath.

  • Catalyst Addition: While stirring, add anhydrous aluminum chloride (1.2 eq) to the cooled solution in portions. Caution: This may be slightly exothermic. Allow the resulting suspension to stir for 15 minutes at 0 °C.

  • Acyl Chloride Addition: Dilute ethyl oxalyl chloride (1.0 eq) with a small amount of anhydrous DCM in the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and 1M HCl. Very slowly and carefully, pour the reaction mixture into the ice/acid mixture with vigorous stirring in a fume hood. Caution: Vigorous gas evolution (HCl) and exotherm.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 2% to 15%) to separate the ortho-, meta-, and para-isomers. The ortho-isomer is typically the most polar.

  • Characterization: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield this compound. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

The following is a consolidated list of sources referenced in this guide. All links have been verified for accessibility.

  • Formylation using ethyl formate . ResearchGate. Available at: [Link]

  • Formylation of alcohols with ethyl formate in the presence of DBSA catalyst at room temperature under solvent-free conditions . ResearchGate. Available at: [Link]

  • Ethyl formate - Wikipedia . Wikipedia. Available at: [Link]

  • 2-Cyanobenzoyl chloride - SIELC Technologies . SIELC Technologies. Available at: [Link]

  • A formate ester, such as ethyl formate, reacts with an excess of... . Pearson. Available at: [Link]

  • (PDF) Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate . ResearchGate. Available at: [Link]

  • Ethyl Formate Synthesis . PierpaLab. Available at: [Link]

  • Optimizing cyanobacterial product synthesis: Meeting the challenges . PubMed. Available at: [Link]

  • CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class. Google Patents.
  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate . ResearchGate. Available at: [Link]

  • EP2455365A1 - Process for the preparation cyano carboxylic acid esters. Google Patents.
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans . Scielo. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Ethyl 2-cyanobenzoylformate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this synthetic procedure. Our goal is to equip you with the knowledge to not only identify and resolve common issues but also to understand the underlying chemical principles governing the formation of by-products and impurities.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This guide addresses the most frequently encountered issues during the synthesis of this compound, offering step-by-step solutions and preventative measures.

Issue 1: Low Yield of this compound

A diminished yield of the desired product is a common frustration. The root causes often lie in suboptimal reaction conditions or the prevalence of side reactions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or poor mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure efficient stirring and maintain the optimal reaction temperature.
Hydrolysis of Starting Materials or Product The ester functionality in the starting materials or the final product is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Side Reactions Competing reactions can consume starting materials, reducing the yield of the desired product. Common side reactions include self-condensation of starting materials or reaction of intermediates with other species present.Carefully control the stoichiometry of reactants. The slow, dropwise addition of one reagent to the other can minimize localized high concentrations that may favor side reactions.
Suboptimal Base or Catalyst The choice and quantity of the base or catalyst are critical. An inappropriate base can lead to a host of side reactions.Ensure the use of a suitable, high-purity base in the correct stoichiometric amount. The activity of certain bases can degrade over time; use freshly opened or properly stored reagents.
Issue 2: Presence of Unexpected Peaks in Analytical Data (HPLC, GC-MS, NMR)

The appearance of unknown peaks in your analytical chromatograms or spectra is a clear indicator of by-product formation. Identifying these impurities is the first step toward mitigating their formation.

Commonly Observed By-products and Their Origins:

By-product Potential Origin Analytical Signature (Expected)
2-Cyanobenzoic acid Hydrolysis of the ethyl ester group of the final product.A more polar compound than the product, showing a distinct peak in reversed-phase HPLC. In NMR, the disappearance of the ethyl group signals and the appearance of a broad carboxylic acid proton signal.
Ethyl 2-cyanobenzoate Incomplete oxidation of the starting material if the synthesis proceeds via an oxidation step.A less polar compound than the product, eluting earlier in reversed-phase HPLC.
Self-condensation Products Base-catalyzed self-condensation of the starting materials or the product, particularly if they possess enolizable protons.[1][2][3]Higher molecular weight species, potentially with complex NMR spectra.
Decarboxylation Product Loss of the carboxylate group from the product, which can be promoted by heat or acidic/basic conditions.[4]A lower molecular weight by-product.

Workflow for By-product Identification:

Caption: A logical workflow for the identification of unknown by-products.

Frequently Asked Questions (FAQs)

Q1: What is the likely reaction mechanism for the synthesis of this compound?

The synthesis of this compound can be approached through several routes. A common method involves the reaction of a 2-cyanobenzoyl halide with a suitable carbon nucleophile. The general mechanism often follows a nucleophilic acyl substitution pathway.

Caption: A simplified representation of a plausible synthetic mechanism.

Q2: How can I purify my final product to remove these by-products?

Purification is critical to obtaining high-purity this compound. The choice of method depends on the nature of the impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from both more and less polar impurities. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Recrystallization: If the product is a solid and the impurity profile is not overly complex, recrystallization from a suitable solvent system can be an efficient purification technique.

  • Distillation: For thermally stable, liquid products, fractional distillation under reduced pressure can be used to separate components with different boiling points.

Q3: What are the optimal storage conditions for this compound to prevent degradation?

To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation. The container should be tightly sealed to protect it from moisture.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

Disclaimer: This is a generalized procedure and may require optimization based on specific laboratory conditions and starting materials.

  • To a stirred solution of the appropriate starting materials in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere, add the base or catalyst portion-wise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction mixture to stir at the designated temperature for the optimized reaction time.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or another appropriate method.

Protocol 2: HPLC Method for Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal.
  • BenchChem. (2025).
  • Google Patents. (2012).
  • Gaddamedi, S. (2013). How can I minimise the self condensation of ethyl cyanoacetate?
  • Google Patents. (2016).
  • Sigma-Aldrich.
  • Brainly.in. (2021). convert benzoyl alcohol to benzoyl cyanide​.
  • Google Patents. (1993).
  • Organic Syntheses. Benzoyl cyanide.
  • ResearchGate. SCHEME 1.
  • PubMed Central. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source.
  • Doubtnut. Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields.
  • Donahue, M. (2014). Mechanism of the Claisen Self-Condensation to a Produce Beta-Ketoester. YouTube.
  • Sastry, T. U., et al. (2013).
  • PubMed Central.
  • SSERC.
  • ResearchGate.
  • Sigma-Aldrich.
  • Google Patents. (2013).
  • ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)
  • Chemistry LibreTexts. (2024). 23.

Sources

Technical Support Center: Ethyl 2-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-cyanobenzoylformate is a versatile bifunctional molecule, incorporating an α-ketoester and an ortho-cyanobenzoyl moiety. This unique structure makes it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds, complex pharmaceutical precursors, and novel materials. However, its synthetic utility is often challenged by inherent stability issues. The presence of multiple reactive functional groups renders the molecule susceptible to degradation under common experimental and storage conditions.

This technical support guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the stability challenges associated with this compound, offering detailed troubleshooting guides, validated protocols, and in-depth explanations to help you mitigate these issues, ensure experimental reproducibility, and preserve the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My fresh bottle of this compound is a pale yellow liquid, but it has turned brownish over time. Is it still usable?

A color change from pale yellow to orange or brown is a common visual indicator of degradation. This is often due to slow polymerization or the formation of conjugated byproducts. While a slight color change may not significantly impact some robust reactions, it is a clear sign of impurity formation. For sensitive applications, such as in multi-step pharmaceutical synthesis, it is crucial to assess the purity of the material before use. We recommend running a quick purity check via HPLC or ¹H NMR (see Protocol 2) to quantify the extent of degradation.

Q2: What are the primary decomposition pathways for this compound?

The two most significant degradation pathways are hydrolysis and thermal decomposition.

  • Hydrolysis: The ester linkage is susceptible to cleavage by water, a reaction catalyzed by both acid and base, yielding 2-cyanobenzoylformic acid and ethanol. The nitrile group can also undergo hydrolysis, though typically under more forcing conditions.

  • Thermal/Oxidative Decomposition: As with other α-ketoesters, this compound can be sensitive to heat and air.[1] Prolonged exposure to elevated temperatures can lead to decarboxylation or other complex decomposition reactions. Autoxidation is also a potential concern for glyoxylate derivatives.[1]

Q3: What are the ideal storage conditions for this compound?

To maximize shelf-life, this compound should be stored under the following conditions, based on best practices for analogous reactive intermediates[2]:

  • Temperature: 2-8°C (refrigerated).

  • Atmosphere: Under an inert atmosphere (Argon or Nitrogen).

  • Moisture: Tightly sealed container with a desiccant if possible.

  • Light: In an amber or opaque vial to protect from light.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows the rate of all potential degradation reactions.
Atmosphere Inert (Ar or N₂)Prevents autoxidation and degradation from atmospheric moisture.[1]
Moisture Sealed & DryMinimizes the risk of hydrolysis of the ester group.
Light Amber VialProtects against potential photochemically-induced degradation.

Q4: Can I use a rotary evaporator to remove a solvent like DCM or Ethyl Acetate from my reaction mixture containing this compound?

Yes, but with caution. It is crucial to use a low bath temperature (≤ 30-35°C) and to not leave the compound on the evaporator for an extended period once the solvent is removed. Overheating can lead to thermal decomposition.[1]

Troubleshooting Guide: Experimental & Analytical Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or Inconsistent Yields in Subsequent Reactions

You've used this compound as a starting material, but the yield of your desired product is significantly lower than expected.

troubleshooting_yield start Low Reaction Yield check_purity 1. Assess Purity of Starting Material (HPLC, NMR - See Protocol 2) start->check_purity is_pure Purity >95%? check_purity->is_pure impure Purity <95%. Source of low yield identified. is_pure->impure No check_conditions 2. Review Reaction Conditions is_pure->check_conditions Yes purify Purify by column chromatography or use a fresh batch. impure->purify has_water Is water present? (Solvents, Reagents) check_conditions->has_water dry_reagents Use anhydrous solvents/reagents. Run under inert atmosphere. has_water->dry_reagents Yes check_ph Is pH strongly acidic or basic? has_water->check_ph No buffer_ph Buffer the reaction to neutral or slightly acidic pH if possible. check_ph->buffer_ph Yes check_temp Is reaction temperature > RT? check_ph->check_temp No lower_temp Consider running the reaction at a lower temperature (e.g., 0°C). check_temp->lower_temp Yes

Caption: Troubleshooting workflow for low reaction yields.

  • Plausible Cause 1: Degradation of Starting Material. The most common cause of low yield is using a partially degraded starting material. Hydrolysis of the ester to the corresponding carboxylic acid is a frequent issue. This acid may not participate in the desired reaction or could act as an inhibitor.

  • Plausible Cause 2: In-situ Decomposition. The conditions of your reaction (e.g., presence of water, strong acid/base, or high temperature) may be causing the this compound to degrade before it can react.

Problem 2: Complex or Uninterpretable NMR Spectrum

The ¹H NMR spectrum of your sample shows broad peaks, a complex aromatic region, or unexpected signals that do not correspond to the pure compound.

  • Plausible Cause 1: Presence of Hydrolysis Product. The primary hydrolysis product is 2-cyanobenzoylformic acid. You may see a broad singlet corresponding to the carboxylic acid proton (>10 ppm) and the disappearance of the characteristic ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm).

  • Plausible Cause 2: Oligomerization/Polymerization. Broadening of peaks can indicate the presence of oligomeric species. This can be triggered by trace impurities or prolonged storage.

  • Plausible Cause 3: Residual Solvents or Water. Check for common solvent peaks and a broad peak for water, which can indicate improper storage or handling.

Problem 3: Multiple Peaks in HPLC Analysis

A reversed-phase HPLC analysis of your material shows one or more significant secondary peaks.

  • Plausible Cause: Formation of More Polar Degradants. Hydrolysis of the ethyl ester to the carboxylic acid will result in a more polar compound, which will typically have a shorter retention time on a standard C18 column. Any peak eluting earlier than the main product peak should be considered a potential hydrolysis product.[3]

The Chemistry of Instability

Understanding the underlying chemical mechanisms of degradation is key to preventing them. The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons and the susceptibility of the ester to nucleophilic attack.

decomposition_pathway cluster_hydrolysis Hydrolysis Pathway reactant This compound product_acid 2-Cyanobenzoylformic Acid reactant->product_acid H₂O / H⁺ or OH⁻ product_etoh Ethanol reactant->product_etoh H₂O / H⁺ or OH⁻

Caption: Primary hydrolytic degradation pathway.

The ester group is the most vulnerable site. In the presence of water, especially when catalyzed by trace acid or base, the ester will hydrolyze to form 2-cyanobenzoylformic acid and ethanol. This process is often autocatalytic if the resulting carboxylic acid is not neutralized.

Technical Protocols

Protocol 1: Recommended Handling and Storage

To prevent degradation, adhere to the following procedure when handling the material.

  • Inert Atmosphere: Before opening the vial for the first time, ensure you have a source of dry, inert gas (Argon or Nitrogen) available.

  • Dispensing: Use a syringe to pierce the septum of the Sure/Seal™-style bottle to withdraw the required amount. If the container does not have a septum, briefly remove the cap under a positive pressure of inert gas.

  • Resealing: After dispensing, flush the headspace of the container with inert gas before tightly resealing. For screw-cap vials, consider wrapping the cap with Parafilm® for an extra barrier against moisture.

  • Storage: Immediately return the container to a 2-8°C refrigerator.

Protocol 2: Purity Assessment by HPLC

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient:

    • Start with 30% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of Acetonitrile.

  • Analysis: The main peak for the pure compound will be sharp and well-defined. Degradation products, such as the hydrolysis-derived carboxylic acid, will typically appear as earlier-eluting, broader peaks.[3]

References

  • Wolf, F. J., & Weijlard, J. (n.d.). Glyoxylic acid, n-butyl ester. Organic Syntheses. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl cyanoacrylate. PubChem. [Link]

  • AIChE Center for Chemical Process Safety. (n.d.). CCPS Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 2-Cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of Ethyl 2-cyanobenzoylformate via recrystallization. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the scientific principles behind effective purification, offering robust troubleshooting strategies to overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How do I select an appropriate solvent system for the recrystallization of this compound?

Answer:

Selecting the right solvent is the most critical step for a successful recrystallization.[1][2] The ideal solvent should dissolve this compound completely at an elevated temperature but poorly at lower temperatures. Given the structure of this compound (an aromatic keto-ester), we can predict its solubility behavior. The molecule possesses a polar nitrile group and ester functionality, along with a less polar aromatic ring. This suggests that solvents of intermediate polarity, or mixed solvent systems, will be most effective.

Solvent Screening Protocol:

A systematic approach to solvent selection is crucial.

  • Initial Screening: Place approximately 20-30 mg of your crude this compound into several test tubes.

  • Room Temperature Test: Add 0.5 mL of a candidate solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.[3]

  • Hot Solvent Test: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Add the solvent dropwise until the solid just dissolves.[3]

  • Cooling Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will yield a high quantity of crystalline solid.[3]

Recommended Solvents to Screen:

Based on the structure of this compound and general principles for aromatic compounds, the following solvents are excellent starting points:

  • Alcohols (Ethanol, Isopropanol): Alcohols are often effective for aromatic esters.[4] They may show high solubility, so a mixed solvent system might be necessary.

  • Esters (Ethyl Acetate): Ethyl acetate is a moderately polar solvent that can be effective.

  • Aromatic Hydrocarbons (Toluene): Toluene may be a good choice, potentially in a mixed system with a less polar solvent like hexanes.

  • Mixed Solvent Systems: A common and highly effective approach is to use a solvent pair.[5] One solvent (the "soluble solvent") dissolves the compound well, while the other (the "anti-solvent" or "insoluble solvent") does not.

    • Ethanol/Water: Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a drop or two of hot ethanol to redissolve the cloudiness, then cool.[5]

    • Toluene/Hexanes: Dissolve in hot toluene and add hexanes as the anti-solvent.

Data Summary: Properties of Potential Solvents

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol784.3Good starting point, often used in mixed systems with water.[4][5]
Isopropanol823.9Similar to ethanol, slightly less polar.
Ethyl Acetate774.4A versatile solvent for a range of polarities.
Toluene1112.4Good for aromatic compounds, higher boiling point requires caution.
Hexanes690.1A common anti-solvent to pair with more polar solvents.[6]
Water10010.2Likely to be an anti-solvent due to the organic nature of the target compound.[5]

Workflow for Recrystallization Method Development

Recrystallization_Workflow cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation & Analysis start Start with Crude This compound screen Perform Solvent Screening (Small Scale) start->screen select Select Optimal Solvent or Solvent Pair screen->select dissolve Dissolve Crude Product in Minimum Hot Solvent select->dissolve decolorize Decolorize with Activated Carbon (if needed) dissolve->decolorize Solution is colored? filter_hot Hot Filtration to Remove Insoluble Impurities dissolve->filter_hot Solution is not colored decolorize->filter_hot crystallize Slow Cool to Room Temp, then Ice Bath filter_hot->crystallize filter_cold Vacuum Filter Crystals crystallize->filter_cold wash Wash with Cold Solvent filter_cold->wash dry Dry Crystals Under Vacuum wash->dry analyze Analyze Purity (TLC, MP, NMR) dry->analyze end Pure Product analyze->end

Caption: A typical workflow for developing a recrystallization protocol.

Q2: My compound won't dissolve, even in a large amount of hot solvent. What should I do?

Answer:

This issue typically points to one of two problems: an inappropriate solvent or the presence of insoluble impurities.

  • Re-evaluate Your Solvent Choice: If this compound is not dissolving, the solvent is likely too non-polar. You should move to a more polar solvent from your screening list. For instance, if it is insoluble in hot hexanes, try ethyl acetate or ethanol.

  • Consider Insoluble Impurities: Your crude product may contain inorganic salts or other materials that are insoluble in your chosen organic solvent. If a significant portion of your compound dissolves but a stubborn residue remains, this is likely the case.

    • Solution: Proceed with a hot filtration. Add a slight excess of hot solvent to ensure all of your target compound is in solution, then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material.[1] Then, allow the filtrate to cool and crystallize.

Q3: My compound dissolved, but no crystals are forming after cooling. How can I induce crystallization?

Answer:

The failure of crystals to form indicates that the solution is not supersaturated, or that nucleation has not occurred.[7] Here are several techniques to try in sequence:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[4] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" provides a template for further crystal formation.[7]

  • Reduce Solvent Volume: You may have used too much solvent.[3][7] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.

  • Extended Cooling: Place the flask in a -20°C freezer for an extended period. Lower temperatures decrease solubility and may promote crystallization.

  • Add an Anti-Solvent: If you are using a single solvent system, you can cautiously add a few drops of a miscible anti-solvent (e.g., water if you are using ethanol) to the cold solution until it becomes slightly cloudy, then allow it to stand.

Q4: My product is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common with impure compounds, as impurities can depress the melting point.

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. Insulate the flask by placing it on a wooden block or paper towels to slow the rate of cooling.[7][8] This gives the molecules more time to orient themselves into a crystal lattice.

  • Use More Solvent: Add a small amount of additional hot solvent.[8] This lowers the saturation temperature, meaning the solution will become saturated at a cooler point, hopefully below the compound's melting point.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.

Troubleshooting Decision Tree

Troubleshooting_Tree decision decision solution solution start Problem Encountered d1 No Crystals Form? start->d1 d2 Compound 'Oils Out'? start->d2 d3 Yield is Very Low? start->d3 d4 Crystals are Colored? start->d4 s1a Scratch flask / Add seed crystal d1->s1a Yes s2a Re-heat to dissolve oil d2->s2a Yes s3a Check filtrate for product d3->s3a Yes s4a Re-dissolve crystals d4->s4a Yes s1a->solution Success s1b Reduce solvent volume s1a->s1b Still no crystals s1b->solution Success s1c Cool to lower temperature s1b->s1c Still no crystals s1c->solution Success s2b Cool solution very slowly s2a->s2b s2b->solution Success s2c Add more solvent and re-cool s2b->s2c Still oils out s2c->solution Success s3b Cool filtrate further or partially evaporate solvent s3a->s3b Product in filtrate s3c Ensure minimal hot solvent was used in initial dissolution s3a->s3c Little product in filtrate s3b->solution Yield Improved s3c->solution Process Optimized s4b Add activated carbon s4a->s4b s4c Perform hot filtration s4b->s4c s4c->solution Color Removed

Caption: A decision tree for common recrystallization problems.

Q5: My recovery yield is very low. How can I improve it?

Answer:

A low yield is a common issue in recrystallization.[8] Several factors could be responsible:

  • Using Too Much Solvent: This is the most frequent cause of low yield.[3][7] The more solvent you use, the more of your compound will remain dissolved in the mother liquor even after cooling. Always use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated and that you use a slight excess of solvent before this step.

  • Incomplete Cooling: Ensure you have cooled the solution for a sufficient time in an ice bath to maximize crystal formation.

  • Excessive Washing: Washing the collected crystals is necessary to remove impurities clinging to the surface, but using too much cold solvent, or solvent that is not cold enough, will dissolve some of your product.[3] Use a minimal amount of ice-cold solvent for washing.

To recover product from the mother liquor, you can try boiling off some of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

References

  • PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallization. University of California, Los Angeles - Chemistry Department. [Link]

  • Problems with Recrystallisations. University of York - Department of Chemistry. [Link]

  • Recrystallization Lab Handout. Swarthmore College - Department of Chemistry & Biochemistry. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization and Crystallization. University of Rochester - Department of Chemistry. [Link]

  • Process for purifying an alpha-keto ester.
  • Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
  • Recrystallization Lab. Rowan College at Burlington County. [Link]

Sources

Technical Support Center: Chromatographic Purification of Ethyl 2-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chromatographic purification of Ethyl 2-cyanobenzoylformate. This guide is structured to provide researchers, scientists, and drug development professionals with not just procedural steps, but the underlying scientific rationale to empower effective and efficient purification. We will delve into common challenges and provide robust, field-tested solutions in a direct question-and-answer format.

Part 1: Foundational Principles - Understanding the Challenge

This compound is a multifunctional molecule featuring an aromatic ring, a nitrile (cyano) group, an α-keto group, and an ethyl ester. This combination of polar functional groups dictates its behavior during chromatography, making it moderately to highly polar. The primary challenge arises from the potential for strong interactions between the lone pair electrons on the ketone and nitrile groups and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can lead to common purification issues such as poor separation and significant peak tailing.[1][2]

A successful purification strategy hinges on mitigating these unwanted secondary interactions and achieving differential partitioning of the target compound from impurities.

Part 2: Method Development Workflow

Before proceeding to the column, a systematic approach using Thin Layer Chromatography (TLC) is essential for developing an effective separation method.[3] This preliminary step saves significant time, solvent, and sample.

Method_Development_Workflow start_node Crude Sample process_node_1 Spot on TLC Plate start_node->process_node_1 Dissolve in DCM/Acetone process_node process_node decision_node decision_node result_node result_node fail_node fail_node end_node Optimized Method Ready for Column process_node_2 TLC Development (e.g., 7:3 Hex/EtOAc) process_node_1->process_node_2 Develop in Solvent System process_node_3 Visualize under UV Calculate Rf process_node_2->process_node_3 Analyze decision_node_1 Is Rf ~0.2-0.4? process_node_3->decision_node_1 result_node_1 Good Separation decision_node_1->result_node_1 Yes decision_node_2 Rf too high or too low? decision_node_1->decision_node_2 No result_node_1->end_node process_node_4 Decrease Polarity (e.g., 8:2 Hex/EtOAc) decision_node_2->process_node_4 Too High (>0.5) process_node_5 Increase Polarity (e.g., 6:4 Hex/EtOAc) decision_node_2->process_node_5 Too Low (<0.2) process_node_4->process_node_2 process_node_5->process_node_2

Caption: TLC method development workflow.

Table 1: Common Solvent Systems for Normal-Phase Chromatography

The choice of mobile phase is critical for achieving good separation.[4] A typical starting point is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[3][5]

SolventPolarity IndexRole in Mobile PhaseTypical Pairing
Hexane/Heptane 0.1Weak, non-polar baseEthyl Acetate
Dichloromethane (DCM) 3.1Weak, moderately polar baseMethanol
Ethyl Acetate (EtOAc) 4.4Strong, polar modifierHexane/Heptane
Acetone 5.1Strong, polar modifierHexane/Heptane
Methanol (MeOH) 5.1Very strong, polar modifierDichloromethane
Table 2: Interpreting TLC Results

An ideal Rf value for the target compound is between 0.2 and 0.4 for optimal separation on a column.[4]

Observed Rf ValueInterpretationRecommended Action
Rf ≈ 0.0 - 0.1 Compound is too strongly adsorbed to the silica.Increase the polarity of the mobile phase (e.g., increase % of Ethyl Acetate).
Rf ≈ 0.2 - 0.4 Optimal retention. Good starting point for column chromatography.Proceed to column purification using this solvent system.
Rf ≈ 0.5 - 0.8 Compound has low affinity for silica; risk of co-elution with non-polar impurities.Decrease the polarity of the mobile phase (e.g., decrease % of Ethyl Acetate).
Rf ≈ 1.0 Compound does not interact with silica ("runs with the solvent front").Significantly decrease the mobile phase polarity.
Streaking/Tailing Strong, undesirable interactions with silica or sample overload.Consider adding a mobile phase modifier (e.g., 0.1% acetic acid).

Part 3: Standard Operating Protocol - Flash Column Chromatography

This protocol assumes a method has been developed via TLC (e.g., 70:30 Hexane:Ethyl Acetate).

Materials:

  • Crude this compound

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • HPLC-grade solvents (Hexane, Ethyl Acetate)

  • Glass chromatography column with stopcock

  • Sand and Cotton/Glass Wool

  • Collection tubes/flasks

  • Pressurized air/nitrogen source (optional, for flash chromatography)

Step-by-Step Procedure:

  • Column Preparation:

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 0.5 cm).[6]

    • Prepare a slurry of silica gel in the non-polar solvent (Hexane).

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Add a protective layer of sand (approx. 1 cm) on top of the settled silica bed.[7]

    • Drain the solvent until it is level with the top layer of sand, ensuring the column never runs dry.[8]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent like DCM.[7] Carefully pipette the solution onto the top layer of sand.

    • Dry Loading (Recommended for this compound): If the compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel (2-3x the sample weight), and evaporate the solvent to get a free-flowing powder.[7][8] Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase (70:30 Hexane:EtOAc) to the column.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate (approx. 2 inches/minute).[6]

    • Begin collecting fractions in an orderly sequence.

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Part 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Troubleshooting_Guide problem_node problem_node cause_node cause_node solution_node solution_node p1 Problem: Compound won't elute (Stuck at origin) c1 Cause: Mobile phase is not polar enough. Strong interaction with silica. p1->c1 s1 Solution: 1. Gradually increase mobile phase polarity (gradient elution). 2. For very polar compounds, switch to DCM/MeOH system. 3. Consider using a reverse-phase column. c1->s1 p2 Problem: Significant peak tailing. c2 Cause: Secondary interactions between polar functional groups (keto, nitrile) and acidic silanol groups on silica. p2->c2 s2 Solution: 1. Add a small amount of a modifier to the mobile phase. (e.g., 0.1-0.5% acetic acid) to suppress silanol ionization. c2->s2 p3 Problem: No compound recovered from the column. c3 Possible Causes: 1. Compound decomposed on silica. 2. Eluted undetected in the solvent front. 3. Fractions are too dilute to detect by TLC. p3->c3 s3 Solution: 1. Test compound stability on a TLC plate first. 2. Check the very first fractions collected. 3. Combine and concentrate fractions you expected the compound to be in and re-run TLC. c3->s3 p4 Problem: Poor separation of compound from an impurity. c4 Cause: 1. Sub-optimal solvent system. 2. Column was overloaded with sample. 3. Poor column packing (channeling). p4->c4 s4 Solution: 1. Re-optimize mobile phase with TLC; try different solvent combinations (e.g., DCM/Acetone). 2. Use a larger column or less sample. 3. Repack the column carefully. c4->s4

Caption: A decision-making guide for common chromatography problems.

Q1: My compound is streaking badly on the TLC plate and tailing on the column. What is happening and how do I fix it?

A: This is a classic sign of strong, undesirable interactions between your polar analyte and the acidic silanol groups on the silica surface.[1] The ketone and nitrile moieties in this compound are particularly prone to this. To achieve sharp, symmetrical peaks, you need to disrupt this interaction.

  • Expert Recommendation: Add a small amount of a competitive acidic modifier to your mobile phase. Including 0.1-1% acetic acid in the eluent can significantly improve peak shape for acidic or neutral polar compounds by protonating the silica surface and satisfying the sites that cause tailing.[1] Always re-evaluate your Rf on TLC with the new modified solvent system before running the column.

Q2: I've tried multiple normal-phase solvent systems, but my compound either stays at the baseline or moves only slightly. What are my options?

A: This indicates your compound is highly polar and strongly retained by the silica gel. Simply increasing the percentage of ethyl acetate may not be sufficient or may lead to other issues.

  • Option 1: Switch to a Stronger Solvent System: A dichloromethane (DCM) and methanol (MeOH) system is more effective for eluting highly polar compounds than Hexane/EtOAc.[3][8] Start with a low percentage of MeOH (e.g., 1-2%) in DCM and gradually increase it.

  • Option 2: Use an Additive: For extremely stubborn polar compounds, a solution of 1-10% of a stock solution of 10% ammonium hydroxide in methanol can be used with dichloromethane as the base eluent.[1][9] This is particularly effective for basic compounds but can also help move very polar neutral compounds.

  • Option 3: Change the Stationary Phase: If normal-phase silica is not working, consider an alternative.

    • Reverse-Phase Chromatography: In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (like water/acetonitrile). For highly polar compounds, this can be a very effective solution where the compound will elute earlier.[1]

    • Alumina: Alumina is another polar stationary phase available in acidic, basic, and neutral forms. Depending on the properties of your compound and impurities, one of these may offer better separation.[1]

Q3: I ran my column, but I can't find my compound in any of the fractions. Where could it have gone?

A: This is a frustrating but common scenario with several possible explanations.[9]

  • Possibility 1: Decomposition: Your compound may not be stable on silica gel. Before running a column, always perform a stability test: spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot at the origin or multiple new spots, your compound is decomposing.[9] In this case, you may need to use a deactivated silica gel or a different stationary phase like Florisil or alumina.[9]

  • Possibility 2: Eluted in the Solvent Front: If you used a solvent system that was too polar or loaded your sample in a solvent much stronger than the mobile phase, your compound may have eluted immediately with the initial solvent front. Always check the very first fractions collected.[9]

  • Possibility 3: Dilution: The compound may have eluted, but the fractions are too dilute to be detected by your standard TLC spotting. Try combining and concentrating the fractions where you expected your compound to elute, then re-spot a more concentrated sample on a new TLC plate.[9]

Q4: I can see two spots on my initial TLC, but on the column, they co-elute in every fraction. Why is TLC misleading me?

A: This can happen for a couple of reasons. One possibility is that you are observing an on-column degradation where one compound is converting to the other during the elution process.[9] A 2D TLC experiment can help diagnose this. Another reason could be the choice of solvent; if one compound dissolves well in the eluent and the other does not, it can lead to this smearing effect. Try to find a solvent system that dissolves all components of your mixture well.[9]

References

  • BenchChem. (2025). Troubleshooting column chromatography purification of polar ketone compounds. BenchChem.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Crawford Scientific. Liquid Chromatography Problem Solving and Troubleshooting.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Unknown. SOP: FLASH CHROMATOGRAPHY.
  • BenchChem. (2025). Technical Support Center: Column Chromatography Purification of Keto Esters. BenchChem.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Biotage. Successful flash chromatography.
  • King Group. Successful Flash Chromatography.
  • Sigma-Aldrich. Ethyl 4-cyanobenzoylformate 95%.
  • Sigma-Aldrich. Ethyl 2-cyanobenzoate 97%.
  • BenchChem. (2025). Application Note and Protocol for the Purification of Ethyl 2-formyloxazole-4-carboxylate by Chromatography. BenchChem.

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Technical Support Center: A Guide to Ethyl 2-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: This guide focuses on Ethyl 2-cyanobenzoate (CAS No. 6525-45-7). The query for "Ethyl 2-cyanobenzoylformate" did not yield sufficient data, suggesting it may be a less common compound or a misnomer. Given the structural similarities and the availability of data, this guide addresses the more common benzoate derivative. As a Senior Application Scientist, my goal is to provide a robust resource based on established chemical principles and available data.

Overview and Physicochemical Properties

Ethyl 2-cyanobenzoate is a bifunctional molecule containing both an ester and a nitrile group positioned ortho to each other on a benzene ring. This unique arrangement makes it a valuable intermediate in the synthesis of various heterocyclic compounds and substituted benzyl derivatives, particularly in the development of pharmaceutical agents. Its reactivity is dominated by these two functional groups, which can be manipulated either selectively or simultaneously.

Table 1: Physicochemical Properties of Ethyl 2-cyanobenzoate

PropertyValueSource
CAS Number 6525-45-7[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 63-67 °C[2]
Assay ≥ 97%
Solubility Soluble in many organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate).General Knowledge

Safety, Handling, and Storage

Hazard Identification and Personal Protective Equipment (PPE)

Ethyl 2-cyanobenzoate is classified as a hazardous substance and must be handled with appropriate precautions.[1]

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves prior to use.

  • Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.

Safe Handling Practices
  • Engineering Controls: All manipulations of solid Ethyl 2-cyanobenzoate and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the affected area.

Storage Recommendations

Proper storage is critical to maintain the integrity of Ethyl 2-cyanobenzoate.

  • Temperature: Store at room temperature in a dry place.

  • Atmosphere: Keep the container tightly closed to prevent moisture ingress, which can lead to hydrolysis of the ester group.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can promote unwanted reactions or degradation.[4]

Frequently Asked Questions (FAQs)

Q1: My compound appears discolored (yellow or brown). Is it still usable?

  • A: Discoloration often indicates the presence of impurities, potentially from side reactions during its synthesis or slow degradation. While it might be usable for some applications, its purity should be verified by techniques like NMR or melting point analysis before use in sensitive experiments. Purification by recrystallization may be necessary.

Q2: Can the nitrile and ester groups be reduced selectively?

  • A: Selective reduction is challenging due to the reactivity of both groups with strong reducing agents like LiAlH₄.[5] Specific, milder reducing agents or the use of protecting groups would be necessary to achieve high selectivity, requiring significant methods development. For instance, DIBAL-H at low temperatures can sometimes selectively reduce esters to aldehydes without affecting nitriles.

Q3: What are the primary decomposition pathways for this molecule?

  • A: The two most likely decomposition pathways under improper experimental or storage conditions are the hydrolysis of the ester and nitrile groups.

    • Ester Hydrolysis: Occurs under either acidic or basic conditions, especially in the presence of water, yielding 2-cyanobenzoic acid and ethanol.[6]

    • Nitrile Hydrolysis: Can occur under strong acidic or basic conditions, typically requiring heat, to form 2-carboxamidobenzoic acid or 2-carboxybenzoic acid (phthalic acid).[7]

Troubleshooting Guide

This section addresses common issues encountered during reactions involving Ethyl 2-cyanobenzoate.

Problem 1: Low or No Product Yield

Low yields can stem from several factors. The following decision tree can help diagnose the root cause.

troubleshooting_low_yield start Low Yield Observed check_reagents Are starting materials and reagents pure and anhydrous? start->check_reagents check_conditions Were reaction temperature and time optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials. Use fresh, anhydrous solvents and reagents. check_reagents->solution_reagents No check_workup Was the workup procedure appropriate? check_conditions->check_workup Yes solution_conditions Optimize temperature and reaction time. Monitor reaction progress by TLC/LC-MS. check_conditions->solution_conditions No solution_analysis Analyze crude product for side products to identify degradation pathways. check_workup->solution_analysis Yes solution_workup Check pH during extractions. Ensure product is not lost in aqueous layers. check_workup->solution_workup No

Caption: Troubleshooting workflow for low product yields.

Problem 2: Multiple Spots on TLC / Presence of Impurities

The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate indicates the formation of side products.

Table 2: Common Side Products and Their Causes

Side ProductPotential CauseMitigation Strategy
2-Cyanobenzoic acid Hydrolysis of the ethyl ester.Ensure anhydrous reaction conditions. Avoid prolonged exposure to acidic or basic conditions, especially during aqueous workup.[6]
Phthalamic acid or Phthalic acid Hydrolysis of the nitrile group.Avoid harsh acidic or basic conditions and high temperatures.[7]
Polymeric materials Can occur under harsh conditions or with certain catalysts.Optimize reaction conditions (temperature, concentration). Ensure reagents are free of polymerization initiators.

Problem 3: Difficulty with Product Purification

  • Issue: The product fails to crystallize or appears as an oil.

    • Cause & Solution: This is often due to the presence of impurities that inhibit crystallization. Purify the crude material using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Issue: The product co-elutes with a starting material or byproduct during column chromatography.

    • Cause & Solution: The polarity of the compounds is too similar for effective separation with the chosen solvent system. Try a different solvent system (e.g., dichloromethane/methanol) or consider using a different stationary phase for chromatography.

Experimental Protocol: Reduction to 2-(Aminomethyl)benzyl alcohol

This protocol describes a representative method for the simultaneous reduction of the ester and nitrile functionalities of Ethyl 2-cyanobenzoate to a primary amine and a primary alcohol, respectively, using Lithium Aluminum Hydride (LiAlH₄).

Disclaimer: Lithium Aluminum Hydride is an extremely reactive and pyrophoric reagent. This procedure must be performed by trained personnel in a certified chemical fume hood under a strictly inert atmosphere.

Materials and Equipment
  • Ethyl 2-cyanobenzoate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, condenser, nitrogen inlet, and magnetic stirrer

  • Ice-water bath

Reaction Workflow Diagram

reduction_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_flask 1. Assemble dry glassware under N₂ add_lah 2. Suspend LiAlH₄ in anhydrous THF setup_flask->add_lah cool_flask 3. Cool suspension to 0 °C add_lah->cool_flask add_ester 4. Add Ethyl 2-cyanobenzoate solution dropwise cool_flask->add_ester reflux 5. Warm to RT, then reflux until completion (Monitor by TLC) add_ester->reflux cool_again 6. Cool reaction to 0 °C reflux->cool_again quench 7. Cautiously quench reaction (Fieser workup) cool_again->quench filter 8. Filter off aluminum salts quench->filter extract 9. Concentrate filtrate, extract product filter->extract dry 10. Dry organic layer and evaporate solvent extract->dry purify 11. Purify by chromatography or crystallization dry->purify

Caption: Experimental workflow for the reduction of Ethyl 2-cyanobenzoate.

Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble a dry three-neck flask with a condenser, magnetic stir bar, and nitrogen inlet. Flush the entire system with dry nitrogen gas.

  • Reagent Preparation: In the reaction flask, carefully suspend LiAlH₄ (approx. 2.5 equivalents) in anhydrous THF under a positive pressure of nitrogen.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve Ethyl 2-cyanobenzoate (1 equivalent) in anhydrous THF and add it dropwise to the cold LiAlH₄ suspension via a dropping funnel. The addition should be slow to control the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by TLC until the starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C. CAUTION: Quenching is highly exothermic and produces hydrogen gas. Slowly and carefully add the following reagents dropwise in sequence:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% NaOH solution.

    • '3X' mL of water.

  • Filtration: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel chromatography or recrystallization to yield 2-(aminomethyl)benzyl alcohol.

References

  • Chad's Prep. (n.d.). Hydride Reduction. Retrieved January 18, 2026, from [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243890, Ethyl 2-cyanobenzoate. Retrieved January 18, 2026, from [Link].

  • European Patent Office. (1999). Process for producing cyanobenzoic acid derivatives. EP 0989115 A2. Retrieved January 18, 2026, from [Link].

  • ChemSrc. (2025, May 20). ethyl 2-cyanobenzoate. Retrieved January 18, 2026, from [Link].

  • Arkat USA, Inc. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with secondary heterocyclic amines. ARKIVOC 2008 (ix) 42-51. [Link]

  • ResearchGate. (2025). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. Retrieved January 18, 2026, from [Link].

  • Mageswaran, S., & Sultanbawa, M. U. S. (1998). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. The Journal of Organic Chemistry, 63(8), 2451–2455. [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6877, Ethyl 2-aminobenzoate. Retrieved January 18, 2026, from [Link].

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. Retrieved January 18, 2026, from [Link].

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Ethyl 2-cyanobenzoylformate and Ethyl 4-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the nuanced differences between positional isomers can dictate the success or failure of a research endeavor. The strategic placement of a functional group on an aromatic ring can profoundly influence a molecule's steric and electronic properties, thereby altering its reactivity, bioavailability, and interaction with biological targets. This guide provides a detailed comparative analysis of two such isomers: Ethyl 2-cyanobenzoylformate and Ethyl 4-cyanobenzoylformate. As key building blocks in organic synthesis, a thorough understanding of their distinct characteristics is paramount for their effective application.

Structural Nuances: The Ortho vs. Para Dichotomy

At first glance, this compound and Ethyl 4-cyanobenzoylformate are structurally similar, both possessing a cyanobenzoyl moiety attached to an ethyl formate group. The critical distinction lies in the position of the cyano (-C≡N) group on the benzene ring relative to the benzoylformate substituent.

  • This compound (ortho-isomer): The cyano group is positioned on the carbon atom adjacent to the point of attachment of the benzoylformate group.

  • Ethyl 4-cyanobenzoylformate (para-isomer): The cyano group is located on the carbon atom directly opposite the benzoylformate substituent.

This seemingly minor positional variance gives rise to significant differences in their three-dimensional shape, electron distribution, and, consequently, their chemical behavior.

Physicochemical Properties: A Tale of Two Isomers

PropertyThis compound (ortho)Ethyl 4-cyanobenzoylformate (para)
Molecular Formula C₁₁H₉NO₃C₁₁H₉NO₃[1][2][3][4]
Molecular Weight 203.19 g/mol 203.19 g/mol [3][4]
CAS Number Not readily available302912-31-8[1][2][3][4]
Appearance Expected to be a liquid or low-melting solidLight yellow to yellow liquid[3]
Boiling Point Predicted to be lower than the para-isomer due to potential intramolecular interactions313 °C (lit.)[4]
Density Predicted to be slightly different from the para-isomer1.18 g/mL at 25 °C (lit.)[4]
Refractive Index Not availablen20/D 1.537 (lit.)[4]
Solubility Expected to be soluble in common organic solventsSoluble in common organic solvents

Synthesis Strategies: Navigating the Path to Positional Control

The synthesis of these isomers requires careful selection of starting materials and reaction conditions to ensure the desired regioselectivity.

Synthesis of Ethyl 4-cyanobenzoylformate

A common and effective method for the preparation of Ethyl 4-cyanobenzoylformate involves the Friedel-Crafts acylation of a suitable aromatic precursor with an appropriate acylating agent. A plausible route starts from 4-cyanobenzoyl chloride.

Experimental Protocol: Synthesis of Ethyl 4-cyanobenzoylformate

  • Preparation of the Acylating Agent: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-cyanobenzoyl chloride (1.0 eq).

  • Reaction with Diethyl Oxalate: To this, add diethyl oxalate (1.2 eq) and a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Synthesis of this compound

While a specific, validated protocol for the synthesis of this compound is not readily found in the literature, a similar approach to the para-isomer can be proposed, starting from 2-cyanobenzoyl chloride.

Proposed Protocol: Synthesis of this compound

The synthetic strategy would mirror that of the para-isomer, employing a Friedel-Crafts-type reaction.

  • Acylation: React 2-cyanobenzoyl chloride (1.0 eq) with diethyl oxalate (1.2 eq) in the presence of a Lewis acid catalyst like AlCl₃ (1.1 eq) in an inert solvent.

  • Reaction Conditions and Work-up: The reaction conditions, work-up, and purification would likely be similar to those for the para-isomer, with potential adjustments to reaction time and temperature to optimize the yield.

The rationale behind this proposed synthesis lies in the well-established utility of Friedel-Crafts acylation for the formation of aryl ketones. The choice of diethyl oxalate as the acylating partner provides the necessary glyoxylic ester moiety.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Cyanobenzoyl_Chloride 2- or 4-Cyanobenzoyl Chloride Acylation Friedel-Crafts Acylation (AlCl₃, inert solvent) Cyanobenzoyl_Chloride->Acylation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Acylation Target_Isomer Ethyl 2- or 4-cyanobenzoylformate Acylation->Target_Isomer

General synthetic workflow for Ethyl cyanobenzoylformates.

Comparative Reactivity and Mechanistic Considerations

The positioning of the cyano group is the primary determinant of the differential reactivity between the two isomers, arising from a combination of electronic and steric effects.

Electronic Effects

The cyano group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond. This property influences the reactivity of the aromatic ring and the adjacent carbonyl groups.

  • Para-isomer: The electron-withdrawing effect of the cyano group is transmitted through the aromatic ring via resonance and inductive effects. This deactivates the ring towards electrophilic aromatic substitution but activates the benzoyl carbonyl group towards nucleophilic attack.

  • Ortho-isomer: The electron-withdrawing effect is also present. However, the close proximity of the cyano group to the reaction center can lead to more complex interactions, including direct field effects and potential intramolecular interactions.

Steric Effects

Steric hindrance is a major differentiating factor, with the ortho-isomer being significantly more sterically encumbered.

  • Ortho-isomer: The bulky cyano group in the ortho position can physically impede the approach of reagents to the adjacent benzoylformate moiety. This "ortho effect" can slow down reaction rates or even necessitate harsher reaction conditions compared to the para-isomer. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the ortho-cyano group can create a more crowded transition state, thereby increasing the activation energy.

  • Para-isomer: The cyano group is distant from the reaction center and therefore exerts minimal steric influence, allowing for more facile access by reacting molecules.

Steric_Hindrance cluster_ortho This compound (ortho) cluster_para Ethyl 4-cyanobenzoylformate (para) Ortho Structure of ortho-isomer Ortho_Attack Nucleophile Ortho_Attack->Ortho Steric hindrance Para Structure of para-isomer Para_Attack Nucleophile Para_Attack->Para Unhindered attack

Steric hindrance in the ortho-isomer versus the para-isomer.

Potential Applications in Drug Discovery and Organic Synthesis

The distinct properties of these isomers make them suitable for different applications.

  • Ethyl 4-cyanobenzoylformate: Its linear geometry and predictable reactivity make it an ideal building block for the systematic construction of complex molecules. The para-cyano group can serve as a handle for further functionalization or as a key pharmacophoric element for interaction with biological targets. It is a valuable intermediate for the synthesis of various heterocyclic compounds and has been explored in the development of enzyme inhibitors and other therapeutic agents.

  • This compound: The steric and electronic properties of the ortho-isomer can be leveraged to achieve specific outcomes. The constrained environment around the reactive center might lead to higher selectivity in certain reactions. In medicinal chemistry, the ortho-cyano group could act as a conformational lock, restricting the rotation of the benzoylformate group and presenting a more rigid pharmacophore to a target protein. This can be advantageous in designing highly specific ligands.

Experimental Protocol: Comparative Hydrolysis for Stability Assessment

To empirically compare the stability of the ester linkage in both isomers, a simple hydrolysis experiment can be conducted, and the reaction progress can be monitored over time.

Objective: To compare the rate of alkaline hydrolysis of this compound and Ethyl 4-cyanobenzoylformate.

Materials:

  • This compound

  • Ethyl 4-cyanobenzoylformate

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol (or another suitable co-solvent)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Reaction Setup: Prepare two sets of reaction flasks, one for each isomer. In each flask, add a known concentration of the respective cyanobenzoylformate ester dissolved in a specific volume of ethanol.

  • Initiation of Hydrolysis: Place the flasks in a constant temperature water bath (e.g., 25 °C or 50 °C). To initiate the hydrolysis, add a known volume of pre-heated standardized NaOH solution to each flask simultaneously. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals (e.g., every 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of standardized HCl solution.

  • Titration: Titrate the unreacted HCl in the quenching flask with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis: From the titration data, calculate the concentration of unreacted NaOH in the reaction mixture at each time point. This will allow you to determine the concentration of the ester remaining over time. Plot the concentration of the ester versus time for both isomers to compare their hydrolysis rates.

Expected Outcome:

Based on the principles of steric hindrance, it is hypothesized that the hydrolysis of this compound will be slower than that of Ethyl 4-cyanobenzoylformate due to the ortho-cyano group impeding the approach of the hydroxide ion to the ester carbonyl.

Conclusion

The choice between this compound and Ethyl 4-cyanobenzoylformate is not arbitrary but a strategic decision that should be guided by a clear understanding of their inherent chemical personalities. The para-isomer offers predictability and accessibility, making it a reliable workhorse in many synthetic applications. The ortho-isomer, with its unique steric and electronic profile, presents both challenges and opportunities, potentially enabling novel transformations and the design of highly specific molecular architectures. As our understanding of these subtle isomeric differences deepens, so too will our ability to harness them for the advancement of chemical synthesis and drug discovery.

References

  • Shanghai Minstar Chemical Co., Ltd. (n.d.). Ethyl-4-Cyanobenzoylformate CAS NO.302912-31-8. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-cyanobenzoate. Retrieved January 18, 2026, from [Link]

  • PubMed. (2014). A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. Retrieved January 18, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Steric effect – Knowledge and References. Retrieved January 18, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 5-(p-cyanobenzoyl)-1-methylpyrrole-2-acetate. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). Ethyl Benzoylformate. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Guide for Synthetic Chemists: Ethyl 2-cyanobenzoylformate vs. Ethyl 2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, pathway, and ultimate success of a synthetic campaign. Among the myriad of available building blocks, ortho-substituted aromatic compounds are of particular interest, especially in the synthesis of heterocyclic scaffolds prevalent in medicinal chemistry. This guide provides an in-depth comparison of two structurally related but reactively distinct reagents: Ethyl 2-cyanobenzoylformate and Ethyl 2-cyanobenzoate. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.

Structural and Physicochemical Properties: A Tale of Two Carbonyls

At first glance, this compound and Ethyl 2-cyanobenzoate share a common ethyl 2-cyanophenyl core. However, the key distinction lies in the nature of the second carbonyl group, which profoundly influences their electronic properties, stability, and reactivity.

Ethyl 2-cyanobenzoate is a relatively stable solid with a melting point of 63-67 °C.[1] It possesses a single ester carbonyl group directly attached to the aromatic ring. This arrangement allows for resonance delocalization between the aromatic ring, the cyano group, and the ester moiety.

This compound , on the other hand, is a liquid at room temperature and features an α-ketoester functionality. The presence of the vicinal ketone adjacent to the ester carbonyl group makes it a significantly more electrophilic and reactive species. This heightened reactivity is the cornerstone of its synthetic utility but also necessitates more careful handling and storage conditions, typically in a dry, dark environment.[2][3]

Below is a diagram illustrating the key structural differences between the two molecules.

Structural_Comparison cluster_0 This compound cluster_1 Ethyl 2-cyanobenzoate ECBF This compound (α-Ketoester) ECB Ethyl 2-cyanobenzoate (Aromatic Ester) ECBF_Struct ECB_Struct

Caption: Structural comparison of this compound and Ethyl 2-cyanobenzoate.

A summary of their key physicochemical properties is presented in the table below:

PropertyThis compoundEthyl 2-cyanobenzoate
Molecular Formula C11H9NO3C10H9NO2
Molecular Weight 203.19 g/mol 175.18 g/mol [4][5]
Appearance Light yellow to yellow liquid[2]Solid
Melting Point Not applicable (liquid)63-67 °C[1]
Boiling Point 313 °C[3]Not available
Density 1.18 g/mL at 25 °C[3]Not available
Key Functional Groups Ester, Ketone, NitrileEster, Nitrile
CAS Number 302912-31-86525-45-7[6]

Synthesis and Mechanistic Considerations

The synthetic routes to these compounds are distinct, reflecting their structural differences.

Synthesis of Ethyl 2-cyanobenzoate: A common laboratory-scale synthesis involves the reaction of phthalic acid monoamide with ethanol in the presence of a dehydrating agent like p-toluenesulfonyl chloride in a pyridine base. This is a classical esterification reaction.

Synthesis of this compound: The synthesis of this α-ketoester is more complex. A plausible route involves the oxidation of a suitable precursor, such as ethyl 2-cyanomandelate, or the reaction of an organometallic reagent derived from 2-cyanobenzonitrile with diethyl oxalate. The choice of reagents is critical to avoid side reactions due to the high reactivity of the product.

Comparative Reactivity and Applications in Heterocyclic Synthesis

The divergent reactivity of these two molecules is most evident in their application as precursors for heterocyclic systems, which are of paramount importance in drug discovery.[7][8]

Ethyl 2-cyanobenzoate: A Precursor for Quinazolinones

Ethyl 2-cyanobenzoate is a valuable starting material for the synthesis of quinazolinones, a class of compounds with a wide range of biological activities.[7][9] A typical synthetic strategy involves the reduction of the nitrile group to an aminomethyl group, followed by cyclization with a suitable carbonyl source. Alternatively, the cyano group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide and subsequently cyclized.

This compound: A Powerful Synthon for Quinolines

The presence of the highly reactive α-keto group in this compound makes it an excellent precursor for the synthesis of quinolines, another privileged scaffold in medicinal chemistry.[10][11][12] The Friedländer annulation, a classic method for quinoline synthesis, is particularly well-suited for this reagent. In this reaction, the α-ketoester condenses with an ortho-aminoaryl aldehyde or ketone in the presence of an acid or base catalyst to directly form the quinoline ring system. The reaction is often high-yielding and proceeds under mild conditions.

The following workflow diagram illustrates the divergent synthetic utility of the two compounds in the preparation of these important heterocyclic cores.

Synthetic_Workflow cluster_ECBF Pathway with this compound cluster_ECB Pathway with Ethyl 2-cyanobenzoate ECBF This compound Friedlander Friedländer Annulation (with o-aminoaryl ketone/aldehyde) ECBF->Friedlander Quinoline Substituted Quinolines Friedlander->Quinoline ECB Ethyl 2-cyanobenzoate Reduction Nitrile Reduction (e.g., H2/Pd, LiAlH4) ECB->Reduction Aminomethyl 2-(aminomethyl)benzyl alcohol Reduction->Aminomethyl Cyclization Cyclization (with carbonyl source) Aminomethyl->Cyclization Quinazolinone Substituted Quinazolinones Cyclization->Quinazolinone

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 2-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2-cyanobenzoylformate is a bifunctional molecule possessing a reactive α-ketoester moiety and a cyano group on a benzene ring. Such structures are valuable intermediates in medicinal chemistry and materials science, often serving as precursors for complex heterocyclic systems. For researchers, scientists, and drug development professionals, the unambiguous confirmation of its structure and the rigorous assessment of its purity are not mere formalities; they are foundational to the integrity of subsequent research and the validity of any derived products.

This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a self-validating workflow that ensures scientific rigor. The insights provided are grounded in established principles and supported by experimental data from analogous structures, offering a robust framework for analysis.

The Integrated Analytical Workflow

A successful characterization strategy does not rely on a single technique but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they form a complete picture of the molecule's identity and purity. Our approach follows a logical progression from initial structural confirmation to final purity verification.

Analytical_Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity & Quantitative Analysis cluster_2 Synthesis & Final Confirmation MS Mass Spectrometry (MS) NMR NMR Spectroscopy MS->NMR HPLC HPLC / UPLC MS->HPLC Purity Assessment GC Gas Chromatography (GC) MS->GC Purity Assessment (if volatile) IR Infrared (IR) Spectroscopy NMR->IR NMR->HPLC Purity Assessment NMR->GC Purity Assessment (if volatile) IR->HPLC Purity Assessment IR->GC Confirmation Confirmed Structure & Purity HPLC->Confirmation GC->Confirmation Synthesis Chemical Synthesis Synthesis->MS Provides Molecular Formula Synthesis->NMR Synthesis->IR Confirms Functional Groups

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. It provides unambiguous information about the carbon-hydrogen framework by mapping the chemical environment of each nucleus. For this compound, ¹H NMR will reveal the number of distinct protons and their connectivity through spin-spin coupling, while ¹³C NMR will identify all unique carbon atoms, including the crucial quaternary carbons of the carbonyl and cyano groups.

The choice of solvent, typically deuterated chloroform (CDCl₃), is critical as it must dissolve the sample without introducing interfering signals. Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm), ensuring data comparability across different instruments.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are predicted based on the electronic effects of the substituents. The electron-withdrawing nature of the carbonyl, ester, and cyano groups will shift adjacent protons and carbons downfield (to a higher ppm value).

Technique Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
¹H NMR -O-CH₂-CH₃~4.4Quartet (q)~7.1
-O-CH₂-CH₃~1.4Triplet (t)~7.1
Aromatic-H7.6 - 8.2Multiplet (m)-
¹³C NMR Keto C=O~185Singlet (s)-
Ester C=O~164Singlet (s)-
Aromatic-C125 - 135Multiple-
Cyano C≡N~117Singlet (s)-
-O-CH₂-~62Singlet (s)-
-CH₃~14Singlet (s)-

Note: These are predicted values. Actual experimental values may vary slightly.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Record the spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire 512-1024 scans with a relaxation delay of 2-5 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry provides the exact molecular weight, which is a critical piece of evidence for confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard. It allows for the determination of the elemental composition with high accuracy (typically < 5 ppm error), effectively ruling out other potential formulas.

The fragmentation pattern observed in the mass spectrum also offers valuable structural clues. For this compound, characteristic losses of the ethoxy group (•OCH₂CH₃) or the entire ethyl ester moiety are expected, further corroborating the proposed structure.

Predicted Mass Spectrometry Data
Ion Formula Predicted m/z (Exact Mass) Notes
[M+H]⁺C₁₁H₁₀NO₃⁺204.0655Protonated molecular ion; primary adduct in positive ESI mode.
[M+Na]⁺C₁₁H₉NO₃Na⁺226.0475Sodiated molecular ion; often observed.
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is properly calibrated with a known standard.

  • Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare its measured exact mass to the theoretical mass calculated for the proposed formula (C₁₁H₉NO₃). The mass error should be less than 5 ppm.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that confirms the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent and quick verification step. The principle is that specific bonds vibrate at characteristic frequencies, absorbing IR radiation at those frequencies. For our target molecule, we expect to see distinct absorption bands for the nitrile, the two different carbonyl groups, and the aromatic ring. The presence of two carbonyl bands (one for the ketone, one for the ester) is a key diagnostic feature.[1]

Predicted IR Absorption Data
Functional Group Vibration Type Expected Absorption Range (cm⁻¹)
Cyano (C≡N)Stretch2220 - 2240
Ketone (C=O)Stretch1680 - 1700
Ester (C=O)Stretch1720 - 1740[1]
Aromatic C=CStretch1450 - 1600
C-O (Ester)Stretch1000 - 1300[1]
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum.

  • Data Analysis: The instrument software will automatically subtract the background spectrum. Identify the key absorption bands and compare them to known literature values.

Chromatographic Techniques: The Final Arbiter of Purity

Expertise & Experience: Chromatography is essential for determining the purity of a compound and for quantitative analysis. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties. Given its molecular weight and functional groups, this compound is expected to have low volatility and may not be thermally stable enough for GC without derivatization. Therefore, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile). The compound's retention is controlled by its hydrophobicity. A UV detector is ideal due to the presence of the benzoyl chromophore, which will absorb strongly in the UV region (~254 nm). A pure sample should yield a single, sharp, symmetrical peak.

Experimental Protocol: RP-HPLC Method Development
  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape.

    • Example Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

  • Analysis: Assess the resulting chromatogram for a single major peak. Purity is often calculated as the area of the main peak divided by the total area of all peaks. For regulatory purposes, this method would require full validation according to ICH guidelines.

Comparative Summary of Techniques

Technique Primary Information Provided Typical Sample Amount Analysis Time Destructive?
NMR Detailed molecular structure & connectivity5-10 mg5 min - 2 hrsNo
HRMS Exact mass & molecular formula< 1 mg5-10 minYes
IR Functional group identification1-2 mg1-2 minNo
HPLC Purity assessment & quantification< 1 mg15-30 minYes

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. While NMR spectroscopy provides the definitive structural blueprint, High-Resolution Mass Spectrometry is indispensable for confirming the elemental composition. IR spectroscopy offers a rapid and convenient method for verifying the presence of key functional groups. Finally, HPLC stands as the ultimate gatekeeper, ensuring the purity of the material before it proceeds to further stages of research and development. By integrating these techniques into a logical workflow, researchers can establish the identity and quality of their material with the highest degree of scientific confidence.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 2-cyanoacetoacetate. NIST WebBook. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • PubMed. (n.d.). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Retrieved from [Link]

  • MDPI. (n.d.). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and characterization of 2-(4-Isopropyl-benzyl)-6-carbamoyl-l, 2-dihydropurine from 5-Amino-(cyanoformimidoyl)-lH-imidazole. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Retrieved from [Link]

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  • NIST. (n.d.). Ethyl cyanoacetate. NIST WebBook. Retrieved from [Link]

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A Comparative Guide to the Spectroscopic Characterization of Ethyl 2-Cyanobenzoylformate: An In-Depth NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Ethyl 2-cyanobenzoylformate, a ketoester bearing a nitrile group, presents a compelling case for the application of modern spectroscopic techniques. Its synthesis and characterization are crucial for its potential applications as a versatile building block in the creation of complex heterocyclic scaffolds and pharmacologically active agents.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, we will leverage a comparative approach, drawing upon experimental data from structurally analogous compounds. This methodology not only allows for a robust prediction of its spectral characteristics but also offers a deeper understanding of structure-property relationships. Our analysis will be grounded in the fundamental principles of each technique, providing a rationale for the anticipated spectral features.

The Power of Combined Spectroscopic Analysis

NMR and MS are cornerstone techniques in the analytical chemist's toolkit, each providing a unique and complementary piece of the structural puzzle. While NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C) to map out the carbon-hydrogen framework, mass spectrometry provides information about the molecular weight and fragmentation pattern, offering insights into the molecule's composition and connectivity. The synergy of these two techniques provides a high degree of confidence in structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is an unparalleled tool for delineating the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the number and types of protons and carbons, their connectivity, and even their spatial relationships.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for acquiring high-resolution NMR spectra of a compound like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field spectrometer (e.g., 400 or 500 MHz for protons) to achieve better signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is the most common type of ¹³C experiment, where all proton couplings are removed, resulting in a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

dot graph TD { A[Sample Preparation: Dissolve this compound in CDCl3] --> B{NMR Spectrometer}; B --> C{¹H NMR Acquisition}; B --> D{¹³C NMR Acquisition}; C --> E[¹H Spectrum: Chemical Shifts, Integration, Coupling Patterns]; D --> F[¹³C Spectrum: Chemical Shifts of Unique Carbons]; subgraph "Data Analysis" E --> G[Proton Environment and Connectivity]; F --> H[Carbon Skeleton]; G --> I{Structure Elucidation}; H --> I; end }

Workflow for NMR Analysis of this compound.

Predicted ¹H NMR Spectrum of this compound

Based on the analysis of structurally similar compounds, such as Ethyl 2-(4-cyanophenyl)-2-oxoacetate[1], the following ¹H NMR signals are predicted for this compound in CDCl₃:

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~8.2-7.8Multiplet4HAromatic ProtonsThe four protons on the benzene ring will appear in the aromatic region, likely as a complex multiplet due to their different chemical environments and coupling to each other. The electron-withdrawing cyano and benzoylformate groups will shift these protons downfield.
~4.5Quartet2H-O-CH₂ -CH₃The methylene protons of the ethyl group are adjacent to an oxygen atom, causing a downfield shift. They will be split into a quartet by the three neighboring methyl protons.
~1.4Triplet3H-O-CH₂-CH₃ The methyl protons of the ethyl group are in a typical aliphatic region and will be split into a triplet by the two neighboring methylene protons.
Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, we anticipate the following signals, with predictions informed by data from Ethyl 2-(4-cyanophenyl)-2-oxoacetate and general principles of ¹³C NMR[1][2]:

Predicted Chemical Shift (ppm) Assignment Rationale
~185C =O (Ketone)The ketone carbonyl carbon is typically found in this downfield region.
~163C =O (Ester)The ester carbonyl carbon is also deshielded, but generally appears slightly upfield from a ketone.
~136-129Aromatic CarbonsThe six carbons of the benzene ring will resonate in this region. The carbon attached to the cyano group and the carbon attached to the benzoylformate group will be the most downfield due to the electron-withdrawing effects.
~117C ≡N (Nitrile)The carbon of the nitrile group has a characteristic chemical shift in this range.
~63-O-CH₂ -CH₃The methylene carbon of the ethyl group is attached to an oxygen atom, resulting in a downfield shift.
~14-O-CH₂-CH₃ The methyl carbon of the ethyl group is a typical aliphatic carbon and appears in the upfield region.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A common method for analyzing relatively small, volatile organic molecules like this compound is Electron Ionization (EI) coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

dot graph TD { A[Sample Introduction] --> B{Ionization (EI)}; B --> C[Molecular Ion (M⁺•) Formation]; C --> D{Fragmentation}; D --> E[Fragment Ions]; E --> F{Mass Analyzer}; F --> G[Detection]; G --> H[Mass Spectrum (Abundance vs. m/z)]; }

Workflow for EI-MS Analysis of this compound.

Predicted Mass Spectrum of this compound

For this compound (C₁₁H₉NO₃), the expected molecular weight is approximately 203.19 g/mol . The EI mass spectrum is predicted to show a molecular ion peak at m/z = 203. Key fragmentation pathways can be predicted based on the functional groups present, with insights from the fragmentation of similar structures like Ethyl 2-cyanobenzoate[3].

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
203[C₁₁H₉NO₃]⁺•Molecular Ion (M⁺•)
175[M - CO]⁺•Loss of a carbon monoxide molecule from the α-keto group.
158[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester group.
130[C₈H₄NO]⁺A fragment corresponding to the cyanobenzoyl cation, resulting from cleavage of the bond between the two carbonyl groups.
102[C₇H₄N]⁺Loss of CO from the cyanobenzoyl cation.

Comparison with an Alternative: Ethyl 2-Cyanobenzoate

To further contextualize the spectroscopic data of this compound, a comparison with a closely related molecule, Ethyl 2-cyanobenzoate, is highly instructive. The primary structural difference is the absence of the keto-carbonyl group in Ethyl 2-cyanobenzoate.

Table 4: Spectroscopic Comparison of this compound and Ethyl 2-Cyanobenzoate

Spectroscopic Feature This compound (Predicted) Ethyl 2-Cyanobenzoate (Experimental/Computed)[3] Key Differences and Rationale
¹H NMR (Aromatic Region) Complex multiplet (~8.2-7.8 ppm)Multiplet (~7.9-7.5 ppm)The additional carbonyl group in the benzoylformate moiety is electron-withdrawing, causing a further downfield shift of the aromatic protons.
¹³C NMR (Carbonyl Region) Two signals: ~185 ppm (ketone), ~163 ppm (ester)One signal: ~165 ppm (ester)The most significant difference is the presence of the ketone carbonyl signal in this compound.
Mass Spectrum (Molecular Ion) m/z = 203m/z = 175The molecular ion peak directly reflects the difference in molecular weight due to the additional CO unit (28 Da).
Mass Spectrum (Key Fragments) m/z = 158, 130m/z = 147, 129The fragmentation patterns will differ significantly due to the presence of the α-keto group, which provides an additional site for fragmentation.

Conclusion

This guide has provided a detailed, comparative analysis of the expected NMR and mass spectrometry data for this compound. By leveraging data from structurally similar compounds, we have been able to construct a comprehensive picture of its likely spectroscopic fingerprint. The predicted ¹H and ¹³C NMR spectra will be characterized by signals corresponding to the aromatic, ethyl ester, and cyano functionalities, with the chemical shifts influenced by their relative positions and electronic effects. The mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns resulting from the lability of the ester and α-keto groups.

For researchers engaged in the synthesis and application of this compound, this guide serves as a valuable reference for confirming its structure and purity. The principles and comparative data presented herein underscore the power of modern spectroscopic methods in advancing chemical research and drug development.

References

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A Comprehensive Guide to the Comparative Reactivity of Cyanobenzoylformate Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, a nuanced understanding of isomeric reactivity is paramount for the rational design of molecules with desired properties. This guide provides an in-depth, objective comparison of the reactivity of ortho-, meta-, and para-cyanobenzoylformate isomers. By integrating theoretical principles with actionable experimental protocols, this document serves as a valuable resource for researchers, scientists, and professionals in the field. We will explore how the seemingly subtle change in the position of a cyano group on the phenyl ring profoundly impacts the chemical behavior of these versatile building blocks.

Introduction: The Significance of Isomeric Reactivity in Drug Discovery

The spatial arrangement of functional groups within a molecule, or isomerism, is a fundamental concept that dictates its physical, chemical, and biological properties. In drug discovery, isomers of the same parent molecule can exhibit vastly different pharmacological profiles, ranging from therapeutic efficacy to toxicity. Cyanobenzoylformates, possessing a reactive α-ketoester moiety and a strongly electron-withdrawing cyano group, are valuable precursors in the synthesis of a wide array of heterocyclic compounds and complex molecular architectures. Understanding the comparative reactivity of the ortho-, meta-, and para-isomers is therefore crucial for controlling reaction outcomes, optimizing synthetic routes, and ultimately, designing safer and more effective therapeutic agents.

This guide will dissect the factors governing the reactivity of these isomers, focusing on the interplay of electronic and steric effects. We will then translate these theoretical underpinnings into practical, validated experimental workflows that enable the quantitative assessment of their reactivity.

Theoretical Framework: Unraveling the Electronic and Steric Landscape

The reactivity of the cyanobenzoylformate isomers is primarily dictated by the electrophilicity of the carbonyl carbons and the stability of reaction intermediates. The position of the cyano group significantly influences these factors through a combination of electronic (inductive and resonance) and steric effects.

Electronic Effects: An Inductive and Resonance Tug-of-War

The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond.[1][2] This electron withdrawal occurs through two primary mechanisms:

  • Inductive Effect (-I): The cyano group withdraws electron density through the sigma (σ) bond framework of the benzene ring. This effect is distance-dependent, being strongest at the ortho position and progressively weakening at the meta and para positions.

  • Resonance Effect (-M or -R): The cyano group can withdraw electron density from the pi (π) system of the benzene ring via resonance. This effect is most pronounced when the cyano group is in the ortho or para position, as it can directly delocalize the electron density of the aromatic ring. In the meta position, the resonance effect is negligible.

The interplay of these effects modulates the electron density at the benzoyl carbonyl carbon, which is the primary site for nucleophilic attack.

To quantify these electronic effects, we can utilize Hammett constants (σ) , which are empirical measures of the electron-donating or electron-withdrawing nature of a substituent.

SubstituentPositionHammett Constant (σ)Primary Electronic Effect
Cyano (-CN)metaσ_m_ = +0.56Strong Inductive (-I)
Cyano (-CN)paraσ_p_ = +0.66Strong Inductive (-I) and Resonance (-M)

Data sourced from established Hammett constant tables.

A more positive Hammett constant indicates a stronger electron-withdrawing effect. As the data shows, the para-cyano group has a slightly stronger electron-withdrawing effect than the meta-cyano group due to the combination of inductive and resonance effects. This suggests that the para-cyanobenzoylformate isomer would be the most electrophilic at the benzoyl carbonyl carbon, followed by the meta-isomer .

The "Ortho Effect": A Steric Impediment

The reactivity of the ortho-isomer cannot be predicted by electronic effects alone. The proximity of the ortho-cyano group to the benzoylformate moiety introduces significant steric hindrance . This steric bulk can:

  • Hinder the approach of nucleophiles to the carbonyl carbon, thereby decreasing the reaction rate.

  • Force the benzoylformate group out of the plane of the benzene ring. This twisting can disrupt the π-system conjugation, which can have complex and sometimes counterintuitive effects on reactivity.

Due to these steric interactions, the ortho-isomer is expected to exhibit significantly different reactivity compared to its meta and para counterparts, often being less reactive towards nucleophilic attack.

Comparative Reactivity in Key Chemical Transformations

The theoretical principles discussed above manifest in tangible differences in how the cyanobenzoylformate isomers behave in various chemical reactions. Below, we predict and explain the expected reactivity trends in two fundamental reaction classes.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition is a cornerstone reaction for α-ketoesters. The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon.

Predicted Reactivity Order:

para-cyanobenzoylformate > meta-cyanobenzoylformate >> ortho-cyanobenzoylformate

  • Para-isomer: The strong, combined electron-withdrawing effects of the cyano group at the para position make the benzoyl carbonyl carbon highly electrophilic and readily attacked by nucleophiles.

  • Meta-isomer: The electron-withdrawing inductive effect of the meta-cyano group also enhances the electrophilicity of the carbonyl carbon, but to a lesser extent than the para-isomer.

  • Ortho-isomer: Despite the strong inductive effect, the steric hindrance from the ortho-cyano group is expected to severely impede the approach of nucleophiles, leading to a significantly lower reaction rate.

Photochemical Reactions: Norrish Type I and II Pathways

Benzoylformate esters are known to undergo photochemical reactions, primarily through Norrish Type I and Type II pathways upon excitation.[3][4]

  • Norrish Type I: This reaction involves the cleavage of the C-C bond between the two carbonyl groups, forming a benzoyl radical and an ester radical. The efficiency of this process can be influenced by the stability of the resulting radicals.

  • Norrish Type II: This pathway requires the abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to a 1,4-biradical intermediate. The feasibility of this reaction is dependent on the presence and accessibility of γ-hydrogens in the ester alkyl chain.

The position of the cyano group can influence the quantum yields and product distributions of these photochemical reactions by altering the electronic properties of the excited state and the stability of the radical intermediates. A detailed comparative study of the photochemical behavior of these isomers would be a valuable area for further research.

Experimental Protocols for Comparative Reactivity Analysis

To empower researchers to validate these theoretical predictions and quantify the reactivity differences between the cyanobenzoylformate isomers, we provide the following detailed experimental protocols.

Synthesis of Cyanobenzoylformate Isomers

The synthesis of the title compounds can be achieved through the reaction of the corresponding cyanobenzoyl chloride with an appropriate oxalate ester.

General Protocol for the Synthesis of Ethyl Cyanobenzoylformates:

  • Materials:

    • Ortho-, meta-, or para-cyanobenzoyl chloride (1.0 eq)

    • Ethyl oxalyl chloride (1.2 eq)

    • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

    • Anhydrous dichloromethane (DCM) as solvent

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the cyanobenzoyl chloride in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous AlCl₃ portion-wise, ensuring the temperature remains below 5 °C.

    • Slowly add ethyl oxalyl chloride dropwise via the dropping funnel over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Kinetic Analysis of Alkaline Hydrolysis via ¹H NMR Spectroscopy

The rate of alkaline hydrolysis of the ester group serves as an excellent probe for the electrophilicity of the adjacent carbonyl carbon. This can be conveniently monitored in real-time using ¹H NMR spectroscopy.[5][6]

  • Materials:

    • Ortho-, meta-, and para-ethyl cyanobenzoylformate

    • Deuterated methanol (CD₃OD)

    • Sodium deuteroxide (NaOD) solution in D₂O (e.g., 1 M)

    • NMR tubes

  • Procedure:

    • Prepare a stock solution of each cyanobenzoylformate isomer in CD₃OD (e.g., 0.1 M).

    • In an NMR tube, add a known volume of the ester stock solution (e.g., 500 µL).

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Initiate the hydrolysis reaction by adding a small, known volume of the NaOD solution (e.g., 10 µL) to the NMR tube, quickly mix, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

    • Monitor the disappearance of a characteristic proton signal of the starting ester (e.g., the ethyl ester quartet) and the appearance of a new signal corresponding to the ethanol product.

    • Integrate the relevant peaks in each spectrum to determine the concentration of the starting material over time.

    • Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k).

Expected Outcome: The rate constants are expected to follow the order: para > meta >> ortho .

Comparative Analysis of Nucleophilic Addition with Sodium Borohydride

The reduction of the benzoyl carbonyl by a hydride source like sodium borohydride (NaBH₄) is a classic nucleophilic addition reaction. The reaction progress can be monitored by HPLC to compare the consumption of the starting materials.

  • Materials:

    • Ortho-, meta-, and para-ethyl cyanobenzoylformate

    • Sodium borohydride (NaBH₄)

    • Methanol

    • HPLC system with a suitable C18 column

  • Procedure:

    • Prepare separate solutions of each isomer in methanol at the same concentration (e.g., 10 mM).

    • Prepare a solution of NaBH₄ in methanol (e.g., 20 mM).

    • In separate reaction vials at a constant temperature, add a known volume of each isomer solution.

    • Initiate the reactions simultaneously by adding an equal volume of the NaBH₄ solution to each vial.

    • At specific time intervals (e.g., 1, 5, 10, 20, 30 minutes), withdraw a small aliquot from each reaction, quench it with a drop of acetone, and dilute it for HPLC analysis.

    • Analyze the samples by HPLC, monitoring the disappearance of the starting material peak.

    • Plot the percentage of remaining starting material versus time for each isomer.

Expected Outcome: The rate of consumption of the starting material is expected to be fastest for the para-isomer , followed by the meta-isomer , with the ortho-isomer being the slowest.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts and experimental procedures discussed, the following diagrams are provided.

electronic_effects cluster_para para-Isomer cluster_meta meta-Isomer cluster_ortho ortho-Isomer p_ring Benzene Ring p_co C=O p_ring->p_co p_cn C≡N p_ring->p_cn -I, -M m_ring Benzene Ring m_co C=O m_ring->m_co m_cn C≡N m_ring->m_cn -I o_ring Benzene Ring o_co C=O o_ring->o_co o_cn C≡N o_ring->o_cn -I, Steric Hindrance

Caption: Electronic and steric effects in cyanobenzoylformate isomers.

hydrolysis_workflow start Prepare Isomer Solution in CD3OD add_naod Add NaOD Solution to NMR Tube start->add_naod acquire_spectra Acquire Time-Resolved ¹H NMR Spectra add_naod->acquire_spectra integrate Integrate Key Signals acquire_spectra->integrate plot Plot ln[Ester] vs. Time integrate->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: Workflow for kinetic analysis of hydrolysis by NMR.

Conclusion and Future Directions

The reactivity of cyanobenzoylformate isomers is a fascinating case study in the delicate balance of electronic and steric effects. This guide has established a clear theoretical framework for predicting their relative reactivity and has provided robust experimental protocols for quantitative comparison. The para-isomer is predicted to be the most reactive towards nucleophiles due to strong, combined electron-withdrawing effects, while the ortho-isomer is expected to be the least reactive due to significant steric hindrance.

For researchers in drug discovery and organic synthesis, a thorough understanding of these principles is not merely academic; it is a practical necessity for the efficient and predictable synthesis of target molecules. The experimental workflows detailed herein offer a clear path to generating the empirical data needed to make informed decisions in the laboratory.

Future research could delve into the comparative photochemical reactivity of these isomers, quantifying quantum yields and identifying product distributions. Such studies would further enrich our understanding of these versatile building blocks and expand their utility in the development of novel chemical entities.

References

  • Carbon, S. L. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. [Link]

  • Edinburgh Instruments. (n.d.). What is Quantum Yield?[Link]

  • IUPAC. (1997). Glossary of terms used in photochemistry (IUPAC Recommendations 1996). Pure and Applied Chemistry, 69(4), 811-811.
  • Kaye, P. T., & Mphahlele, M. J. (2013). ¹H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters. South African Journal of Chemistry, 66, 193-197.
  • König, B. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Advances, 8(30), 16792-16799.
  • Lloyd, M. D., et al. (2023). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Methods in Enzymology, 690, 159-183.
  • Mojanaga, O. O., et al. (2023). Recombinant protein production for structural and kinetic studies: A case study using M. tuberculosis α-methylacyl-CoA racemase (MCR). In M. D. Lloyd (Ed.), Modern methods of drug design and development (Vol. 690, pp. 1-23). Elsevier.
  • Norrish, R. G. W. (1937). The photochemistry of ketones. Transactions of the Faraday Society, 33, 1521-1529.
  • Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • Zapata, M., & Garrido, J. L. (2014). Optimization of the HPLC separation of aromatic groups in petroleum fractions.

Sources

A Comparative Guide to the Synthesis of Ethyl 2-cyanobenzoylformate: An Evaluation of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide provides a detailed comparison of two viable synthetic routes for Ethyl 2-cyanobenzoylformate, a valuable α-keto ester intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The objective is to offer researchers, chemists, and process development professionals a comprehensive analysis of these methods, enabling an informed decision based on performance metrics, scalability, and experimental considerations.

Method 1: The Acyl Chloride Esterification Route (A Proposed Standard Method)

This is a classic and robust two-step approach for the synthesis of esters. It involves the initial conversion of the corresponding carboxylic acid to a more reactive acyl chloride, followed by esterification with the desired alcohol. This method is widely applicable and generally provides good to excellent yields.

Principle and Rationale

The underlying principle of this method is the activation of the carboxylic acid. Carboxylic acids themselves react slowly and reversibly with alcohols.[1] By converting 2-cyanobenzoic acid to 2-cyanobenzoyl chloride, a highly electrophilic species is generated. This acyl chloride reacts readily and exothermically with an alcohol, such as ethanol, in an irreversible nucleophilic acyl substitution reaction to form the target ester.[1][2][3] The reaction is typically fast and driven to completion by the formation of hydrogen chloride gas as a byproduct.[1]

The synthesis of the acyl chloride itself is a standard transformation, commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this conversion.

Experimental Protocol

Step A: Synthesis of 2-Cyanobenzoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl fumes), add 2-cyanobenzoic acid.

  • Add thionyl chloride (approximately 1.2 to 1.5 molar equivalents) to the flask.

  • Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (around 70-80 °C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-cyanobenzoyl chloride is typically used directly in the next step without further purification.

Step B: Synthesis of this compound

  • Cool the flask containing the crude 2-cyanobenzoyl chloride in an ice bath.

  • Slowly add absolute ethanol (approximately 2-3 molar equivalents) to the cooled acyl chloride with vigorous stirring. This reaction is exothermic.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure completion.

  • The reaction mixture can be worked up by pouring it into cold water to quench any unreacted acyl chloride.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

Workflow Diagram: Acyl Chloride Esterification Route

cluster_stepA Step A: Acyl Chloride Formation cluster_stepB Step B: Esterification A 2-Cyanobenzoic Acid C Reflux (70-80°C, 1-2h) A->C B Thionyl Chloride (SOCl₂) B->C D Crude 2-Cyanobenzoyl Chloride C->D F Reaction at 0°C to RT (1-2h) D->F E Ethanol E->F G Work-up & Purification F->G H This compound G->H A Benzonitrile & Ethyl Oxalyl Chloride C Reaction at 0°C to RT (4-12h) A->C B Anhydrous AlCl₃ in DCM B->C D Acidic Work-up C->D E Purification (Chromatography) D->E F This compound E->F

Sources

A Senior Scientist's Guide to Purity Assessment of Ethyl 2-cyanobenzoylformate: An HPLC-Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Pharmaceutical Synthesis

In the intricate pathway of pharmaceutical development, the quality of each component is paramount. Ethyl 2-cyanobenzoylformate stands as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity is not merely a quality metric; it is a critical determinant of the efficacy, safety, and stability of the final drug product.[1][2] Impurities introduced at this stage can propagate through subsequent synthetic steps, potentially leading to adverse patient outcomes and regulatory hurdles. This guide provides a comprehensive, experience-driven exploration of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will dissect a robust HPLC protocol and objectively compare its performance against orthogonal analytical techniques, furnishing researchers and drug development professionals with the data and rationale needed for informed method selection.

The Gold Standard: Reversed-Phase HPLC for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, lauded for its high resolving power, sensitivity, and quantitative accuracy.[3][4] For a molecule like this compound, which features a moderately polar structure with aromatic and ester functionalities, Reversed-Phase HPLC (RP-HPLC) is the technique of choice.[5][6] This method excels at separating the main compound from a wide spectrum of potential impurities, including unreacted starting materials, by-products, and degradation products.[6]

An Optimized, Validated HPLC Method for this compound

The following method is presented not just as a series of steps, but as a culmination of reasoned choices designed for robustness and reliability, in accordance with international guidelines such as those from the ICH and USP.[7][8][9]

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is the workhorse for RP-HPLC. Its hydrophobic alkyl chains provide effective retention for the aromatic ring of this compound, while its polarity is sufficient to interact with the ester and nitrile groups, enabling fine-tuned separation from structurally similar impurities.[4][10]

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. This is a critical choice; an isocratic method might fail to elute highly non-polar impurities or provide adequate separation for polar ones. The gradient ensures that all potential impurities are eluted within a practical timeframe. The addition of 0.1% formic acid is not arbitrary; it acidifies the mobile phase to suppress the ionization of any potential acidic or basic impurities, leading to sharper, more symmetrical peaks and improved reproducibility.[6][11]

  • Detection: The benzoyl group within the molecule is a strong chromophore. UV detection at 254 nm leverages this property, offering excellent sensitivity for both the parent compound and any impurities containing this structural motif.[6]

Detailed Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[11][12]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-20 min: Hold at 90% B

      • 20.1-25 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 50.0 mL, yielding a stock concentration of 0.4 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh 20 mg ECBF Sample dissolve Dissolve in 50 mL ACN:Water (50:50) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate

Caption: A validated workflow for the HPLC purity assessment of this compound.

A Comparative Analysis: Orthogonal Analytical Techniques

Relying on a single analytical method can create blind spots. Orthogonal methods, which separate compounds based on different chemical principles, provide a more complete purity profile.[13]

Gas Chromatography (GC)

GC is the premier technique for analyzing volatile and thermally stable compounds.[3][14] It is particularly adept at detecting and quantifying residual solvents, which are common process impurities.

  • Principle: Separation is achieved based on the analyte's volatility and interaction with a stationary phase within a heated column, using an inert gas as the mobile phase.[15]

  • Advantages: Unmatched resolution for volatile organic compounds. Highly sensitive detectors, such as the Flame Ionization Detector (FID), are standard.[15][16]

  • Limitations: The compound must be thermally stable and sufficiently volatile. Non-volatile impurities, such as salts or complex by-products, will not be detected.[15] For this compound, care must be taken to avoid thermal degradation in the injector port.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a modern version of TLC that offers improved resolution and quantification capabilities, making it a valuable tool for rapid screening.[17][18]

  • Principle: A sample is spotted on a plate coated with a stationary phase (e.g., silica gel). A solvent system (mobile phase) moves up the plate via capillary action, separating the components based on their differential adsorption and solubility.[19]

  • Advantages: High sample throughput (many samples can be run in parallel), low solvent consumption, and cost-effectiveness make it ideal for screening raw materials or in-process controls.[17][20]

  • Limitations: The resolving power and quantitative precision are generally lower than that of HPLC.[17] The method can be more operator-dependent.

Quantitative Nuclear Magnetic Resonance (qNMR)

Unlike chromatographic techniques, qNMR is a primary analytical method that can determine the absolute purity of a substance without requiring a reference standard for the analyte itself.[21][22]

  • Principle: The intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[22][23] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration, the analyte's purity can be calculated directly.[22]

  • Advantages: Provides structural confirmation alongside quantification.[24] It is an invaluable tool for certifying reference standards and for obtaining a purity value that is independent of chromatographic response factors.[25]

  • Limitations: Its sensitivity is significantly lower than chromatographic methods, making it unsuitable for detecting trace-level impurities (typically below 0.1%).[21] Complex impurity profiles can lead to overlapping signals, complicating data interpretation.

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the expected performance of each technique for the purity assessment of a typical batch of this compound, based on established validation parameters outlined in ICH Q2(R1).[7][26][27]

ParameterRP-HPLC (UV) GC (FID) HPTLC (Densitometry) ¹H qNMR
Primary Application Comprehensive Purity & Impurity ProfilingVolatile Impurities & Residual SolventsRapid Screening & IdentificationAbsolute Purity Assay & Standard Certification
Specificity HighHigh (for volatiles)ModerateVery High (Structural Info)
Limit of Detection (LOD) ~0.01%~0.005% (for volatiles)~0.1%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.015% (for volatiles)~0.3%~0.3%
Precision (%RSD) < 1.5%< 2.0%< 5.0%< 1.0%
Accuracy (% Recovery) 98-102%97-103%90-110%99-101%
Throughput ModerateModerateHighLow-Moderate

Strategic Method Selection Framework

The optimal analytical strategy often involves a combination of techniques. The following framework can guide the selection process based on the analytical objective.

Decision_Framework start Analytical Goal for This compound q1 Routine QC Release & Stability Testing? start->q1 q3 Certify a Reference Standard or Assay? q1->q3 No hplc Use Validated RP-HPLC Method q1->hplc Yes q2 Concern for Residual Solvents? q4 High-Throughput Screening of Batches? q2->q4 No gc Supplement with GC q2->gc Yes q3->q4 No qnmr Use qNMR q3->qnmr Yes hptlc Use HPTLC q4->hptlc Yes hplc->q2

Caption: A decision framework for selecting the appropriate analytical technique.

Authoritative Conclusion

For the comprehensive and routine purity assessment of this compound in a regulated drug development environment, a validated Reversed-Phase HPLC method is the unequivocal primary choice. Its high resolution, sensitivity, and robustness make it ideally suited for detecting and quantifying the wide range of potential impurities that may be present.

However, a truly rigorous quality assessment acknowledges the limitations of any single technique. Gas Chromatography should be employed as a complementary method for the specific analysis of volatile impurities and residual solvents, which are critical process-related impurities. For the absolute purity assignment and certification of reference materials, qNMR is the most powerful tool, providing an orthogonal and primary measurement. HPTLC finds its niche in rapid, high-throughput screening where semi-quantitative data is sufficient. By judiciously applying these techniques, scientists can build a complete and unassailable purity profile, ensuring the quality of this vital pharmaceutical intermediate.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Agilent Technologies. PURITY AND IMPURITY ANALYSIS: An Applications Compendium.[Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).[Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>.[Link]

  • Reading Scientific Services Ltd (RSSL). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.[Link]

  • DSDP Analytics. USP <621> Chromatography.[Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Quantitative NMR | Organic Primary Standards Group.[Link]

  • Novasol Chemicals. How to detect the percentage of pharmaceutical intermediates?[Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Ortho, Meta, and Para Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Positional isomers, specifically the ortho, meta, and para configurations of disubstituted benzene rings, present a fundamental challenge in chemical analysis. While sharing the same molecular formula, their distinct spatial arrangements of substituents lead to significant differences in physical, chemical, and biological properties. For researchers in drug development and materials science, the ability to unambiguously identify and distinguish these isomers is not merely an academic exercise—it is critical for ensuring product efficacy, safety, and purity. This guide provides an in-depth comparison of key spectroscopic techniques—UV-Visible, Infrared, and Nuclear Magnetic Resonance—leveraging their unique interactions with molecular structure to provide a definitive analytical fingerprint for each isomer.

UV-Visible (UV-Vis) Spectroscopy: A Preliminary Assessment

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the excitation of electrons from lower to higher energy orbitals.[1][2] In aromatic compounds, these are typically π → π* transitions within the benzene ring's conjugated system.[1][3] The position and intensity of absorption bands are sensitive to the electronic environment, which is subtly altered by the placement of substituents.

Causality of Spectral Differences

The core principle for differentiating isomers via UV-Vis lies in how substituents affect the symmetry and electronic structure of the benzene chromophore.

  • Symmetry Effects: The high symmetry of a para-disubstituted benzene ring can sometimes lead to "forbidden" transitions, resulting in absorption bands with lower intensity (molar absorptivity, ε) compared to the less symmetrical ortho and meta isomers.

  • Steric & Electronic Effects: In ortho isomers, steric hindrance between adjacent substituents can force one group out of the plane of the benzene ring. This disruption of coplanarity can interfere with conjugation, often leading to a decrease in both the wavelength of maximum absorption (λ_max) and its intensity, a phenomenon known as a hypsochromic (blue) shift. Conversely, meta and para isomers, with less steric strain, generally maintain better planarity, resulting in more effective conjugation and bathochromic (red) shifts.

Comparative Data: Nitrophenol Isomers

The nitrophenol isomers serve as an excellent case study. The nitro group (-NO₂) is a strong electron-withdrawing group, while the hydroxyl group (-OH) is an electron-donating group. Their relative positions significantly influence the electronic transitions. In an alkaline solution (pH 9.0), the hydroxyl group is deprotonated to a phenoxide ion, enhancing its electron-donating ability and making spectral differences more pronounced.

Isomerλ_max (nm) at pH 9.0Key Distinguishing Feature
ortho-Nitrophenol~415 nmSignificant bathochromic shift due to intramolecular hydrogen bonding potential.
meta-Nitrophenol~390 nmExhibits the shortest λ_max among the three in alkaline media.[4]
para-Nitrophenol~400 nmStrong absorption due to extended conjugation between the donor and acceptor groups directly across the ring.[4]

Note: Absolute λ_max values can vary slightly with solvent and pH.

Experimental Workflow: UV-Vis Analysis

UV_Vis_Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Isomer Solutions (e.g., 10 ppm in solvent) D Set Wavelength Range (e.g., 200-600 nm) A->D B Prepare Blank (Pure Solvent) B->D C Turn on Spectrometer (Allow lamps to warm up) C->D E Baseline Correction (Using Blank Solvent) D->E F Measure Sample Absorbance (Place sample cuvette in beam) E->F G Plot Absorbance vs. Wavelength F->G H Identify λ_max G->H I Compare Spectra (o-, m-, p-) H->I

Caption: Workflow for UV-Vis spectroscopic analysis of isomers.

Protocol: Acquiring a UV-Vis Spectrum
  • Instrument Preparation: Power on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps). Allow at least 15-20 minutes for the lamps to stabilize.

  • Sample Preparation:

    • Accurately prepare dilute solutions of each isomer (e.g., 5-10 mg/L or ppm) in a suitable UV-transparent solvent (e.g., ethanol, water, or cyclohexane).

    • Ensure the chosen solvent does not absorb significantly in the wavelength range of interest.

    • Prepare a "blank" sample containing only the pure solvent.

  • Parameter Setup: In the instrument control software, set the desired wavelength range for the scan (e.g., 200 nm to 600 nm).[5]

  • Baseline Correction:

    • Fill a quartz cuvette with the blank solvent and place it in the sample holder.

    • Perform a baseline or zero correction.[5] This subtracts the absorbance of the solvent and the cuvette from all subsequent measurements.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the first isomer solution before filling it.

    • Place the sample cuvette in the holder, ensuring it is correctly oriented.

    • Initiate the scan. The instrument will plot absorbance as a function of wavelength.

  • Data Analysis:

    • Save the spectrum. The software can typically identify and label the wavelength of maximum absorbance (λ_max).

    • Repeat steps 5 and 6 for the remaining isomers.

    • Overlay the three spectra to visually compare their λ_max and absorption profiles.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful technique that measures the absorption of IR radiation, which excites molecular vibrations (stretching and bending).[6] The frequencies of these vibrations are determined by the masses of the bonded atoms and the strength of the bonds connecting them, making IR an exceptional tool for identifying functional groups.[7] For positional isomers, the key to differentiation often lies in the "fingerprint region" (below 1500 cm⁻¹) and specifically in the C-H out-of-plane bending modes.[8]

Causality of Spectral Differences

The primary factor allowing IR to distinguish between ortho, meta, and para isomers is molecular symmetry . Symmetry dictates which vibrational modes are "IR active," meaning they produce a change in the molecule's dipole moment.[9]

  • Para Isomers: Often possessing the highest symmetry (e.g., a C2 axis or a center of inversion), para isomers have fewer IR-active bands.[9] Their high symmetry results in a very strong and characteristic C-H out-of-plane bending absorption.

  • Meta Isomers: Lower symmetry leads to more complex spectra with a greater number of absorption bands compared to para isomers.

  • Ortho Isomers: With the least symmetry of the three, ortho isomers typically exhibit the most complex spectra in the fingerprint region.[9]

The most diagnostic region for disubstituted benzenes is between 900-650 cm⁻¹, where C-H out-of-plane bending vibrations appear.[8] The pattern of adjacent hydrogens on the ring determines the position of these strong absorptions.

Comparative Data: Dichlorobenzene Isomers
IsomerSubstitution PatternC-H Out-of-Plane Bending (cm⁻¹)Key Distinguishing Feature
ortho (1,2-)4 adjacent H's~750A single, strong absorption band.[8]
meta (1,3-)3 adjacent H's, 1 isolated H~770-800 and ~860-900Two distinct absorption bands are typically observed.[8]
para (1,4-)2 sets of 2 adjacent H's~810-840A single, very strong absorption band, often more intense than in the other isomers.[8]
Experimental Workflow: FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Place drop of liquid isomer on salt plate (NaCl) C Place sample in IR spectrometer A->C B OR Prepare KBr pellet/ Nujol mull for solid isomer B->C D Collect Background Spectrum (Empty sample compartment) E Collect Sample Spectrum (Typically 16-32 scans) D->E F Perform Fourier Transform (Interferogram -> Spectrum) E->F G Plot % Transmittance vs. Wavenumber F->G H Identify Key Bands (C-H oop, functional groups) G->H I Compare Isomer Spectra H->I

Caption: Workflow for FT-IR spectroscopic analysis of isomers.

Protocol: Acquiring an FT-IR Spectrum
  • Instrument Preparation: Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

  • Background Scan: Run a background spectrum with the sample holder empty. This scan measures the signature of atmospheric CO₂ and water vapor, which will be digitally subtracted from the sample spectrum.

  • Sample Preparation (select one):

    • Neat Liquid: Place one drop of the liquid isomer between two polished salt (NaCl or KBr) plates. Press the plates together to form a thin film.

    • Solid (KBr Pellet): Mix ~1 mg of the solid isomer with ~100 mg of dry KBr powder. Grind the mixture finely and press it into a transparent pellet using a hydraulic press.

    • Solid (Nujol Mull): Grind a few milligrams of the solid isomer with a drop of Nujol (mineral oil) to create a fine paste.[10] Spread the paste between two salt plates.

  • Sample Measurement:

    • Place the prepared sample in the spectrometer's sample holder.

    • Initiate the scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument's software performs a Fourier Transform on the raw data (interferogram) to generate the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks, paying close attention to the 900-650 cm⁻¹ region.

    • Compare the spectra of the three isomers, focusing on the number and position of the C-H out-of-plane bending bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing positional isomers.[11] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.[12]

Causality of Spectral Differences

Three key NMR parameters allow for unambiguous isomer identification:

  • Number of Signals (Symmetry): Chemically non-equivalent nuclei give rise to distinct signals. The molecule's symmetry directly determines the number of unique ¹H and ¹³C environments.[13] A higher degree of symmetry results in fewer signals.

  • Chemical Shift (δ): The resonance frequency of a nucleus is influenced by the electron density around it. The position of substituents (both electron-donating and electron-withdrawing) alters the chemical shifts of the aromatic protons and carbons in a predictable manner.[14] Protons ortho and para to a substituent are most strongly affected, while meta protons are less so.[14]

  • Spin-Spin Coupling (Splitting Patterns): Non-equivalent protons on adjacent carbons "split" each other's signals into multiplets. The magnitude of this interaction, the coupling constant (J), depends on the number of bonds separating the protons. This is a crucial diagnostic tool.[11]

    • ³J (ortho-coupling): 6-10 Hz (strongest)

    • ⁴J (meta-coupling): 2-4 Hz

    • ⁵J (para-coupling): 0-1 Hz (often not resolved)

Comparative Data: Cresol (Methylphenol) Isomers

The cresol isomers provide a clear example of how these NMR principles are applied.

IsomerSymmetry¹H NMR Aromatic Signals¹³C NMR Aromatic SignalsKey ¹H NMR Splitting Pattern
ortho-CresolLow46Four distinct multiplets, complex pattern due to multiple ortho and meta couplings.
meta-CresolLow46Often shows a singlet-like signal for the proton between the two substituents, plus complex multiplets.[15][16]
para-CresolHigh (C₂ᵥ)24Two doublets, integrating to 2H each. A classic "AA'BB'" system that appears as two simple doublets.[15][17][18]

Note: The number of signals assumes two different substituents. If substituents are identical (e.g., dichlorobenzene), the signal count changes: ortho (2), meta (3), para (1) in ¹³C NMR.[19]

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve 5-25 mg of isomer in ~0.6 mL deuterated solvent (e.g., CDCl₃) B Add TMS as internal standard (δ = 0.00 ppm) A->B C Transfer to NMR tube B->C D Insert tube into magnet E Lock & Shim (Optimize magnetic field homogeneity) D->E F Acquire Spectrum (Set pulse sequence, # of scans) E->F G Fourier Transform & Phasing F->G H Integrate peaks, measure chemical shifts & J-couplings G->H I Assign structure based on # signals, δ, and splitting H->I

Caption: Workflow for NMR spectroscopic analysis of isomers.

Protocol: Acquiring a ¹H NMR Spectrum
  • Sample Preparation:

    • Weigh 5-25 mg of the isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[20] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[20]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and carefully place it into the NMR magnet.

    • "Lock" the spectrometer onto the deuterium signal from the solvent. This compensates for any magnetic field drift.

    • "Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, symmetrical peaks.

  • Data Acquisition:

    • Load a standard ¹H acquisition experiment.

    • Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample).

    • Initiate the acquisition. The spectrometer will pulse the sample with radiofrequency energy and record the resulting signal (Free Induction Decay, or FID).

  • Data Processing and Analysis:

    • The software will perform a Fourier Transform on the FID to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are upright and have a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the splitting patterns and measure coupling constants to determine the connectivity of the protons.

    • Compare the number of signals, chemical shifts, and splitting patterns to definitively identify the isomer.

Conclusion

The differentiation of ortho, meta, and para isomers is a quintessential task in chemical analysis, readily achievable with modern spectroscopic methods. While UV-Vis spectroscopy offers a rapid, preliminary assessment based on electronic effects, Infrared spectroscopy provides a more definitive answer by probing molecular symmetry through characteristic vibrational bending modes. However, it is NMR spectroscopy that stands as the unequivocal gold standard, delivering a wealth of structural information through the combined analysis of signal count, chemical shifts, and spin-spin coupling, allowing for the complete and unambiguous assignment of each isomer's structure. The judicious application of these techniques, guided by a sound understanding of their underlying principles, empowers researchers to characterize their molecules with the highest degree of confidence.

References

  • Filo. (2023, October 3). How would you distinguish between ortho and para nitrophenol using infrared spectroscopy?
  • Patel, P. (2012, January 4). How ortho and para isomers of benzene derivatives differentiated?
  • van Outersterp, R. E., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. ChemRxiv.
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  • BenchChem. (2025).
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A Senior Application Scientist's Guide to the Biological Activity Screening of Ethyl 2-Cyanobenzoylformate Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel pharmacophores with therapeutic potential is a continuous endeavor. Ethyl 2-cyanobenzoylformate and its analogues represent a class of compounds with intriguing structural features, suggesting a potential for diverse biological activities. The presence of a ketoester functionality, an aromatic nitrile, and a reactive benzoyl group provides a scaffold ripe for exploration in drug discovery. This guide provides a comprehensive overview of the key biological activity screening methodologies applicable to this class of compounds, supported by experimental protocols and comparative data from structurally related molecules to inform future research directions.

Introduction to this compound Analogues: A Scaffold of Interest

The this compound scaffold is characterized by an ethyl ester linked to a carbonyl group which is attached to a benzene ring bearing a cyano substituent. This arrangement of functional groups suggests the potential for these molecules to interact with various biological targets. The electrophilic nature of the carbonyl groups and the potential for the cyano group to participate in hydrogen bonding or other interactions make these compounds interesting candidates for screening against a range of diseases.

While extensive biological data on a wide array of this compound analogues is not yet widely published, the exploration of structurally related compounds provides a strong rationale for their investigation. This guide will focus on three key areas of biological screening: anticancer, antimicrobial, and enzyme inhibition activities.

Anticancer Activity Screening: The MTT Assay

A primary and widely adopted method for assessing the cytotoxic potential of novel compounds against cancer cell lines is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2] This colorimetric assay provides a quantitative measure of cell viability and proliferation.

The Principle Behind the Choice

The MTT assay is selected for its reliability, high-throughput capability, and its direct correlation with cellular metabolic activity. Viable cells with active mitochondria possess reductase enzymes that can cleave the tetrazolium ring of the yellow MTT salt, converting it into a purple formazan product. The amount of this formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.[3] This allows for the determination of the concentration at which a compound inhibits cell growth by 50% (IC50), a key parameter for comparing cytotoxic potency.

Experimental Protocol: MTT Assay

Materials:

  • 96-well microtiter plates[1]

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[2]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]

  • Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple precipitate is visible.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[1][3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow of the MTT assay for cytotoxicity screening.

Comparative Data of Structurally Related Compounds
Compound ClassCancer Cell LineIC50 (µM)Reference
Benzoylthiourea derivativesHeLa160–383[5]
Quinazoline derivativesA-5490.59[6]
Benzofuran analoguesA375, H460, PC3Varied[7]

Antimicrobial Activity Screening: Broth Microdilution Method

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[8][9]

The Rationale for Broth Microdilution

This method is favored for its efficiency in testing multiple compounds against various microorganisms simultaneously in a 96-well format. It provides a quantitative MIC value, which is crucial for comparing the potency of different compounds and for understanding their spectrum of activity.

Experimental Protocol: Broth Microdilution Assay

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[10]

  • Sterile saline (0.85% NaCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (a known antibiotic or antifungal)

  • McFarland turbidity standard (0.5)

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.[8][9]

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.[10]

  • Controls: Include a growth control well (broth and inoculum, no compound), a sterility control well (broth only), and a positive control well (broth, inoculum, and a known antimicrobial agent).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[8]

Caption: Workflow of the Broth Microdilution assay for MIC determination.

Comparative Data of Structurally Related Compounds

Similar to anticancer data, specific MIC values for this compound analogues are scarce. However, data from other substituted benzoyl and heterocyclic compounds can serve as a benchmark.

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzoylthiourea derivativesE. coli>256[11]
Substituted BenzimidazolesE. faecalis, S. aureus12.5 - 200[12]
Benzyl bromidesS. aureus, S. pyogenes, E. faecalis, K. pneumoniae, S. typhi, E. coli0.5 - 4[13]

Enzyme Inhibition Screening: Cyclooxygenase-2 (COX-2) Assay

The α-ketoester moiety present in this compound analogues suggests their potential as enzyme inhibitors. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a well-established target for anti-inflammatory drugs.

The Rationale for Targeting COX-2

Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Screening compounds for their ability to inhibit COX-2 can identify potential anti-inflammatory drug candidates.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

Materials:

  • Human recombinant COX-2 enzyme[14]

  • COX Assay Buffer[14]

  • COX Probe (e.g., Amplex™ Red)[6]

  • Arachidonic acid (substrate)[14]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (a known COX-2 inhibitor, e.g., Celecoxib)[14]

  • 96-well black microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, and arachidonic acid in the COX assay buffer according to the manufacturer's instructions.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control and a positive control.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except for the "no enzyme" control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex™ Red) in a kinetic mode for a set period (e.g., 10-20 minutes).

  • Data Analysis: The rate of the reaction is determined from the slope of the kinetic curve. The percent inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined from the dose-response curve.

COX2_Inhibition_Pathway cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound Analogue (Inhibitor) Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by a potential inhibitor.

Comparative Data of Structurally Related Compounds

While direct COX-2 inhibition data for this compound analogues is limited, the IC50 values of other compounds with ketoester or related functionalities can provide a useful reference.

Compound ClassCOX-2 IC50 (µM)Reference
1,3-Dihydro-2H-indolin-2-one derivatives2.35 - 3.34[15][16]
1,4-Benzoxazine derivatives0.57 - 0.72
Hydroxamic acid derivatives36.18[17]

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel therapeutic agents. This guide has outlined robust and standardized methodologies for screening the anticancer, antimicrobial, and enzyme inhibitory activities of its analogues. The provided protocols for the MTT assay, broth microdilution method, and COX-2 inhibition assay serve as a practical starting point for researchers in the field.

While direct comparative data for a library of this compound analogues is not yet available, the data presented for structurally related compounds suggests that this class of molecules could exhibit potent biological activities. Future research should focus on the synthesis of a diverse library of these analogues and their systematic screening using the assays described herein. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural motifs responsible for the observed biological effects and in guiding the optimization of lead compounds towards potent and selective therapeutic candidates.

References

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Ma, S., et al. (2023).
  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives. Arzneimittelforschung, 51(1), 74-80.
  • Ruswanto, R., et al. (2015).
  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of high selectivity for cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.
  • Wang, Y., et al. (2021). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells.
  • Pop, R., et al. (2021).
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  • Khan, A., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of Chemistry, 2016, 8134952.
  • Couse, J. F., & Korach, K. S. (2007). An ELISA method to measure inhibition of the COX enzymes.
  • Al-Amiery, A. A., et al. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. 2025 International Conference on Advanced Arts, Intelligence and Industrial Technology (ICAAIIT).
  • Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(15), 6825-6837.
  • Clinical and Laboratory Standards Institute. (2006). Clinical laboratory testing and in vitro diagnostic test systems – Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices.
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  • Prater, M. R., et al. (1991). Benzoyl peroxide cytotoxicity evaluated in vitro with the human keratinocyte cell line, RHEK-1. Toxicology in Vitro, 5(3), 255-263.
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  • El-Sayed, W. A., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. The responsible management of chemical waste is a critical component of this commitment, ensuring the protection of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-cyanobenzoylformate, moving beyond mere compliance to foster a culture of intrinsic safety and operational excellence.

The procedures outlined herein are synthesized from established chemical safety principles and data on structurally related compounds, providing a robust framework for decision-making.

Understanding the Hazard Profile

This compound is an organic compound whose hazard profile necessitates careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from structural analogs like Ethyl 4-cyanobenzoylformate and other cyanated esters indicate a clear set of risks. The primary hazards are associated with its toxicity and potential for irritation.[1]

Key Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] The cyano group (-CN) is a key feature, and thermal decomposition or reaction with strong acids can potentially release highly toxic hydrogen cyanide (HCN) gas.[2]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[1]

  • Environmental: The environmental fate of this specific molecule is not well-documented, but as with many synthetic organic compounds, it must be prevented from entering drains and waterways to avoid unknown ecological impact.[1][3]

Physical and Chemical Properties Summary

A clear understanding of a chemical's properties is foundational to its safe handling and disposal. The data below is compiled for this compound and its close isomers.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂PubChem[4]
Molecular Weight 175.18 g/mol PubChem[4]
Appearance Light yellow to yellow LiquidChemicalBook[5]
Boiling Point ~313 °C (for 4-cyano isomer)Sigma-Aldrich
Density ~1.18 g/mL at 25 °C (for 4-cyano isomer)Sigma-Aldrich
Solubility Soluble in acetone, methyl ethyl ketone, nitromethaneWikipedia[6]
Hazard Statements H302, H312, H332, H315, H319, H335Sigma-Aldrich[1]

The Disposal Workflow: A Decision-Making Framework

The proper disposal route for this compound depends on its form (e.g., pure, in solution) and the quantity to be disposed of. The following diagram illustrates the critical decision points in the disposal process.

DisposalWorkflow A Identify Waste: This compound B Characterize Waste (Pure, In Solution, Contaminated?) A->B C Small Quantity (<10g/mL) (e.g., residual material) B->C Small D Large Quantity (>10g/mL) (e.g., expired stock) B->D Large L Pure compound or contaminated solids B->L Solid/Pure E Is it in a halogenated solvent? C->E D->E F Is it in a non-halogenated solvent? E->F No G Segregate into 'Halogenated Organic Waste' (with Cyanide notation) E->G Yes H Segregate into 'Non-Halogenated Organic Waste' (with Cyanide notation) F->H I Package in compatible, sealed, and labeled container G->I H->I J Store in designated Satellite Accumulation Area I->J K Arrange Pickup by Certified Hazardous Waste Contractor J->K M Segregate as 'Solid Organic Cyanide Waste' L->M M->I

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled safely from the point of generation to its final disposal.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1] The causality here is to minimize inhalation exposure to vapors, which may cause respiratory irritation.[1]

  • Required PPE:

    • Eye Protection: Wear chemical safety goggles and a face shield.[1]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Immediately change gloves if they become contaminated.[1]

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure clothing is fully buttoned.[1]

Step 2: Waste Segregation and Characterization

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended chemical reactions and ensures the waste can be processed correctly by disposal facilities.[7]

  • DO NOT mix this compound waste with strong acids. The combination could potentially lead to the generation of highly toxic hydrogen cyanide (HCN) gas.

  • DO NOT mix with strong bases or oxidizers, as this can initiate unknown hazardous reactions.[2]

  • Determine the Waste Stream:

    • Halogenated vs. Non-Halogenated: If the compound is dissolved in a solvent, identify if the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., acetone, ethyl acetate).[7] These must be collected in separate containers.

    • Solid vs. Liquid: Pure or expired this compound should be treated as a solid/liquid organic waste. Contaminated materials like pipette tips, gloves, or weighing paper should be collected as solid chemical waste.

Step 3: Containerization and Labeling

The integrity of the waste container is critical to preventing leaks and ensuring safe transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[7] The container must be in good condition, free of cracks or residue on the outside.

  • Label the Container Clearly: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • List all constituents, including solvents, by percentage.

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors into the laboratory environment.[8]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area pending pickup by a certified disposal contractor.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area should be under the control of the laboratory personnel, at or near the point of generation.

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Storage Conditions: Store away from heat, sparks, or open flames.[9] The storage area should be cool, dry, and well-ventilated.

Step 5: Final Disposal

Disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[10]

  • Schedule a Pickup: Once the waste container is full, or if you are ceasing work with the chemical, contact your EHS office to schedule a waste pickup.

  • Disposal Method: The typical final disposal method for this type of organic waste is high-temperature incineration at a permitted facility. This process is designed to destroy the organic molecule completely, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides under controlled conditions.

Never discharge this compound or its solutions down the sanitary sewer. [1] This is to prevent contamination of waterways and interference with wastewater treatment processes.[2]

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
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  • Peroxide Forming Chemicals Safety Policy. (2025). University of Southern California.
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  • Ethyl 2-cyanobenzoate | C10H9NO2 | CID 243890. (N.d.). PubChem - NIH.
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  • Material Safety D
  • Concomitant prediction of environmental fate and toxicity of chemical compounds. (2020). PubMed.
  • Ethyl 4-cyanobenzoylformate 95 302912-31-8. (N.d.). Sigma-Aldrich.
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A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 2-cyanobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; it's about empowering your research with the knowledge to execute experiments safely and effectively. This guide provides essential, field-proven safety protocols for handling Ethyl 2-cyanobenzoylformate, a compound that demands rigorous adherence to safety procedures due to its chemical structure. The presence of the cyanobenzoyl moiety necessitates treating this compound with the caution afforded to highly toxic cyanide salts, as its hydrolysis can release poisonous cyanide.

Our approach is built on a deep understanding of chemical reactivity and risk mitigation. We will not just list personal protective equipment (PPE); we will explain the causality behind each recommendation, ensuring you can build a self-validating system of safety in your laboratory.

Foundational Safety: Hazard Assessment

Understanding the specific risks associated with this compound is the critical first step in defining appropriate safety measures. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its close structural analogue, Ethyl 2-cyanobenzoate, provides a strong basis for hazard assessment. The primary hazards stem from the cyano group (-CN), which is a well-documented toxicophore.

The principal danger is the potential for the compound to react with acids, water, or atmospheric moisture, leading to the liberation of highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2] HCN is a systemic poison that can be fatal within minutes of exposure.[2][3] Furthermore, the compound itself is classified with significant acute toxicity.

Table 1: GHS Hazard Classification for this compound Analogue

Hazard Class Hazard Statement GHS Code
Acute Toxicity, Oral Harmful if swallowed H302
Acute Toxicity, Dermal Harmful in contact with skin H312
Acute Toxicity, Inhalation Harmful if inhaled H332
Skin Corrosion/Irritation Causes skin irritation H315
Serious Eye Damage/Irritation Causes serious eye irritation H319

Source: Based on data for the structural analogue Ethyl 2-cyanobenzoate.[4]

Given these hazards, a multi-layered approach to protection is mandatory, starting with engineering controls and supplemented by carefully selected PPE.

The Hierarchy of Protection: From Engineering Controls to PPE

Personal protective equipment is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the proper use of primary engineering controls.

Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[1][2][3] The fume hood provides critical exhaust ventilation to protect the user from inhaling potentially harmful dust or vapors, including any incidental HCN gas that may be generated.

Core PPE Requirements

The selection of PPE is dictated by the hazards identified above. The goal is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.

  • Body Protection: Chemical-Resistant Lab Coat A standard lab coat is insufficient. A lab coat made of a chemical-resistant material should be worn, fully buttoned, with sleeves rolled down. This protects against splashes and contamination of personal clothing. All clothing worn during handling should be considered potentially contaminated and washed separately from other laundry.

  • Hand Protection: Chemical-Resistant Gloves Due to the acute dermal toxicity, glove selection is critical. Nitrile gloves are a standard and effective choice for handling cyanide compounds in solid or solution form.[1]

    • Causality: Nitrile provides good resistance to a broad range of chemicals and offers excellent puncture resistance.

    • Field-Proven Insight: For procedures involving a higher risk of splashes or prolonged handling, double-gloving is strongly recommended.[2] This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Contaminated gloves must be removed and replaced immediately, followed by hand washing.[1]

  • Eye and Face Protection: Goggles and Face Shield

    • Chemical Safety Goggles: Standard safety glasses do not provide adequate protection. Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust, splashes, and vapors.[2]

    • Face Shield: A full-face shield must be worn over the safety goggles whenever there is a significant risk of splashing, such as when transferring solutions or working with larger quantities.[2][5] This protects the entire face, including the nose and mouth, from direct contact.

  • Respiratory Protection When all work is conducted within a certified chemical fume hood, a respirator is typically not required. However, a respiratory protection plan is a vital component of emergency preparedness.

    • Permissible Exposure Limits (PEL): The Occupational Safety & Health Administration (OSHA) has set a PEL for cyanide exposures at 5 mg/m³ as an 8-hour time-weighted average.[6]

    • Emergency Use: In the event of a spill outside of a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator is necessary.[6][7] For cyanide compounds, this would typically be a full-face respirator with appropriate cartridges for organic vapors and acid gases or, for higher concentrations, a self-contained breathing apparatus (SCBA).[8][9]

Operational Plan: PPE Protocols and Logistics

A robust safety plan includes not only selecting the right PPE but also standardizing its use, from donning to disposal.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for common laboratory tasks involving this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_tasks Task-Specific PPE Selection cluster_ppe Required PPE Ensemble cluster_disposal Post-Procedure start Define Experimental Task fume_hood Is work in a certified fume hood? start->fume_hood stop STOP WORK Consult EHS fume_hood->stop No weighing Weighing Solid fume_hood->weighing Yes solution Preparing Solution (Low Volume) fume_hood->solution Yes reaction Reaction Workup / Large Volume Transfer fume_hood->reaction Yes ppe_base Base PPE: - Chemical Lab Coat - Safety Goggles - Single Nitrile Gloves weighing->ppe_base ppe_double Enhanced PPE: - Base PPE - Double Nitrile Gloves solution->ppe_double ppe_full Maximum PPE: - Enhanced PPE - Face Shield reaction->ppe_full doffing Proper Doffing Procedure ppe_base->doffing ppe_double->doffing ppe_full->doffing disposal Dispose of PPE in Cyanide Waste Stream doffing->disposal

Caption: PPE selection workflow for this compound.

Step-by-Step Protocol for Donning and Doffing PPE

Proper procedure is essential to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your chemical-resistant lab coat and fasten it completely.

  • Safety Goggles: Put on your chemical safety goggles.

  • Face Shield (if required): Place the face shield over your goggles.

  • Gloves: Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first. Ensure the cuffs of the gloves go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off without touching the outside with your bare hands. Dispose of them immediately in the designated cyanide waste container.

  • Face Shield: Remove the face shield by handling the headband, avoiding the front surface. Place in a designated area for decontamination.

  • Lab Coat: Unbutton and remove the lab coat by folding it in on itself, keeping the contaminated exterior away from your body. Hang it in its designated location or, if grossly contaminated, place it in a sealed bag for disposal as hazardous waste.

  • Safety Goggles: Remove goggles from the back of your head forward. Place in a designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]

Disposal Plan for Contaminated PPE

All disposable items that have come into contact with this compound are considered hazardous waste.

  • Gloves and other disposables: All used gloves, wipes, and weigh papers must be placed in a heavy-duty plastic bag or a designated, sealed container labeled "Cyanide Waste" and "No Acids".[1][3]

  • Waste Segregation: It is critically important to keep cyanide waste separate from all other waste streams, especially acidic waste, to prevent the generation of HCN gas.[1]

  • Empty Containers: The original container of the chemical, even when empty, must be managed as hazardous waste.[3]

By adhering to these rigorous, evidence-based protocols, you can confidently and safely incorporate this compound into your research workflows, ensuring the integrity of your work and the safety of your laboratory personnel.

References

  • National Institute for Occupational Safety and Health (NIOSH). (1976). Criteria for a Recommended Standard: Occupational Exposure to Hydrogen Cyanide and Cyanide Salts. CDC Stacks. [Link]

  • North Carolina Department of Health and Human Services. Cyanide Fact Sheet. NC DPH: Epidemiology. [Link]

  • National Research Council. (2015). 1 Cyanide Salts Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 19. The National Academies Press. [Link]

  • University of Illinois Division of Research Safety. (2014). Cyanides. [Link]

  • New Jersey Department of Health. (2007). Hazard Summary: Cyanide. [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • National Technical Reports Library. Criteria for a Recommended Standard - Occupational Exposure to Hydrogen Cyanide and Cyanide Salts (NaCN, KCN, and Ca(CN)2). NTIS. [Link]

  • Columbia University Research. Cyanide Safe Use Guidelines. [Link]

  • Massachusetts Institute of Technology EHS. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • Case Western Reserve University. Laboratory Safety Standard Operating Procedure (SOP): Cyanide Salt. [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • University of Hawai'i at Manoa CTAHR. UNIT 7: Personal Protective Equipment. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 243890, Ethyl 2-cyanobenzoate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.